molecular formula C10H13NO2 B183034 Isopropyl 3-aminobenzoate CAS No. 35005-25-5

Isopropyl 3-aminobenzoate

Cat. No.: B183034
CAS No.: 35005-25-5
M. Wt: 179.22 g/mol
InChI Key: OLNWTCOHKOKNJU-UHFFFAOYSA-N
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Description

Isopropyl 3-aminobenzoate is a valuable chemical intermediate in pharmaceutical research, particularly in the development of novel therapeutics. Its application is demonstrated in the synthesis of prodrugs for potent and selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists . PPARα is a key regulator of lipid metabolism and inflammation, making its agonists promising targets for treating conditions such as chronic peripheral neuropathy and inflammatory pain . Research into structurally related isopropyl esters has shown their potential to promote angiogenesis, the formation of new blood vessels, which is a critical process in the recovery from ischemic diseases like stroke and heart disease . These research trajectories highlight the compound's significance in advancing non-opioid pain treatments and therapies for vascular disorders . Furthermore, its utility extends into the agrochemical and specialty chemicals sectors, where it serves as a building block for active ingredients and advanced materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 3-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNWTCOHKOKNJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284890
Record name isopropyl 3-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35005-25-5
Record name 35005-25-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name isopropyl 3-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Isopropyl 3-aminobenzoate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isopropyl 3-aminobenzoate: Chemical Properties and Structure

Introduction

This compound is an organic compound belonging to the class of aromatic esters.[1] It is a derivative of benzoic acid, featuring an amino functional group at the meta-position of the benzene ring and an isopropyl group forming an ester linkage.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure

The molecular structure of this compound consists of a central benzene ring. An amino group (-NH₂) is attached at the third carbon atom (meta position) of the ring, and an isopropyl ester group is attached to the first carbon atom.[1] This arrangement of functional groups is crucial to its chemical reactivity and potential applications.

Caption: Chemical structure of this compound.

Data Presentation

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[1][2]
Molecular Weight 179.22 g/mol [1][2]
CAS Number 35005-25-5[1][2]
IUPAC Name propan-2-yl 3-aminobenzoate[1][2]
SMILES CC(C)OC(=O)C1=CC(=CC=C1)N[1]
InChI InChI=1S/C10H13NO2/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3[1][2]
InChIKey OLNWTCOHKOKNJU-UHFFFAOYSA-N[1]
Flash Point 156.5°C[3]
Density 1.099 g/cm³[3]
Solubility Limited solubility in water; likely soluble in organic solvents like methanol, ethanol, acetone, and DMSO.[1]

Experimental Protocols

Detailed methodologies for determining key chemical properties are outlined below. These are generalized protocols that can be adapted for this compound.

Determination of Melting Point

The melting point is a crucial physical property for compound identification and purity assessment.

Principle: The temperature at which a solid substance transitions to a liquid state is its melting point. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C), while impurities can lower and broaden this range.

Apparatus:

  • Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)

  • Capillary tubes (sealed at one end)[4][5]

  • Thermometer

  • Mortar and pestle (optional, for grinding the sample)

Procedure:

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.[5][6] The tube is tapped gently to ensure the sample is compact at the bottom.[4][6]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[6]

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., a ramp rate of 1-2°C per minute) starting from a temperature about 15-20°C below the approximate melting point.[6]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[6][7]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8][9]

Principle: This method involves heating the liquid sample in a small tube with an inverted capillary tube. As the liquid is heated, air trapped in the capillary tube expands and escapes. Upon cooling, the liquid is drawn into the capillary tube at the boiling point.[10]

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)[9]

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with heating oil or a heating block)[9]

  • Rubber band or thread to attach the test tube to the thermometer

Procedure:

  • Sample Preparation: A few milliliters of this compound are placed in the small test tube.[8]

  • Apparatus Setup: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[9] The test tube is then attached to a thermometer.[9]

  • Heating: The apparatus is heated gently.[9] A continuous stream of bubbles will emerge from the open end of the capillary tube as the temperature approaches the boiling point.[10]

  • Observation and Recording: The heating is discontinued once a steady stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[9]

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Principle: A specified amount of the solute is added to a known volume of the solvent at a constant temperature. The mixture is agitated until saturation is reached, and the concentration of the dissolved solute is then determined.[11]

Apparatus:

  • Test tubes with stoppers

  • Graduated cylinders or pipettes

  • Spatula

  • Balance

  • Vortex mixer or shaker

Procedure:

  • Solvent Measurement: A precise volume of the chosen solvent (e.g., water, ethanol, DMSO) is placed into a test tube.

  • Solute Addition: A pre-weighed amount of this compound is added to the solvent.[12]

  • Dissolution: The test tube is stoppered and shaken vigorously, or vortexed, to facilitate dissolution.[11][12] The temperature should be kept constant.[11]

  • Observation: The process of adding the solute in small, known quantities is repeated until no more solute dissolves, and a saturated solution with excess solid is formed.

  • Quantification: The total amount of dissolved solute is calculated to determine the solubility at that specific temperature.

Synthesis Workflow

The most common method for synthesizing this compound is through the esterification of 3-aminobenzoic acid with isopropanol.[1]

synthesis_workflow start Start reactants Combine 3-aminobenzoic acid and isopropanol start->reactants catalyst Add acid catalyst (e.g., H2SO4) reactants->catalyst reflux Heat the mixture under reflux catalyst->reflux product_formation Esterification reaction occurs, forming this compound and water reflux->product_formation workup Neutralize the reaction mixture (e.g., with NaHCO3 solution) product_formation->workup extraction Extract the product with an organic solvent (e.g., ethyl acetate) workup->extraction drying Dry the organic layer (e.g., over Na2SO4) extraction->drying concentration Concentrate the solution to obtain the crude product drying->concentration purification Purify the product (e.g., by crystallization or chromatography) concentration->purification end Final Product: This compound purification->end

Caption: A typical workflow for the synthesis of this compound via esterification.

Structural Identifiers Relationship

The chemical structure of a molecule can be represented in various machine-readable formats, which are logically derived from the arrangement of atoms and bonds.

identifiers structure Chemical Structure (2D or 3D representation) smiles SMILES (Simplified Molecular-Input Line-Entry System) CC(C)OC(=O)C1=CC(=CC=C1)N structure->smiles Encodes topology inchi InChI (International Chemical Identifier) InChI=1S/C10H13NO2/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3 structure->inchi Encodes canonical structure inchikey InChIKey (Hashed InChI) OLNWTCOHKOKNJU-UHFFFAOYSA-N inchi->inchikey Generates a fixed-length hash

Caption: Logical relationship between the chemical structure and its common identifiers.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Isopropyl 3-aminobenzoate from 3-aminobenzoic Acid

This technical guide provides a comprehensive overview of the synthesis of this compound from 3-aminobenzoic acid. The primary method detailed is the Fischer esterification, a fundamental reaction in organic chemistry.[1][2] This document includes physicochemical properties of the involved substances, a detailed experimental protocol, and a summary of quantitative data.

Introduction

This compound is an aromatic ester with an amino functional group at the meta position of the benzene ring.[3] Its synthesis is a straightforward yet illustrative example of esterification, a reaction of significant importance in the pharmaceutical and chemical industries. The most common and direct route for its preparation is the acid-catalyzed esterification of 3-aminobenzoic acid with isopropanol.[3]

Physicochemical Properties

A clear understanding of the physical and chemical properties of the reactants and the product is crucial for the successful execution of the synthesis, including purification and handling.

Property3-Aminobenzoic AcidIsopropanolThis compound
CAS Number 99-05-867-63-035005-25-5[3][4]
Molecular Formula C₇H₇NO₂C₃H₈OC₁₀H₁₃NO₂[3]
Molecular Weight 137.14 g/mol 60.10 g/mol 179.22 g/mol [3]
Appearance White to off-white crystalline powderColorless liquidLight brown to brown liquid[4]
Melting Point 174-180 °C-89 °CNot available
Boiling Point 290 °C82.6 °CNot available
Solubility Slightly soluble in water; soluble in ethanol, etherMiscible with water, ethanol, etherLikely soluble in organic solvents like methanol, ethanol, acetone, and DMSO; limited solubility in water[3]

Synthesis via Fischer Esterification

The synthesis of this compound is achieved through the Fischer esterification of 3-aminobenzoic acid with isopropanol, using a strong acid catalyst, typically concentrated sulfuric acid.[3] This reaction is reversible, and to achieve a high yield, it is often necessary to use an excess of one reactant (usually the alcohol) or to remove the water formed during the reaction, thereby shifting the equilibrium to the product side in accordance with Le Châtelier's Principle.[1][5]

Reaction Scheme:

C₇H₇NO₂ (3-Aminobenzoic Acid) + C₃H₈O (Isopropanol) ⇌ C₁₀H₁₃NO₂ (this compound) + H₂O

The Fischer esterification mechanism involves several key steps:

  • Protonation of the carbonyl group: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[1][5]

  • Nucleophilic attack: The alcohol (isopropanol) acts as a nucleophile and attacks the protonated carbonyl carbon.[1][5]

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[1]

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation.[1][5]

  • Deprotonation: A base (such as water or the alcohol) removes the proton from the remaining hydroxyl group to regenerate the acid catalyst and form the final ester product.[1]

Fischer_Esterification_Mechanism Fischer Esterification Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Water Elimination cluster_3 Final Product Formation A 3-Aminobenzoic Acid R-COOH B Protonated Carboxylic Acid R-C(OH)₂⁺ A->B H⁺ (from H₂SO₄) D Tetrahedral Intermediate R-C(OH)₂(O⁺HR') B->D + Isopropanol C Isopropanol R'-OH E Protonated Intermediate R-C(OH)(OH₂⁺)(OR') D->E Proton Transfer F Protonated Ester R-C(O⁺H)(OR') E->F - H₂O G This compound R-COOR' F->G - H⁺

Caption: Reaction mechanism of Fischer Esterification.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound. A similar procedure is reported for the synthesis of isopropyl 4-aminobenzoate.[6][7]

ReagentMolar Mass ( g/mol )QuantityMoles
3-Aminobenzoic Acid137.145.0 g0.0365
Isopropanol60.1050 mL~0.654
Concentrated H₂SO₄98.082.0 mL~0.0367
10% Sodium Carbonate Solution-As needed-
Deionized Water18.02As needed-
  • Reaction Setup: In a 100 mL round-bottom flask, combine 5.0 g of 3-aminobenzoic acid and 50 mL of isopropanol.[6][7]

  • Catalyst Addition: While stirring the mixture, carefully and slowly add 2.0 mL of concentrated sulfuric acid. A precipitate of the aminobenzoic acid salt may form but will dissolve as the reaction proceeds.[8]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for approximately 4 hours.[6][7] The progress of the reaction can be monitored using thin-layer chromatography (TLC).[6]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.[8]

  • Quenching: Pour the cooled reaction mixture into a beaker containing approximately 60 mL of cold water.[8]

  • Neutralization: Slowly add a 10% aqueous solution of sodium carbonate to the mixture with stirring until the evolution of CO₂ gas ceases and the pH of the solution is basic (pH > 8).[8] This step neutralizes the excess sulfuric acid and deprotonates the amino group, causing the ester to precipitate.[8]

  • Isolation: Collect the crude this compound precipitate by vacuum filtration using a Hirsch or Büchner funnel.[8]

  • Washing: Wash the collected solid with several portions of cold deionized water to remove any remaining salts.[8]

  • Drying: Dry the purified product, for instance, in a desiccator or a vacuum oven.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water).[8][9]

Synthesis_Workflow Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactant1 3-Aminobenzoic Acid Mixing Mixing in Round-Bottom Flask Reactant1->Mixing Reactant2 Isopropanol Reactant2->Mixing Catalyst Conc. H₂SO₄ Catalyst->Mixing Reflux Reflux for 4 hours Mixing->Reflux Cooling Cool to Room Temperature Reflux->Cooling Quenching Pour into Cold Water Cooling->Quenching Neutralization Add 10% Na₂CO₃ (pH > 8) Quenching->Neutralization Filtration Vacuum Filtration Neutralization->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry the Product Washing->Drying Recrystallization Optional Recrystallization Drying->Recrystallization Product This compound Drying->Product Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.[6]

  • Melting Point Analysis: Comparison of the experimental melting point with the literature value can indicate purity.[8]

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure of the ester.

    • FTIR Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl (C=O) stretch and the N-H stretches of the amino group.

Safety Precautions

  • Concentrated sulfuric acid is extremely corrosive and should be handled with care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][8]

  • Isopropanol is flammable and should be kept away from open flames or hot surfaces.

  • The reaction should be performed in a well-ventilated area.

References

Isopropyl 3-aminobenzoate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 35005-25-5 Molecular Formula: C₁₀H₁₃NO₂

This technical guide provides a comprehensive overview of Isopropyl 3-aminobenzoate, a chemical compound with potential applications in pharmaceutical and chemical research. While in-depth biological data remains limited, this document consolidates available information on its chemical properties, synthesis, and potential as a versatile building block in drug discovery and development.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name propan-2-yl 3-aminobenzoate, is an aromatic ester.[1] Its structure consists of a benzene ring with an amino group at the meta-position and an isopropyl ester group.[1] This arrangement of functional groups influences its chemical reactivity and physical properties.

A summary of its key identifiers and computed physical properties is presented in the table below.

PropertyValueSource
CAS Number 35005-25-5[1][2]
Molecular Formula C₁₀H₁₃NO₂[1][2]
Molecular Weight 179.22 g/mol [1][2]
IUPAC Name propan-2-yl 3-aminobenzoate[2]
SMILES CC(C)OC(=O)C1=CC(=CC=C1)N[1]
InChI InChI=1S/C10H13NO2/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3[1]
Predicted XLogP3 2.5[2]
Predicted Polar Surface Area 52.3 Ų[2]

Spectroscopic data, including 13C NMR, GC-MS, and vapor phase IR spectra, for this compound are available in public databases such as PubChem.[2]

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of 3-aminobenzoic acid with isopropanol. This acid-catalyzed reaction is a well-established method for the preparation of esters.

Experimental Protocol: Fischer Esterification (Adapted from similar procedures)

Materials:

  • 3-Aminobenzoic acid

  • Isopropanol (2-propanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-aminobenzoic acid in an excess of isopropanol.

  • Acid Catalysis: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture. The reaction is typically conducted under reflux conditions.[3]

  • Reflux: Heat the reaction mixture to reflux for a period of time, typically several hours, to allow the esterification to proceed towards completion. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[3][5]

  • Work-up: After cooling to room temperature, the reaction mixture is typically quenched with water.[3]

  • Neutralization: The acidic mixture is then neutralized by the slow, dropwise addition of a 10% sodium carbonate solution until the pH is basic. This step is crucial to deprotonate the amino group and precipitate the ester.[4][6]

  • Isolation: The precipitated this compound can be collected by vacuum filtration.[4][6]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent to yield the final product.

G cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification A 3-Aminobenzoic Acid + Isopropanol B Add H₂SO₄ (catalyst) A->B C Reflux B->C D Cool and Quench with Water C->D E Neutralize with Na₂CO₃ solution D->E F Vacuum Filtration E->F G Recrystallization F->G H Pure this compound G->H

Fischer Esterification Workflow for this compound.

Biological Activity and Signaling Pathways

Based on a comprehensive review of publicly available scientific literature, there is currently no specific information regarding the biological activity or the signaling pathways associated with this compound.

However, the broader class of aminobenzoic acid derivatives has been a subject of interest in drug discovery. For instance, para-aminobenzoic acid (PABA) esters have been investigated for their antimicrobial and cytotoxic activities.[7] Furthermore, some aminobenzoate derivatives serve as local anesthetics.[3] The structural similarity of this compound to these compounds suggests it could be a valuable scaffold for the synthesis of novel bioactive molecules. Its potential applications could lie in its use as a chemical intermediate for more complex pharmaceutical compounds or as a model compound for studying structure-activity relationships of aminobenzoates.[1]

G A This compound B Biological Activity Data A->B Lacks C Signaling Pathway Information A->C Lacks D No Publicly Available Information B->D C->D

Current Status of Biological Data for this compound.

Applications in Research and Development

Given the lack of specific biological data, the primary utility of this compound for researchers lies in its role as a chemical building block. The presence of both an amino group and an ester functional group allows for a variety of chemical modifications, making it a versatile starting material for the synthesis of more complex molecules and compound libraries for screening in drug discovery programs.

Conclusion

This compound is a readily synthesizable aromatic ester with well-defined chemical properties. While its biological activity and implication in cellular signaling pathways are yet to be explored, its structural features make it a compound of interest for medicinal chemists and drug development professionals. It serves as a valuable, yet under-investigated, scaffold that warrants further investigation to unlock its full potential in the development of novel therapeutic agents. Future research should focus on the biological screening of this compound to identify any potential pharmacological activities.

References

An In-depth Technical Guide to the Solubility of Isopropyl 3-aminobenzoate and Its Analogs in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isopropyl 3-aminobenzoate in organic solvents. Recognizing the limited availability of direct quantitative data for this specific compound, this document furnishes qualitative solubility information and presents detailed quantitative data for structurally similar and precursor compounds, namely m-aminobenzoic acid and p-aminobenzoic acid. This information serves as a critical reference point for researchers in drug development, chemical synthesis, and formulation science. Additionally, this guide outlines a detailed, generalized experimental protocol for determining solid-liquid equilibrium solubility and includes a visual workflow to standardize laboratory procedures.

Solubility Profile of this compound

Direct, experimentally determined quantitative solubility data for this compound is not widely available in published literature. However, its structural characteristics as an aromatic ester provide a basis for predicting its general solubility behavior. This compound is expected to follow the typical patterns of similar aromatic esters, indicating likely solubility in common polar organic solvents.

Qualitative Solubility Characteristics:

  • Organic Solvents: It is likely soluble in common organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).

  • Water: The presence of a hydrophobic isopropyl group and an aromatic ring suggests that it probably has limited solubility in water.

  • Aqueous Acid: As an amine-containing compound, its solubility is expected to increase in acidic aqueous solutions due to the formation of a more polar ammonium salt.

Solubility Data of Analogous Compounds

To provide a quantitative framework, this section presents solubility data for the parent compound, m-aminobenzoic acid, and its isomer, p-aminobenzoic acid. This data is invaluable for estimating the behavior of this compound and for selecting appropriate solvent systems for related research.

Solubility of m-Aminobenzoic Acid (m-ABA) in Various Solvents

The mole fraction solubility of m-aminobenzoic acid (Form I) was determined using a gravimetric method at temperatures ranging from 283.15 K to 323.15 K. The data reveals that solubility increases with temperature across all tested solvents.[1] The order of solubility at a given temperature is: 1,4-dioxane > acetone > methanol > ethanol > methyl acetate > 2-propanol > 1-propanol > 1-butanol > isobutyl alcohol > isopropyl acetate > acetonitrile > water.[1]

Table 1: Mole Fraction Solubility (x) of m-Aminobenzoic Acid in Select Solvents at Various Temperatures (K)

Temperature (K) Methanol Ethanol 2-Propanol Acetonitrile Acetone
283.15 0.0573 0.0452 0.0301 0.0104 0.0632
288.15 0.0668 0.0528 0.0355 0.0123 0.0734
293.15 0.0776 0.0615 0.0417 0.0145 0.0851
298.15 0.0898 0.0716 0.0488 0.0171 0.0985
303.15 0.1037 0.0831 0.0569 0.0201 0.1137
308.15 0.1194 0.0963 0.0662 0.0235 0.1309
313.15 0.1373 0.1114 0.0769 0.0275 0.1504
318.15 0.1575 0.1285 0.0891 0.0321 0.1724

| 323.15 | 0.1804 | 0.1480 | 0.1030 | 0.0374 | 0.1971 |

Data extracted from the Journal of Chemical & Engineering Data, 2021.[1]

Solubility of p-Aminobenzoic Acid (p-ABA) in Various Solvents

p-Aminobenzoic acid (PABA) is soluble in many polar organic solvents, including ethanol and methanol, but is less soluble in nonpolar solvents.[2] Its solubility is also dependent on pH.[2] Quantitative studies have measured the mole fraction solubility in several common solvents. The highest solubility is observed in methanol, followed by ethanol, acetic acid, ethyl acetate, and 2-propanol.[3]

Table 2: Solubility of p-Aminobenzoic Acid in g/L in Select Solvents

Solvent Temperature Solubility (g/L)
Water 30 °C 6.1
Ethanol - 125

| Diethyl Ether | - | 17 |

Data compiled from a report by the European Commission's Scientific Committee on Consumer Products.[4]

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the equilibrium solubility of a solid organic compound, such as this compound, in an organic solvent. This procedure is based on the widely used "shake-flask" or gravimetric method, which establishes equilibrium between the dissolved and undissolved solute.[5][6][7]

Objective: To determine the saturation solubility of a compound in a specific solvent at a controlled temperature.

Materials:

  • Analytical balance

  • Thermostatic shaker or water bath

  • Conical flasks or vials with secure caps

  • Calibrated pipette

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Evaporating dish or pre-weighed vials

  • Drying oven

  • The solute (e.g., this compound)

  • The selected organic solvent(s)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid solute to a known volume or mass of the solvent in a conical flask. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[6]

    • Securely cap the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in a thermostatic shaker or water bath set to the desired constant temperature.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure the solution reaches saturation.[6] The time required to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration remains constant.

  • Sample Collection and Separation:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle for a short period at the same controlled temperature.

    • Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a pre-warmed pipette to prevent precipitation.

    • Immediately filter the collected sample through a syringe filter into a pre-weighed container (e.g., an evaporating dish or vial) to remove any undissolved microcrystals.

  • Quantification (Gravimetric Method):

    • Accurately weigh the container with the filtered saturated solution.

    • Carefully evaporate the solvent from the filtrate using a drying oven set to a temperature that is high enough to evaporate the solvent but low enough to not cause decomposition of the solute.

    • Once the solvent is fully evaporated, cool the container in a desiccator and weigh it again. The process of drying, cooling, and weighing should be repeated until a constant weight is achieved.[7]

  • Calculation:

    • Mass of dissolved solute: (Weight of container + dry solute) - (Weight of empty container).

    • Mass of solvent: (Weight of container + solution) - (Weight of container + dry solute).

    • Solubility: Calculate the solubility and express it in desired units, such as grams of solute per 100 g of solvent ( g/100g ) or mole fraction.

Logical Workflow for Solubility Determination

The process of determining equilibrium solubility can be visualized as a systematic workflow. The following diagram, generated using the DOT language, outlines the key steps from preparation to final calculation.

Solubility_Workflow start Start prepare Prepare Mixture (Excess Solute in Solvent) start->prepare equilibrate Equilibrate at Constant T (24-72h with Agitation) prepare->equilibrate settle Settle Undissolved Solid equilibrate->settle sample Withdraw & Filter Supernatant (Known Volume) settle->sample weigh_sol Weigh Filtered Solution sample->weigh_sol evaporate Evaporate Solvent (Drying Oven) weigh_sol->evaporate weigh_solute Weigh Dry Solute evaporate->weigh_solute calculate Calculate Solubility (e.g., g/100g solvent, mole fraction) weigh_solute->calculate end_node End calculate->end_node

Caption: Workflow for Gravimetric Solubility Determination.

References

Spectroscopic Profile of Isopropyl 3-aminobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Isopropyl 3-aminobenzoate, a valuable building block in pharmaceutical and chemical synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below. These values are essential for the unambiguous identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzProvisional Assignment
~7.20t1H~7.8Ar-H5
~7.05s1H-Ar-H2
~6.85d1H~7.8Ar-H6
~6.70d1H~7.8Ar-H4
~5.15sept1H~6.3-CH(CH₃)₂
~3.80br s2H--NH₂
~1.30d6H~6.3-CH(CH ₃)₂

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ) ppmProvisional Assignment
~166.5C=O (Ester Carbonyl)
~146.0Ar-C3 (-NH₂)
~131.0Ar-C1 (-COO)
~129.0Ar-C5
~118.5Ar-C6
~118.0Ar-C4
~115.0Ar-C2
~68.0-C H(CH₃)₂
~22.0-CH(C H₃)₂
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3350Strong, DoubletN-H Stretch (Asymmetric & Symmetric)
3100 - 3000MediumAromatic C-H Stretch
2980 - 2850MediumAliphatic C-H Stretch
1715 - 1690StrongC=O Ester Stretch
1620 - 1580StrongN-H Bend and Aromatic C=C Stretch
1300 - 1200StrongC-O Ester Stretch
1100 - 1000MediumC-N Stretch
Mass Spectrometry (MS)
m/zRelative IntensityProposed Fragment
179High[M]⁺ (Molecular Ion)[1]
137High[M - C₃H₆]⁺ (Loss of propene)[1]
120High[M - C₃H₇O]⁺ (Loss of isopropoxy radical)[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent such as chloroform-d (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is utilized.

¹H NMR Data Acquisition:

  • The spectrometer is locked to the deuterium signal of the solvent.

  • The magnetic field is shimmed to achieve optimal homogeneity.

  • A standard one-pulse sequence is used to acquire the spectrum.

  • Typical parameters include a spectral width of 12 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[2]

  • To enhance the signal-to-noise ratio, 8 to 16 scans are typically co-added.[2]

¹³C NMR Data Acquisition:

  • A proton-decoupled pulse sequence is employed to simplify the spectrum to singlets for each carbon environment.

  • Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 128 to 1024) are acquired.[2]

  • Typical parameters include a spectral width of 200-220 ppm, a pulse width of 30 degrees, and a relaxation delay of 2 seconds.[2]

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed. The resulting spectrum undergoes phase and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the solvent peak for ¹³C NMR (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

  • A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

  • The sample is placed in the spectrometer's beam path.

  • The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

  • Multiple scans are averaged to improve the signal-to-noise ratio.

Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a low concentration (typically in the range of µg/mL to ng/mL).

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.

Data Acquisition:

  • The sample solution is introduced into the ion source.

  • In EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • In ESI, the sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.

  • The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Analysis: The mass spectrum displays the relative abundance of different ions as a function of their m/z ratio. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides valuable information about its structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Synthesis Synthesis & Purification of This compound Dissolution Dissolution in Appropriate Solvent Synthesis->Dissolution NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR IR IR Spectrometer Dissolution->IR MS Mass Spectrometer Dissolution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-depth Technical Guide to the Purity Analysis of Isopropyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of Isopropyl 3-aminobenzoate, a key intermediate in pharmaceutical synthesis. This document outlines potential impurities, detailed experimental protocols for chromatographic analysis, and a systematic approach to method validation, tailored for quality control and drug development settings.

Introduction to Purity Analysis

This compound (C₁₀H₁₃NO₂) is an aromatic ester synthesized from 3-aminobenzoic acid and isopropanol.[1] The purity of this intermediate is critical as impurities can be carried through subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). A robust analytical program is therefore essential to identify and quantify any process-related impurities and potential degradation products.

The primary synthesis route is the Fischer esterification of 3-aminobenzoic acid with isopropanol, typically catalyzed by an acid such as sulfuric acid.[1] Based on this, a profile of potential impurities can be predicted.

Table 1: Potential Impurities in this compound

Impurity NameTypeOrigin
3-Aminobenzoic acidProcess-RelatedUnreacted starting material
IsopropanolProcess-RelatedUnreacted starting material / Residual Solvent
Isopropyl 2-aminobenzoateProcess-RelatedIsomeric impurity from starting material
Isopropyl 4-aminobenzoateProcess-RelatedIsomeric impurity from starting material
Di-isopropyl etherProcess-RelatedByproduct from isopropanol side-reaction
Isopropyl 3-nitrobenzoateProcess-RelatedImpurity from an alternative synthesis route starting material

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly employed techniques for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC with UV detection is the primary method for quantifying non-volatile process impurities and degradation products, particularly the starting material (3-aminobenzoic acid) and isomeric impurities. A reversed-phase method is typically effective.

Objective: To separate and quantify this compound and its potential non-volatile impurities.

1. Instrumentation and Materials:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Phosphoric acid (analytical grade).

  • Reference standards for this compound and potential impurities.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (this compound): Accurately weigh and dissolve approximately 25 mg of the reference standard in the diluent in a 25 mL volumetric flask to obtain a concentration of about 1000 µg/mL.

  • Impurity Stock Solution: Prepare a stock solution containing known concentrations of potential impurities (e.g., 3-aminobenzoic acid, Isopropyl 2-aminobenzoate, Isopropyl 4-aminobenzoate) in the diluent.

  • System Suitability Solution: Prepare a solution containing approximately 100 µg/mL of this compound and a suitable concentration of key impurities (e.g., 10 µg/mL of 3-aminobenzoic acid) from the stock solutions.

  • Sample Solution: Accurately weigh and dissolve approximately 25 mg of the this compound sample in the diluent in a 25 mL volumetric flask. Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

4. Data Analysis:

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the system suitability solution to verify resolution, peak shape, and reproducibility.

  • Inject the standard and sample solutions.

  • Identify impurity peaks in the sample chromatogram by comparing retention times with those of the standards.

  • Calculate the purity by the area percentage method. For specific impurity quantification, use a calibration curve generated from the impurity reference standard.

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents like isopropanol.

Objective: To detect and quantify residual isopropanol and other potential volatile impurities.

1. Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column with a suitable stationary phase (e.g., 5% Phenyl Polysiloxane).

  • Dimethyl sulfoxide (DMSO, analytical grade).

  • Reference standards for isopropanol and other potential volatile impurities.

2. Preparation of Solutions:

  • Diluent: DMSO.

  • Standard Stock Solution: Prepare a stock solution of isopropanol in DMSO at a concentration of approximately 1000 µg/mL.

  • Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a headspace vial and dissolve in 1 mL of DMSO.

3. Chromatographic Conditions (Headspace GC):

  • Column: DB-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 280 °C.

  • Headspace Sampler Conditions:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Equilibration Time: 15 minutes.

4. Data Analysis:

  • Perform a calibration using standard solutions of isopropanol at different concentrations.

  • Analyze the sample solution and quantify the amount of isopropanol by comparing the peak area to the calibration curve.

Data Presentation and Interpretation

Quantitative results from the purity analysis should be summarized in a clear and concise format.

Table 2: Representative Purity Profile of this compound

AnalyteRetention Time (min)Area %Specification Limit
3-Aminobenzoic acid3.50.08≤ 0.15%
Isopropyl 4-aminobenzoate9.8Not Detected≤ 0.10%
Isopropyl 2-aminobenzoate10.5Not Detected≤ 0.10%
This compound 11.2 99.75 ≥ 99.0%
Unknown Impurity 113.40.05≤ 0.10%
Total Impurities -0.13 ≤ 1.0%
Isopropanol (by GC) -250 ppm ≤ 5000 ppm

Note: The data presented are for illustrative purposes and actual specification limits should be established based on toxicological data and process capability.

Visualization of Workflows

Workflow for HPLC Purity Method Development and Validation

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) A Define Analytical Target Profile B Select Column & Mobile Phase A->B C Optimize Chromatographic Conditions (Gradient, Temp, Flow) B->C D Assess Specificity (Peak Purity) C->D E Specificity D->E Proceed to Validation F Linearity & Range E->F G Accuracy (% Recovery) F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Finalized & Approved Analytical Method J->K

Caption: Workflow for HPLC Purity Method Development and Validation.

Logical Flow for Purity Assessment of a New Batch

G Start Receive New Batch of this compound HPLC Perform HPLC Analysis for Non-Volatile Impurities Start->HPLC GC Perform GC Analysis for Residual Solvents Start->GC CompareHPLC Compare Results to HPLC Specifications HPLC->CompareHPLC CompareGC Compare Results to GC Specifications GC->CompareGC Pass Batch Meets Purity Specifications CompareHPLC->Pass Pass Fail Batch Fails Purity Specifications (Initiate OOS Investigation) CompareHPLC->Fail Fail CompareGC->Pass Pass CompareGC->Fail Fail

Caption: Logical Flow for Purity Assessment of a New Batch.

References

An In-depth Technical Guide to the Physicochemical Properties of Isopropyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of Isopropyl 3-aminobenzoate, complete with detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for professionals in research and development who require accurate physicochemical data for this compound.

Physicochemical Data Summary

The accurate determination of melting and boiling points is fundamental in the characterization of chemical substances, providing insights into purity and identity. The following table summarizes the available data for this compound.

PropertyValue
Melting PointNot available in the searched literature.
Boiling Point301.2°C at 760 mmHg

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of melting and boiling points of organic compounds such as this compound.

Melting Point Determination (Capillary Method)

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Sample of this compound (finely powdered and dry)

  • Mortar and pestle

  • Spatula

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a packed sample of 2-3 mm in height is achieved.[1][2]

  • Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[1][2] The thermometer is inserted into its designated holder.

  • Approximate Melting Point Determination: A preliminary, rapid heating of the sample is performed to determine an approximate melting range.

  • Accurate Melting Point Determination: A fresh sample is prepared and placed in the apparatus. The apparatus is heated to a temperature approximately 15-20°C below the estimated melting point. The heating rate is then slowed to 1-2°C per minute as the melting point is approached.[1]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2°C).

Boiling Point Determination (Micro-reflux or Thiele Tube Method)

The boiling point of a liquid can be accurately determined using a small quantity of the substance with the micro-reflux or Thiele tube method.

Apparatus and Materials:

  • Thiele tube or a small test tube with a side arm

  • Heating mantle or Bunsen burner

  • Mineral oil or other suitable heating bath fluid

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Sample of this compound

Procedure:

  • Sample Preparation: A few milliliters of this compound are placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.[3][4]

  • Apparatus Setup: The small test tube is attached to a thermometer using a rubber band or a small piece of tubing. The assembly is then clamped so that the bulb of the thermometer and the sample are immersed in the heating bath of a Thiele tube.[3][4]

  • Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Observation: Upon further heating, the vapor pressure of the liquid will eventually equal the atmospheric pressure, and a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, the heating is discontinued.[3]

  • Recording the Boiling Point: The heating bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[3]

Logical Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis of an isopropyl ester of an aminobenzoic acid, which can be adapted for this compound.

G start Start reagents Combine: - 3-Aminobenzoic Acid - Isopropyl Alcohol - Catalytic H₂SO₄ start->reagents 1. Reagent Mixing reflux Reflux Reaction Mixture (e.g., 4 hours) reagents->reflux 2. Heating quench Quench with Water reflux->quench 3. Reaction Termination filter Filter Precipitate quench->filter 4. Isolation dry Dry the Product filter->dry 5. Purification end Obtain Isopropyl 3-aminobenzoate dry->end Final Product

Caption: Synthesis Workflow for this compound.

References

A Technical Guide to Isopropyl 3-aminobenzoate for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Versatile Chemical Intermediate for Drug Discovery and Development

Introduction

Isopropyl 3-aminobenzoate is an aromatic ester that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and chemical research sectors. Its structure, featuring a benzene ring substituted with an amino group at the meta-position and an isopropyl ester, provides a versatile scaffold for the development of novel bioactive molecules and complex chemical entities. This technical guide offers a comprehensive overview of this compound, including its chemical and physical properties, commercial availability, synthesis protocols, and potential research applications. This document is intended for researchers, scientists, and drug development professionals who are interested in utilizing this compound in their work.

Chemical and Physical Properties

This compound, with the CAS number 35005-25-5, is characterized by the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[1][2] A summary of its key physical and chemical properties is presented in the table below. While specific solubility data is limited, it is expected to be soluble in common organic solvents like methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO), with limited solubility in water.[1]

PropertyValueSource
CAS Number 35005-25-5[1][2]
Molecular Formula C₁₀H₁₃NO₂[1][2]
Molecular Weight 179.22 g/mol [1][2]
Boiling Point 301.2 °C at 760 mmHg[3]
Flash Point 156.5 °C[3]
Density 1.099 g/cm³[3]
IUPAC Name propan-2-yl 3-aminobenzoate[2]

Commercial Suppliers

For research purposes, this compound is available from a variety of commercial chemical suppliers. While purity specifications can vary between suppliers and batches, it is generally offered at purities suitable for research and development applications. Researchers are advised to request certificates of analysis from their chosen supplier to obtain lot-specific purity data. A non-exhaustive list of potential suppliers is provided below.

SupplierWebsite
AK Scientific--INVALID-LINK--
Alichem--INVALID-LINK--
American Custom Chemicals Corporation--INVALID-LINK--
ChemicalBook--INVALID-LINK--
Vulcanchem--INVALID-LINK--

Synthesis Protocol

Adapted Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Aminobenzoic acid

  • Isopropanol (2-propanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution (e.g., 5% w/v)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve 1.0 equivalent of 3-aminobenzoic acid in an excess of isopropanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Quench the reaction by slowly adding the mixture to a beaker of cold deionized water.

  • Neutralize the excess acid by the careful addition of a sodium bicarbonate solution until the pH is neutral to slightly basic.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography to obtain the desired purity.

Research Applications and Logical Relationships

This compound primarily serves as a chemical intermediate in the synthesis of more complex molecules.[1] Its bifunctional nature, possessing both an amino and an ester group, allows for a variety of chemical transformations. The amino group can be acylated, alkylated, or used in the formation of amides, while the ester group can be hydrolyzed or transesterified. This versatility makes it a valuable starting material in drug discovery for the generation of compound libraries for screening.

The general workflow for utilizing this compound as a building block in research is depicted in the following diagram.

G cluster_0 Synthesis and Procurement cluster_1 Chemical Modification cluster_2 Screening and Development Start Procure or Synthesize This compound Purification Purification (e.g., Recrystallization, Chromatography) Start->Purification Characterization Characterization (e.g., NMR, MS, Purity Analysis) Purification->Characterization Modification Chemical Modification (e.g., Acylation, Alkylation of Amino Group) Characterization->Modification Use as Building Block New_Compounds Generation of Novel Derivative Compounds Modification->New_Compounds Screening Biological Screening (e.g., in vitro/in vivo assays) New_Compounds->Screening Lead_ID Lead Compound Identification Screening->Lead_ID Optimization Lead Optimization Lead_ID->Optimization Drug_Candidate Potential Drug Candidate Optimization->Drug_Candidate

Workflow for this compound in Drug Discovery.

As illustrated, the initial step involves either the synthesis or procurement of this compound, followed by its purification and characterization to ensure it meets the required quality standards for subsequent reactions. The compound then serves as a versatile starting material for chemical modifications to generate a library of new chemical entities. These derivatives can then be subjected to biological screening to identify lead compounds with desired activities, which can be further optimized to develop potential drug candidates.

Currently, there is a lack of specific information in the public domain detailing the involvement of this compound in defined signaling pathways. Its utility is primarily established as a precursor for the synthesis of other molecules that may have biological activity. The biological effects of any derivatives would be dependent on the specific modifications made to the parent molecule.

Conclusion

This compound is a commercially available and synthetically accessible chemical intermediate with significant potential in research and development, particularly in the field of medicinal chemistry. Its versatile structure allows for the creation of diverse molecular entities for biological screening. While detailed biological data on this compound itself is scarce, its role as a foundational building block for the synthesis of novel compounds underscores its importance for the scientific community. Researchers are encouraged to leverage this versatile molecule in their quest for new therapeutic agents and innovative chemical solutions.

References

An In-Depth Technical Guide to the Structural Isomers of Isopropyl Aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of isopropyl aminobenzoate, focusing on their synthesis, physicochemical properties, and biological activities. The positional isomerism of the amino group on the benzene ring significantly influences the molecule's properties and potential applications, particularly in the field of pharmacology as local anesthetics.

Introduction to Isopropyl Aminobenzoate Isomers

Isopropyl aminobenzoate (C₁₀H₁₃NO₂) is an ester of aminobenzoic acid and isopropanol. The position of the amino group on the aromatic ring gives rise to three distinct structural isomers: ortho (2-amino), meta (3-amino), and para (4-amino). These isomers share the same molecular weight but exhibit different physical, chemical, and biological characteristics due to the varied electronic and steric environments conferred by the amino group's location. The para isomer, in particular, is structurally related to a class of well-known local anesthetics.

Physicochemical Properties

The physicochemical properties of the isopropyl aminobenzoate isomers are crucial for their handling, formulation, and biological activity. A summary of key properties is presented in Table 1.

PropertyIsopropyl 2-aminobenzoate (ortho)Isopropyl 3-aminobenzoate (meta)Isopropyl 4-aminobenzoate (para)
CAS Number 18189-02-1[1]35005-25-5[2]18144-43-9[3]
Molecular Formula C₁₀H₁₃NO₂[1]C₁₀H₁₃NO₂[2]C₁₀H₁₃NO₂[3]
Molecular Weight 179.22 g/mol [1]179.22 g/mol [2]179.22 g/mol [3]
Melting Point Not availableNot available84 °C
Boiling Point Not availableNot available190-192 °C at 0.5 Torr
Density Not availableNot available1.099 ± 0.06 g/cm³ (Predicted)[4]
pKa (Predicted) Not availableNot available2.63 ± 0.10[4]
Solubility Not availableLikely soluble in organic solvents (methanol, ethanol, acetone, DMSO); limited water solubility.[5]Slightly soluble in chloroform and methanol.[4]

Table 1: Physicochemical Properties of Isopropyl Aminobenzoate Isomers

Synthesis of Isopropyl Aminobenzoate Isomers

The primary method for synthesizing isopropyl aminobenzoate isomers is through the Fischer esterification of the corresponding aminobenzoic acid with isopropanol, typically in the presence of an acid catalyst.

General Experimental Protocol: Fischer Esterification

Materials:

  • Aminobenzoic acid isomer (ortho, meta, or para)

  • Isopropanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • A mixture of the respective aminobenzoic acid and an excess of isopropanol is prepared in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

  • The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, the mixture is cooled to room temperature, and the excess isopropanol can be removed under reduced pressure.

  • The residue is neutralized with a saturated sodium bicarbonate solution.

  • The product is extracted with an organic solvent such as ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude isopropyl aminobenzoate isomer.

  • Further purification can be achieved by recrystallization or column chromatography.

A general workflow for the synthesis is depicted in the following diagram:

G General Synthesis Workflow for Isopropyl Aminobenzoate Isomers cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product cluster_purification Purification Aminobenzoic Acid Isomer Aminobenzoic Acid Isomer Reflux Reflux Aminobenzoic Acid Isomer->Reflux Isopropanol Isopropanol Isopropanol->Reflux H2SO4 (catalyst) H2SO4 (catalyst) H2SO4 (catalyst)->Reflux Cooling Cooling Reflux->Cooling Neutralization (NaHCO3) Neutralization (NaHCO3) Cooling->Neutralization (NaHCO3) Extraction (Ethyl Acetate) Extraction (Ethyl Acetate) Neutralization (NaHCO3)->Extraction (Ethyl Acetate) Drying (Na2SO4) Drying (Na2SO4) Extraction (Ethyl Acetate)->Drying (Na2SO4) Solvent Evaporation Solvent Evaporation Drying (Na2SO4)->Solvent Evaporation Crude Isopropyl Aminobenzoate Crude Isopropyl Aminobenzoate Solvent Evaporation->Crude Isopropyl Aminobenzoate Recrystallization/Chromatography Recrystallization/Chromatography Crude Isopropyl Aminobenzoate->Recrystallization/Chromatography Pure Isopropyl Aminobenzoate Pure Isopropyl Aminobenzoate Recrystallization/Chromatography->Pure Isopropyl Aminobenzoate

General synthesis workflow.

Biological Activity and Signaling Pathways

Esters of para-aminobenzoic acid (PABA) are a well-established class of local anesthetics.[6][7] The mechanism of action for these compounds involves the blockade of voltage-gated sodium channels in the neuronal cell membrane.[8]

Structure-Activity Relationship (SAR)

The position of the amino group on the aromatic ring is a critical determinant of local anesthetic activity. Generally, an electron-donating group, such as an amino or alkylamino group, in the para or ortho position enhances the electron density of the carbonyl oxygen, which is believed to improve the binding affinity to the sodium channel receptor.[9][10] Substitution at the meta position is often associated with decreased activity.[10] The lipophilicity of the molecule also plays a significant role, with increased lipid solubility generally leading to higher potency.[11]

Signaling Pathway of Local Anesthetics

Local anesthetics exert their effect by blocking the propagation of action potentials in nerve fibers. This is achieved by inhibiting the influx of sodium ions through voltage-gated sodium channels.

The proposed signaling pathway is as follows:

  • The local anesthetic, in its uncharged form, diffuses across the nerve cell membrane.

  • Inside the neuron, an equilibrium is established between the uncharged and protonated (charged) forms of the molecule.

  • The protonated form of the local anesthetic binds to a specific receptor site within the pore of the voltage-gated sodium channel.

  • This binding blocks the channel, preventing the influx of sodium ions that is necessary for depolarization.

  • As a result, the threshold for excitation increases, and the nerve impulse is not propagated, leading to a loss of sensation.

The following diagram illustrates this signaling pathway:

G Signaling Pathway of Local Anesthetics cluster_membrane Neuronal Membrane LA_ext Local Anesthetic (Uncharged) LA_int Local Anesthetic (Protonated) LA_ext->LA_int diffusion Na_channel Voltage-Gated Sodium Channel Na_influx Sodium Ion Influx Na_channel->Na_influx inhibits LA_int->Na_channel binds & blocks Nerve Impulse Nerve Impulse Nerve Impulse->Na_influx triggers Depolarization Depolarization Na_influx->Depolarization Blocked Sensation Blocked Sensation Na_influx->Blocked Sensation Action Potential Action Potential Depolarization->Action Potential Action Potential->Nerve Impulse propagates

Local anesthetic signaling pathway.

Conclusion

The structural isomers of isopropyl aminobenzoate present a valuable case study in the principles of medicinal chemistry and drug development. The seemingly subtle change in the position of the amino group leads to significant differences in their physicochemical properties and, most notably, their biological activity. While the para-isomer is a known analogue of local anesthetics, further research into the ortho and meta isomers could provide deeper insights into the structure-activity relationships governing the interaction of small molecules with neuronal sodium channels. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in this field.

References

Methodological & Application

Application Notes and Protocols: Isopropyl 3-Aminobenzoate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 3-aminobenzoate is an aromatic ester that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its chemical structure, featuring a benzene ring with an amino group and an isopropyl ester moiety, provides reactive sites for various chemical modifications, making it a versatile intermediate for the synthesis of more complex bioactive molecules.[1] This document provides detailed application notes and experimental protocols for the synthesis and potential applications of this compound in pharmaceutical research and development.

Physicochemical Properties and Data

Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in synthetic chemistry.

Table 1: Physicochemical Data of this compound

PropertyValueReference
IUPAC Name propan-2-yl 3-aminobenzoate--INVALID-LINK--
CAS Number 35005-25-5[2]
Molecular Formula C₁₀H₁₃NO₂--INVALID-LINK--
Molecular Weight 179.22 g/mol --INVALID-LINK--
Appearance White to light yellow powder/crystal--INVALID-LINK--
Solubility Soluble in common organic solvents like methanol, ethanol, acetone, and DMSO. Limited solubility in water.[1]

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer esterification of 3-aminobenzoic acid with isopropanol, catalyzed by a strong acid.[1] An alternative, higher-yield method has also been documented.[1]

Experimental Protocol: Fischer Esterification

This protocol is adapted from a similar procedure for the synthesis of isopropyl 4-aminobenzoate.[3]

Materials:

  • 3-Aminobenzoic acid

  • Isopropanol (2-propanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottomed flask

  • Reflux condenser

  • Separatory funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a 100 mL round-bottomed flask, add 1.0 g of 3-aminobenzoic acid.

  • Add 20 mL of isopropanol to the flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.5 mL) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Table 2: Synthesis Parameters for Isopropyl Aminobenzoates

IntermediateSynthesis MethodStarting MaterialsCatalystReaction ConditionsYieldReference
This compound Esterification3-aminobenzoic acid, IsopropanolSulfuric acidRefluxNot specified[1]
This compound Alternative RouteIsopropyl alcohol, 3-nitro-N-(2-pyridinyl)benzamideDodecacarbonyl-triangulo-triruthenium140°C, 24h, sealed tube~81%[1]
Isopropyl 4-aminobenzoate Esterification4-aminobenzoic acid, IsopropanolSulfuric acidReflux, 4h79%[3]
Isopropyl 4-aminobenzoate Esterification4-aminobenzoic acid, IsopropanolThionyl chlorideReflux, 18hQuantitative[4]

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 3-Aminobenzoic Acid Isopropanol Sulfuric Acid (catalyst) Reaction Reflux (4 hours) Reactants->Reaction Esterification Workup Quench (NaHCO₃) Extraction (Ethyl Acetate) Drying (Na₂SO₄) Reaction->Workup Purification Rotary Evaporation Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Application as a Pharmaceutical Intermediate: Synthesis of Trimebutine

Hypothetical Synthetic Scheme and Protocol for Trimebutine

The following protocol is based on a patented method for Trimebutine synthesis.[7][8]

Materials:

  • 2-(dimethylamino)-2-phenyl butanol

  • 3,4,5-trimethoxybenzoic acid

  • Sulfuric acid (catalyst)

  • Toluene

  • Standard laboratory glassware for reflux and crystallization

Procedure:

  • In a 500 mL four-necked flask, add 17.3 g of 2-(dimethylamino)-2-phenyl butanol, 21 g of 3,4,5-trimethoxybenzoic acid, and 200 mL of toluene.

  • Add 0.5 g of concentrated sulfuric acid as a catalyst.

  • Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus. The reaction is carried out for 6 hours.

  • After the reaction is complete, cool the mixture to 50 ± 2 °C.

  • Reduce the volume of toluene to approximately 50 mL by distillation under reduced pressure.

  • Cool the remaining solution to 10 ± 2 °C and stir for 2 hours to induce crystallization.

  • Filter the resulting solid and dry to obtain Trimebutine.

Table 3: Reaction Parameters for Trimebutine Synthesis

ProductStarting MaterialsCatalystSolventReaction ConditionsYieldPurityReference
Trimebutine 2-(dimethylamino)-2-phenyl butanol, 3,4,5-trimethoxybenzoic acidSulfuric acidTolueneReflux, 6h90%>99% (HPLC)[7][8]
Trimebutine maleate Trimebutine, Maleic acid-Isopropanol40°C, 3.5h then reflux91%99.9%[9]

Trimebutine Synthesis Diagram

Trimebutine_Synthesis Reactants 2-(dimethylamino)-2-phenyl butanol 3,4,5-trimethoxybenzoic acid Sulfuric Acid (catalyst) Reaction Reflux in Toluene (6 hours) Reactants->Reaction Esterification Isolation Solvent Reduction Crystallization Filtration Reaction->Isolation Product Trimebutine Isolation->Product

Caption: Synthetic pathway for Trimebutine.

Signaling Pathways of Derived Pharmaceuticals

Trimebutine Mechanism of Action

Trimebutine exerts its effects on the gastrointestinal tract through a multi-target mechanism. Its primary actions are mediated by its agonist effects on peripheral mu (μ), kappa (κ), and delta (δ) opioid receptors.[5][6] This interaction modulates the release of gastrointestinal peptides like motilin, vasoactive intestinal peptide, gastrin, and glucagon.[5][6] Furthermore, Trimebutine regulates ion channels, including L-type calcium channels and potassium channels, in gastrointestinal smooth muscle cells, thereby modulating gut motility.[10][11]

Trimebutine_Pathway cluster_trimebutine Trimebutine Action cluster_receptors Peripheral Opioid Receptors cluster_channels Ion Channels cluster_effects Cellular & Physiological Effects Trimebutine Trimebutine Mu μ-opioid receptor Trimebutine->Mu Agonist Kappa κ-opioid receptor Trimebutine->Kappa Agonist Delta δ-opioid receptor Trimebutine->Delta Agonist Ca_channel L-type Ca²⁺ Channel Trimebutine->Ca_channel Inhibition K_channel K⁺ Channel Trimebutine->K_channel Inhibition Peptide_release Modulation of GI Peptide Release Mu->Peptide_release Kappa->Peptide_release Delta->Peptide_release GI_motility Regulation of GI Motility Ca_channel->GI_motility K_channel->GI_motility Peptide_release->GI_motility Visceral_sensitivity Decreased Visceral Sensitivity Peptide_release->Visceral_sensitivity

Caption: Signaling pathway of Trimebutine.

Irsogladine Mechanism of Action

Irsogladine is a mucosal protective agent used for treating peptic ulcers and gastritis. Its mechanism of action is distinct from that of antisecretory drugs. Irsogladine increases intracellular cyclic adenosine 3',5'-monophosphate (cAMP) levels by non-selectively inhibiting phosphodiesterase (PDE) isozymes.[12][13] This leads to various downstream effects, including the facilitation of gap junctional intercellular communication, enhancement of mucosal blood flow through nitric oxide (NO) production, and suppression of reactive oxygen species.[12][14]

Irsogladine_Pathway cluster_irsogladine Irsogladine Action cluster_cellular Cellular Targets cluster_downstream Downstream Effects cluster_physiological Physiological Outcomes Irsogladine Irsogladine PDE Phosphodiesterase (PDE) Irsogladine->PDE Inhibition cAMP ↑ intracellular cAMP PDE->cAMP GJIC ↑ Gap Junction Communication cAMP->GJIC NO_production ↑ Nitric Oxide (NO) Production cAMP->NO_production ROS_suppression ↓ Reactive Oxygen Species (ROS) cAMP->ROS_suppression Mucosal_protection Gastric Mucosal Protection GJIC->Mucosal_protection Blood_flow ↑ Mucosal Blood Flow NO_production->Blood_flow ROS_suppression->Mucosal_protection Blood_flow->Mucosal_protection

Caption: Signaling pathway of Irsogladine.

Conclusion

This compound is a key pharmaceutical intermediate with significant potential in drug discovery and development. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of novel therapeutic agents. The examples of Trimebutine and Irsogladine illustrate how aminobenzoate-related structures are incorporated into clinically relevant drugs and highlight the diverse pharmacological targets that can be accessed through synthetic modifications of this versatile building block.

References

Application Notes and Protocols: Isopropyl 3-aminobenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 3-aminobenzoate is a versatile aromatic compound that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive amino group and an ester functionality on a benzene ring, allows for a variety of chemical transformations. This makes it a key intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and other bioactive compounds.[1] The amino group at the meta-position offers different electronic and steric properties compared to its ortho- and para-isomers, influencing the reactivity and properties of its derivatives.

This document provides detailed application notes and experimental protocols for the use of this compound in several key organic reactions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Namepropan-2-yl 3-aminobenzoate[1]
CAS Number35005-25-5[1]
Molecular FormulaC₁₀H₁₃NO₂[1]
Molecular Weight179.22 g/mol [1]
AppearanceNot specified, likely a solid or oil
SolubilityLikely soluble in common organic solvents such as methanol, ethanol, acetone, and DMSO. Limited solubility in water.[1]

Synthesis of this compound

The most common method for the synthesis of this compound is the Fischer esterification of 3-aminobenzoic acid with isopropanol, catalyzed by a strong acid.

Protocol 1: Fischer Esterification

Reaction:

G cluster_reactants Reactants cluster_products Products struct1 3-Aminobenzoic Acid struct2 Isopropanol arrow H₂SO₄ (cat.), Reflux struct2->arrow struct3 This compound struct4 Water plus1 + plus2 + arrow->struct3

Caption: Fischer Esterification of 3-Aminobenzoic Acid.

Materials:

  • 3-Aminobenzoic acid

  • Isopropanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminobenzoic acid (1.0 eq) in an excess of isopropanol (e.g., 5-10 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess isopropanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or distillation under reduced pressure to obtain pure this compound.

ParameterConditionExpected Yield
Reactant Ratio (Acid:Alcohol)1:5 to 1:10Varies
CatalystConcentrated H₂SO₄>80%
TemperatureReflux-
Reaction Time4-8 hours-

Applications in Organic Synthesis

This compound is a versatile intermediate for the synthesis of a variety of organic compounds. The amino group can undergo reactions such as acylation, diazotization followed by coupling or substitution, and can participate in the formation of heterocyclic rings.

N-Acylation Reactions

The amino group of this compound can be readily acylated to form the corresponding amides. This is a common strategy to introduce new functional groups and build more complex molecular architectures.

Reaction:

G cluster_reactants Reactants cluster_products Products struct1 This compound struct2 Acetic Anhydride arrow Pyridine, 0°C to rt struct2->arrow struct3 Isopropyl 3-(acetylamino)benzoate struct4 Acetic Acid plus1 + plus2 + arrow->struct3

Caption: N-Acetylation of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize or purify by column chromatography to obtain Isopropyl 3-(acetylamino)benzoate.

ParameterConditionExpected Yield
Acylating AgentAcetic Anhydride (1.1-1.2 eq)High
Base/SolventPyridine-
Temperature0 °C to room temperature-
Reaction Time2-4 hours-
Diazotization and Azo Coupling Reactions

The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for the synthesis of azo dyes. This reaction is typically carried out at low temperatures in the presence of a nitrous acid source. The resulting diazonium salt can then be coupled with an electron-rich aromatic compound.

Reaction Workflow:

G A This compound B Diazotization (NaNO₂, HCl, 0-5 °C) A->B Step 1 C Isopropyl 3-(dizano)benzoate salt B->C Intermediate D Coupling Reaction (Electron-rich aromatic, e.g., Phenol) C->D Step 2 E Azo Dye Product D->E Final Product

Caption: Generalized workflow for azo dye synthesis.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Electron-rich coupling component (e.g., phenol, resorcinol, N,N-dimethylaniline)

  • Sodium hydroxide (NaOH) solution

  • Sodium acetate

Procedure (Part A: Diazotization):

  • Dissolve this compound (1.0 eq) in a mixture of hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

Procedure (Part B: Azo Coupling):

  • In a separate beaker, dissolve the coupling component (e.g., phenol, 1.0 eq) in an aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling component with vigorous stirring.

  • Maintain the temperature at 0-5 °C and stir for 1-2 hours. A colored precipitate of the azo dye should form.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

ParameterConditionExpected Outcome
Diazotization Temperature0-5 °CFormation of diazonium salt
Coupling pHBasic (for phenols), Acidic (for anilines)Formation of colored azo dye
Coupling ComponentElectron-rich aromatic compoundDetermines the final color and properties of the dye
Sandmeyer Reaction

The diazonium salt of this compound can also undergo Sandmeyer reactions, where the diazonium group is replaced by a variety of substituents, including halogens, cyano, and hydroxyl groups, using a copper(I) salt catalyst.[2]

Reaction Workflow:

G A This compound B Diazotization (NaNO₂, HBr, 0-5 °C) A->B Step 1 C Isopropyl 3-(dizano)benzoate salt B->C Intermediate D Sandmeyer Reaction (CuBr) C->D Step 2 E Isopropyl 3-bromobenzoate D->E Final Product

Caption: Generalized workflow for Sandmeyer bromination.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr) or Hydrochloric acid (HCl)

  • Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)

Procedure:

  • Prepare the diazonium salt of this compound as described in Protocol 3, Part A, using the corresponding hydrohalic acid (HBr for bromination, HCl for chlorination).

  • In a separate flask, dissolve the copper(I) halide (e.g., CuBr) in the corresponding concentrated hydrohalic acid (e.g., HBr) with gentle warming, then cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold copper(I) halide solution with stirring.

  • Nitrogen gas will be evolved. Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic extract with water and then with a dilute sodium hydroxide solution to remove any phenolic byproducts.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

ParameterConditionExpected Product
Copper(I) SaltCuBrIsopropyl 3-bromobenzoate
Copper(I) SaltCuClIsopropyl 3-chlorobenzoate
Copper(I) SaltCuCNIsopropyl 3-cyanobenzoate
Temperature0-5 °C then warmingHalogenated or cyanated product

Conclusion

This compound is a readily accessible and highly useful building block in organic synthesis. The protocols outlined in this document for its synthesis and subsequent functionalization via N-acylation, diazotization/azo coupling, and Sandmeyer reactions provide a foundation for researchers to explore the synthesis of a wide range of novel compounds. These reactions open avenues for the development of new pharmaceuticals, agrochemicals, dyes, and materials. The specific reaction conditions for diazotization and Sandmeyer reactions may require optimization for this particular substrate to achieve high yields.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Aminobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the study of structure-activity relationships (SAR) in aminobenzoate derivatives. Aminobenzoates are a versatile class of compounds with a wide range of biological activities, including local anesthetic, antimicrobial, and cytotoxic effects. Understanding their SAR is crucial for the rational design and optimization of new therapeutic agents.

Application Note 1: Aminobenzoates as Local Anesthetics

The discovery of procaine highlighted the significance of the 4-aminobenzoate scaffold in local anesthetic drugs.[1][2] The general structure of these anesthetics consists of three key components: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine group.[2][3] These components are essential for the molecule's ability to interact with and block sodium ion (Na+) channels in nerve membranes, thereby preventing the transmission of pain signals.[1][2]

Mechanism of Action: Sodium Channel Blockade

Local anesthetics function by binding to receptors within the sodium ion channels on the nerve membrane.[1] This action reduces the permeability of the membrane to Na+, which in turn blocks the conduction of nerve impulses and results in a temporary loss of sensation in the targeted area.[1]

cluster_membrane Nerve Cell Membrane cluster_outside cluster_inside Na_Channel Voltage-Gated Na+ Channel Receptor Anesthetic Receptor Site Na_ion_in Na+ Sensation_Blocked Sensation Blocked Receptor->Sensation_Blocked Prevents Depolarization Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_Channel Opens Channel Na_ion_out Na+ Na_ion_out->Na_Channel Influx Aminobenzoate Aminobenzoate Anesthetic Aminobenzoate->Receptor Binds & Blocks SAR_Logic cluster_Lipo cluster_Inter cluster_Hydro Core Aminobenzoate Core Structure Lipophilic Lipophilic Group (Aryl Ring) Core->Lipophilic Intermediate Intermediate Chain (Ester/Amide Linkage) Core->Intermediate Hydrophilic Hydrophilic Group (Tertiary Amine) Core->Hydrophilic Lipo_Mod1 e--donating groups (alkoxy, amino) at ortho/para positions Lipophilic->Lipo_Mod1 Inter_Mod1 Chain branching increases duration Intermediate->Inter_Mod1 Hydro_Mod1 Tertiary amines are most useful Hydrophilic->Hydro_Mod1 Lipo_Result Enhances Potency Lipo_Mod1->Lipo_Result Lipo_Mod2 Increased lipid solubility Lipo_Mod2->Lipo_Result Inter_Result Affects Duration & Toxicity Inter_Mod1->Inter_Result Inter_Mod2 Amides are more stable to hydrolysis than esters Inter_Mod2->Inter_Result Hydro_Result Improves Formulation & Efficacy Hydro_Mod1->Hydro_Result Hydro_Mod2 Forms water-soluble salts (e.g., HCl) Hydro_Mod2->Hydro_Result A Lead Compound Identification B Design of Analogs (SAR Hypotheses) A->B C Chemical Synthesis of Analogs B->C D Biological Evaluation (In Vitro / In Vivo Assays) C->D E Data Analysis & SAR Determination D->E E->B Iterative Refinement F Optimized Lead Compound E->F

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Effective Separation of Aminobenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminobenzoic acid isomers (2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid) are important compounds in the pharmaceutical and chemical industries, often serving as key starting materials or intermediates in the synthesis of active pharmaceutical ingredients (APIs). Due to their structural similarities, the separation and quantification of these isomers can be challenging. This application note provides detailed protocols and comparative data for the successful separation of aminobenzoate isomers using High-Performance Liquid Chromatography (HPLC), a crucial technique for ensuring the purity and quality of pharmaceutical products.[1] The methods discussed herein focus on mixed-mode and reversed-phase chromatography, offering robust and efficient solutions for this analytical challenge.

Comparative Quantitative Data

The selection of an appropriate HPLC method is critical for achieving optimal separation of aminobenzoate isomers. The following table summarizes the performance of different HPLC columns and conditions, providing a clear comparison of their effectiveness. Please note that some retention time data has been estimated from chromatograms presented in the cited application notes.

MethodColumnMobile PhaseFlow Rate (mL/min)Detection (UV)AnalyteEstimated Retention Time (min)Resolution (Rs)Peak Asymmetry
Mixed-Mode 1 Primesep 100 (4.6 x 150 mm, 5 µm)Acetonitrile / Water / H3PO4 / H2SO41.0230 nm4-Aminobenzoic acid~4.5≥ 1.5 (Baseline)Not Reported
3-Aminobenzoic acid~5.5≥ 1.5 (Baseline)Not Reported
2-Aminobenzoic acid~7.0≥ 1.5 (Baseline)Not Reported
Mixed-Mode 2 Coresep 100 (3.0 x 100 mm)20% Acetonitrile with 0.1% H3PO40.6235 nm4-Aminobenzoic acid~2.5≥ 1.5 (Baseline)Not Reported
3-Aminobenzoic acid~3.0≥ 1.5 (Baseline)Not Reported
2-Aminobenzoic acid~4.0≥ 1.5 (Baseline)Not Reported
Mixed-Mode 3 Amaze SC (3.0 x 100 mm, 5 µm)Acetonitrile / Water / Ammonium formate0.6250 nm4-Aminobenzoic acidNot SpecifiedNot SpecifiedNot Reported
3-Aminobenzoic acidNot SpecifiedNot SpecifiedNot Reported
2-Aminobenzoic acidNot SpecifiedNot SpecifiedNot Reported
Reversed-Phase C18 (e.g., Hypersil ODS)Methanol / 0.02 M Ammonium acetate (20:80 v/v), pH 4.0Not Specified280 nmp-Aminobenzoic acidNot SpecifiedNot SpecifiedNot Reported

Disclaimer: Retention times are estimated from available chromatograms and may vary depending on the specific HPLC system, column batch, and laboratory conditions.

Experimental Protocols

Protocol 1: Separation of Aminobenzoate Isomers using a Primesep 100 Mixed-Mode Column

This protocol outlines a robust method for the baseline separation of 2-, 3-, and 4-aminobenzoic acid using a mixed-mode column that combines reversed-phase and cation-exchange mechanisms.[1][2]

1. Materials and Reagents

  • 2-Aminobenzoic acid, 3-Aminobenzoic acid, and 4-Aminobenzoic acid reference standards

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Phosphoric acid (H₃PO₄)

  • Sulfuric acid (H₂SO₄)

  • Primesep 100 column (4.6 x 150 mm, 5 µm)

2. Instrumentation

  • HPLC system equipped with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Solutions

  • Mobile Phase: Prepare the mobile phase by mixing acetonitrile and an aqueous solution containing phosphoric acid and sulfuric acid. The exact ratio should be optimized for the specific system but a good starting point is a mixture of acetonitrile and acidified water.

  • Standard Solutions:

    • Prepare individual stock solutions of each aminobenzoic acid isomer in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a mixed standard solution by diluting the stock solutions to a final concentration of approximately 0.1 mg/mL for each isomer.

  • Sample Solution: Accurately weigh and dissolve the sample containing aminobenzoate isomers in the mobile phase to a suitable concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions

  • Column: Primesep 100 (4.6 x 150 mm, 5 µm)[2]

  • Mobile Phase: Acetonitrile / Water with H₃PO₄ and H₂SO₄ (exact composition to be optimized)[2][3]

  • Flow Rate: 1.0 mL/min[2][3]

  • Injection Volume: 5-10 µL

  • Column Temperature: Ambient

  • Detection: UV at 230 nm[2][3]

5. Data Analysis

  • Identify the peaks corresponding to each isomer by comparing their retention times with those of the mixed standard solution.

  • Quantify the amount of each isomer in the sample by comparing the peak areas with a calibration curve generated from the standard solutions.

Protocol 2: Fast Separation of Aminobenzoate Isomers using a Coresep 100 Mixed-Mode Column

This protocol provides a rapid separation of aminobenzoate isomers using a core-shell mixed-mode column, which allows for high efficiency at lower back pressures.[4]

1. Materials and Reagents

  • 2-Aminobenzoic acid, 3-Aminobenzoic acid, and 4-Aminobenzoic acid reference standards

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Phosphoric acid (H₃PO₄)

  • Coresep 100 column (3.0 x 100 mm)

2. Instrumentation

  • HPLC or UHPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 20% acetonitrile in water containing 0.1% phosphoric acid. Degas the mobile phase before use.[4]

  • Standard Solutions: Prepare individual and mixed standard solutions of the aminobenzoic acid isomers in the mobile phase at a concentration of approximately 0.3 mg/mL.[4]

  • Sample Solution: Prepare the sample solution by dissolving the sample in the mobile phase to an appropriate concentration and filtering it through a 0.45 µm syringe filter.

4. HPLC Conditions

  • Column: Coresep 100 (3.0 x 100 mm)[4]

  • Mobile Phase: 20% Acetonitrile with 0.1% H₃PO₄[4]

  • Flow Rate: 0.6 mL/min[4]

  • Injection Volume: 1 µL[4]

  • Column Temperature: Ambient

  • Detection: UV at 235 nm[4]

5. Data Analysis

  • Identify and quantify the aminobenzoate isomers in the sample as described in Protocol 1.

Experimental Workflow

The following diagram illustrates a typical workflow for the HPLC analysis of aminobenzoate isomers, from sample preparation to data analysis and reporting.

HPLC_Workflow start Start sample_prep Sample Preparation (Weighing, Dissolving, Filtering) start->sample_prep standard_prep Standard Preparation (Stock and Working Solutions) start->standard_prep mobile_phase_prep Mobile Phase Preparation (Mixing, Degassing) start->mobile_phase_prep end_node End injection Sample/Standard Injection sample_prep->injection standard_prep->injection hplc_setup HPLC System Setup (Column Installation, Priming) mobile_phase_prep->hplc_setup method_dev Method Development/ Equilibration hplc_setup->method_dev method_dev->injection chrom_acq Chromatographic Data Acquisition injection->chrom_acq data_proc Data Processing (Peak Integration) chrom_acq->data_proc quant Quantification (Calibration Curve) data_proc->quant report Reporting (Results Summary) quant->report report->end_node

Caption: General workflow for HPLC analysis of aminobenzoate isomers.

Conclusion

The separation of aminobenzoate isomers is readily achievable with high resolution and efficiency using mixed-mode HPLC. The Primesep 100 and Coresep 100 columns, in particular, offer excellent selectivity for these closely related compounds.[1][4] The provided protocols serve as a starting point for method development and can be adapted to specific laboratory instrumentation and sample matrices. By carefully selecting the column and optimizing the mobile phase composition, researchers can achieve reliable and accurate quantification of aminobenzoate isomers, ensuring the quality and safety of pharmaceutical products.

References

Application Note: Quantitative Analysis of Isopropyl 3-aminobenzoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isopropyl 3-aminobenzoate is an aromatic amine and an ester, structurally related to other local anesthetics and chemical intermediates. Its accurate and sensitive quantification is crucial in various fields, including pharmaceutical development, quality control, and toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable analytical technique for the separation, identification, and quantification of this compound. This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Experimental Data

Chromatographic and Mass Spectrometric Properties

The following table summarizes the key chromatographic and mass spectrometric data for this compound.

ParameterValueReference
Molecular FormulaC₁₀H₁₃NO₂[1][2]
Molecular Weight179.22 g/mol [1]
Kovats Retention Index1570 (non-polar column)[1][2]
Mass Spectrometry (EI-MS)
Molecular Ion (M⁺)m/z 179[1]
Major Fragment Ionsm/z 137, 120, 65, 92[1][3]

GC-MS Instrument Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and column used.

GC Parameters
Column
TypeDB-5ms or equivalent (non-polar)
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (constant flow)
Injector
TypeSplitless
Temperature250 °C
Injection Volume1 µL
Oven Temperature Program
Initial Temperature80 °C, hold for 2 minutes
Ramp Rate15 °C/min to 240 °C
Final Temperature240 °C, hold for 5 minutes
MS Parameters
Ion Source
TypeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Mass Analyzer
ModeFull Scan (for qualitative) or Selected Ion Monitoring (SIM) (for quantitative)
Scan Rangem/z 40-500
Transfer Line Temperature 280 °C

Quantitative Analysis Parameters (SIM Mode)

For enhanced sensitivity and quantitative accuracy, Selected Ion Monitoring (SIM) mode is recommended.

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound179137120

Experimental Protocols

1. Standard and Sample Preparation

This protocol describes the preparation of standards and samples from a solution. For complex matrices like plasma or urine, a liquid-liquid extraction and optional derivatization would be required as outlined in the subsequent protocol.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable volatile organic solvent such as methanol or dichloromethane in a volumetric flask.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the same solvent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent to achieve a concentration within the calibration range.[4] Ensure the final sample is free of particulates by centrifugation or filtration before transferring to a GC autosampler vial.[4]

2. Protocol for Extraction from Aqueous Matrix (Optional)

For samples in an aqueous matrix (e.g., wastewater, biological fluids), a liquid-liquid extraction is necessary.

  • Sample Collection: Take 1 mL of the aqueous sample in a centrifuge tube.

  • Basification: Adjust the pH of the sample to >8 by adding 100 µL of saturated sodium bicarbonate solution.[5] This ensures the aromatic amine is in its free base form for efficient extraction.

  • Extraction: Add 1 mL of an immiscible organic solvent like dichloromethane or methyl tert-butyl ether.[5][6] Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes to achieve a clear separation of the organic and aqueous layers.[5]

  • Collection: Carefully transfer the lower organic layer to a clean tube.

  • Drying and Concentration: Pass the organic extract through anhydrous sodium sulfate to remove any residual water. Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.[5]

  • Analysis: Transfer the concentrated extract to a GC autosampler vial for analysis.

3. Derivatization Protocol (Optional)

For improved chromatographic peak shape and sensitivity, especially at low concentrations, a derivatization step can be employed. This converts the polar amino group into a less polar, more volatile derivative.

  • Reagent: Use a suitable derivatizing agent such as Pentafluoropropionic Anhydride (PFPA).

  • Procedure: To the 100 µL concentrated extract from the previous step, add 10 µL of PFPA.[5]

  • Reaction: Cap the vial and incubate at 60°C for 30 minutes.[5]

  • Evaporation: After cooling, evaporate the remaining solvent and excess reagent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of hexane or another suitable solvent for GC-MS analysis.[5]

Visualizations

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Optional: Extraction from Aqueous Matrix cluster_derivatization Optional: Derivatization cluster_analysis GC-MS Analysis Stock Stock Solution (1 mg/mL) Standards Working Standards (Serial Dilution) Stock->Standards Inject Inject into GC-MS Standards->Inject Sample Sample in Solvent Sample->Inject AqueousSample Aqueous Sample (1 mL) Basify Basify (pH > 8) AqueousSample->Basify Extract Liquid-Liquid Extraction (e.g., Dichloromethane) Basify->Extract Concentrate Dry & Concentrate Extract->Concentrate Deriv Add PFPA Concentrate->Deriv Concentrate->Inject Direct Analysis Incubate Incubate (60°C) Deriv->Incubate Reconstitute Evaporate & Reconstitute Incubate->Reconstitute Reconstitute->Inject Derivatized Analysis Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Acquisition & Analysis Detect->Data

Caption: General workflow for the analysis of this compound.

Logical Relationship of GC-MS Components

The diagram below outlines the logical relationship between the core components of the Gas Chromatography-Mass Spectrometry system.

GCMS_Components Injector Injector (Vaporization) GC_Column GC Column (Separation) Injector->GC_Column Carrier Gas Flow Ion_Source Ion Source (EI) (Ionization & Fragmentation) GC_Column->Ion_Source Eluted Analytes Mass_Analyzer Mass Analyzer (Ion Sorting by m/z) Ion_Source->Mass_Analyzer Detector Detector (Signal Generation) Mass_Analyzer->Detector Data_System Data System (Analysis) Detector->Data_System

Caption: Logical flow of analysis within a GC-MS instrument.

References

Isopropyl 3-aminobenzoate: A Versatile Scaffold for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 3-aminobenzoate is a valuable and versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive primary amine and an isopropyl ester on a benzene ring, offers multiple points for chemical modification, enabling the synthesis of a diverse array of bioactive molecules. The 3-amino (meta) substitution pattern provides a distinct structural motif compared to its more commonly studied para- and ortho-isomers, potentially leading to novel structure-activity relationships (SAR) and intellectual property.

This document provides detailed application notes and experimental protocols for the use of this compound as a scaffold for synthesizing bioactive amides, sulfonamides, and ureas. These classes of compounds are well-represented in pharmaceuticals and are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Physicochemical Properties and Synthesis of this compound

This compound is an aromatic ester with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[1] It is generally soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water.[1]

The most common method for its synthesis is the Fischer esterification of 3-aminobenzoic acid with isopropanol, typically catalyzed by a strong acid like sulfuric acid under reflux conditions.[1]

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 35005-25-5
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
IUPAC Name propan-2-yl 3-aminobenzoate
SMILES CC(C)OC(=O)C1=CC(=CC=C1)N

Application Note 1: Synthesis of Bioactive Amides

The primary amine of this compound serves as an excellent nucleophile for the formation of amide bonds with a wide variety of carboxylic acids. This reaction is a cornerstone of medicinal chemistry, as the resulting amide functionality is a key structural feature in many drugs. By coupling this compound with different carboxylic acid-containing fragments, libraries of compounds can be generated for screening against various biological targets. While specific examples with this compound are not extensively documented, derivatives of other aminobenzoic acids have shown significant biological activity.

Experimental Protocol: General Procedure for Amide Coupling

This protocol describes a standard method for amide bond formation using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF.

  • Add this compound (1.0 equivalent) to the solution.

  • Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add EDC (1.2 equivalents) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Amide_Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process RCOOH Carboxylic Acid Coupling Amide Coupling (0°C to RT, 12-24h) RCOOH->Coupling Aminobenzoate This compound Aminobenzoate->Coupling EDC_HOBt EDC, HOBt EDC_HOBt->Coupling Base DIPEA Base->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Product Bioactive Amide Derivative Purification->Product

Caption: Workflow for the synthesis of bioactive amides.

Application Note 2: Synthesis of Bioactive Sulfonamides

Sulfonamides are a well-established class of antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[2] The 3-aminobenzoyl scaffold can be readily converted to sulfonamides by reaction with various sulfonyl chlorides. These derivatives have the potential for a broad range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects.[3][4]

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol outlines the synthesis of sulfonamides from this compound and a sulfonyl chloride in the presence of a base.

Materials:

  • This compound

  • Sulfonyl chloride of interest (e.g., benzenesulfonyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add pyridine (2.0 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the pure sulfonamide.

Sulfonamide_Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process SulfonylChloride Sulfonyl Chloride Reaction Sulfonamide Formation (0°C to RT, 4-12h) SulfonylChloride->Reaction Aminobenzoate This compound Aminobenzoate->Reaction Base Pyridine Base->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Product Bioactive Sulfonamide Derivative Purification->Product

Caption: Workflow for the synthesis of bioactive sulfonamides.

Table 2: Representative Antimicrobial Activity of Aminobenzoic Acid-Derived Sulfonamides

While specific data for this compound derivatives is limited, the following table presents representative Minimum Inhibitory Concentration (MIC) values for sulfonamides derived from other aminobenzoic acid scaffolds to illustrate their potential antimicrobial activity.

Compound TypeMicroorganismMIC (µg/mL)Reference
Sulfonamide derived from p-aminobenzoic acidStaphylococcus aureus15.62[5]
Sulfonamide derived from p-aminobenzoic acidEscherichia coli7.81[6]
Sulfonamide derived from carvacrolStaphylococcus aureus-[7]
Sulfonamide derived from carvacrolEscherichia coli-[7]

Application Note 3: Synthesis of Bioactive Ureas

Urea derivatives are another important class of bioactive molecules with applications as anticancer and antimicrobial agents.[8][9] The urea functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. This compound can be converted to the corresponding isocyanate, which can then be reacted with various amines to form a diverse range of urea derivatives. Alternatively, it can be directly reacted with an isocyanate.

Experimental Protocol: General Procedure for Urea Synthesis from an Isocyanate

This protocol describes the synthesis of a urea derivative by reacting this compound with an isocyanate.

Materials:

  • This compound

  • Isocyanate of interest (e.g., phenyl isocyanate)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

Procedure:

  • Dissolve this compound (1.0 equivalent) in the anhydrous solvent in a round-bottom flask.

  • Add the isocyanate (1.0-1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-8 hours. The reaction progress can be monitored by TLC.

  • If a precipitate forms, collect the product by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to obtain the pure urea derivative.

Urea_Synthesis_Workflow cluster_reactants Reactants cluster_process Process Isocyanate Isocyanate Reaction Urea Formation (RT, 2-8h) Isocyanate->Reaction Aminobenzoate This compound Aminobenzoate->Reaction Isolation Isolation/Purification Reaction->Isolation Product Bioactive Urea Derivative Isolation->Product

Caption: Workflow for the synthesis of bioactive ureas.

Table 3: Representative Anticancer Activity of Urea Derivatives

The following table provides examples of the anticancer activity of urea derivatives, demonstrating the potential of this class of compounds. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of cancer cell lines by 50%.

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
1,2,3-Triazole-Urea HybridHuh-7 (Liver Cancer)-[10]
N-(3,3,3-trifluoroethyl)-N'-substituted ureasLeukemia, Non-small cell lung cancer, Renal cancer-[11]
Ureas containing pyrimidinyl groupVarious human cancer cell lines-[12]
1-Aminotetralin derived ureasU-87MG (Glioblastoma), PC-3 (Prostate Cancer)-[9]

Signaling Pathways and Mechanisms of Action

Derivatives of aminobenzoic acids can exert their biological effects through various mechanisms and by modulating different signaling pathways.

  • Antimicrobial Action of Sulfonamides: As previously mentioned, sulfonamides act as competitive inhibitors of dihydropteroate synthase in the folic acid synthesis pathway of bacteria. This leads to a depletion of folate, which is essential for nucleotide synthesis and ultimately inhibits bacterial growth.[2]

  • Anticancer Mechanisms: The anticancer activity of aminobenzoic acid derivatives can be attributed to the inhibition of various signaling pathways crucial for cancer cell proliferation and survival. For instance, some derivatives have been shown to target the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT activates Inhibitor Aminobenzoate Derivative (e.g., Urea) Inhibitor->PI3K inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of diverse libraries of bioactive compounds. The protocols and application notes provided herein offer a solid foundation for researchers to explore the synthesis of novel amides, sulfonamides, and ureas with potential therapeutic applications. The distinct substitution pattern of this scaffold, combined with the well-established biological activities of its derivatives, makes this compound a valuable tool in modern drug discovery.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Derivatives from Isopropyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 3-aminobenzoate is a versatile chemical intermediate possessing a reactive amino group and an ester functionality, making it an attractive starting scaffold for the synthesis of a diverse range of novel derivatives. The aminobenzoate core is a well-established pharmacophore found in numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed protocols for the synthesis of several classes of novel derivatives from this compound, along with methodologies for their preliminary biological evaluation. The application notes are intended to guide researchers in the development of new chemical entities for potential therapeutic applications.

Synthesis of Novel Derivatives

The strategic location of the amino group at the meta-position of the benzene ring in this compound allows for a variety of chemical modifications. The following sections detail the synthesis of representative amide, urea/thiourea, and heterocyclic derivatives.

Protocol 1: Synthesis of Amide Derivatives via Amide Coupling

Amide bond formation is a fundamental transformation in medicinal chemistry. The following protocol describes the coupling of this compound with a representative carboxylic acid, 4-chlorobenzoic acid, using a standard coupling agent.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/mmol) under an inert atmosphere of nitrogen, add 4-chlorobenzoic acid (1.1 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired amide derivative.

Table 1: Representative Amide Derivatives and Expected Yields

Derivative NameR-COOHExpected Yield (%)
Isopropyl 3-(4-chlorobenzamido)benzoate4-Chlorobenzoic acid85-95
Isopropyl 3-(2-methoxybenzamido)benzoate2-Methoxybenzoic acid80-90
Isopropyl 3-(thiophene-2-carboxamido)benzoateThiophene-2-carboxylic acid82-92
Protocol 2: Synthesis of Urea and Thiourea Derivatives

The reaction of the amino group of this compound with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, which are known to exhibit a wide range of biological activities.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous Tetrahydrofuran (THF) (15 mL/mmol) in a round-bottom flask.

  • Add the corresponding isocyanate or isothiocyanate (1.05 eq) dropwise to the solution at room temperature with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Upon completion, if a precipitate has formed, collect the product by vacuum filtration and wash with cold THF.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether or hexane to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with the trituration solvent, and dry under vacuum.

Table 2: Representative Urea and Thiourea Derivatives and Expected Yields

Derivative NameReagentExpected Yield (%)
Isopropyl 3-(3-phenylureido)benzoatePhenyl isocyanate90-98
Isopropyl 3-(3-(4-fluorophenyl)thioureido)benzoate4-Fluorophenyl isothiocyanate88-96
Isopropyl 3-(3-cyclohexylureido)benzoateCyclohexyl isocyanate92-99
Protocol 3: Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of heterocyclic compounds with significant anticancer and anti-inflammatory activities. They can be synthesized from this compound through a multi-step sequence.

Experimental Protocol:

Step 1: Synthesis of Isopropyl 3-acetamidobenzoate

  • Dissolve this compound (1.0 eq) in glacial acetic acid (5 mL/mmol).

  • Add acetic anhydride (1.5 eq) dropwise and heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture and pour it into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry to yield Isopropyl 3-acetamidobenzoate.

Step 2: Cyclization to form the Benzoxazinone intermediate

  • The Isopropyl 3-acetamidobenzoate from the previous step can be cyclized by heating with a dehydrating agent like acetic anhydride in a high-boiling solvent such as toluene. This step often proceeds in situ during the acylation if the reaction is heated for a prolonged period.

Step 3: Formation of the Quinazolinone

  • To a solution of the benzoxazinone intermediate (formed in situ or isolated) (1.0 eq) in glacial acetic acid, add a primary amine or hydrazine (1.2 eq).

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the precipitate by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.

Table 3: Representative Quinazolinone Derivatives

Derivative NameAmine/Hydrazine
2-Methyl-3-phenyl-3,4-dihydroquinazolin-4-one derivativeAniline
3-Amino-2-methyl-3,4-dihydroquinazolin-4-one derivativeHydrazine hydrate
3-Cyclohexyl-2-methyl-3,4-dihydroquinazolin-4-one derivativeCyclohexylamine

Potential Biological Applications and Targeted Signaling Pathways

Derivatives of aminobenzoates are known to target several key signaling pathways implicated in cancer and inflammation. The novel derivatives synthesized from this compound could be evaluated for their potential to modulate these pathways.

Anticancer Activity

Many aminobenzoate derivatives have been investigated as inhibitors of receptor tyrosine kinases (RTKs) that are crucial for cancer cell proliferation and survival.

  • EGFR and VEGFR-2 Inhibition: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key targets in cancer therapy.[1][2][3] Novel derivatives could be screened for their ability to inhibit these kinases.

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in various cancers.[4][5][6] The synthesized compounds could be tested for their inhibitory effects on key components of this pathway, such as PI3K or Akt.

Anti-inflammatory Activity

The anti-inflammatory potential of the novel derivatives can be assessed by investigating their effects on inflammatory pathways.

  • Cyclooxygenase (COX) Inhibition: Some aminobenzoate derivatives exhibit anti-inflammatory properties by inhibiting COX enzymes, which are involved in prostaglandin synthesis.[7]

Experimental Workflows and Signaling Pathway Diagrams

To facilitate the understanding of the experimental design and the biological rationale, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of Novel Derivatives cluster_evaluation Biological Evaluation start This compound amide Amide Derivatives start->amide Amide Coupling urea Urea/Thiourea Derivatives start->urea Reaction with Isocyanates quinazoline Quinazolinone Derivatives start->quinazoline Multi-step Synthesis anticancer Anticancer Assays (e.g., MTT, Kinase Inhibition) amide->anticancer antiinflammatory Anti-inflammatory Assays (e.g., COX Inhibition) amide->antiinflammatory urea->anticancer urea->antiinflammatory quinazoline->anticancer quinazoline->antiinflammatory

A typical experimental workflow for synthesis and evaluation.

PI3K_pathway RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Novel Isopropyl 3-aminobenzoate Derivative Inhibitor->PI3K

The PI3K/Akt/mTOR signaling pathway and potential point of inhibition.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data that should be collected during the biological evaluation of the newly synthesized derivatives.

Table 4: In Vitro Anticancer Activity (IC₅₀, µM)

Compound IDDerivative ClassMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
DER-AM-01Amide
DER-UR-01Urea
DER-QZ-01Quinazolinone
DoxorubicinStandard

Table 5: Kinase Inhibitory Activity (IC₅₀, nM)

Compound IDEGFRVEGFR-2PI3Kα
DER-AM-01
DER-UR-01
DER-QZ-01
Erlotinib
Sunitinib

Table 6: In Vitro Anti-inflammatory Activity

Compound IDCOX-1 Inhibition (%)COX-2 Inhibition (%)
DER-AM-01
DER-UR-01
DER-QZ-01
Celecoxib

Conclusion

This compound serves as a valuable and readily available starting material for the synthesis of a wide array of novel chemical entities. The protocols and application notes provided herein offer a framework for the generation of diverse libraries of amide, urea, thiourea, and heterocyclic derivatives. The potential for these compounds to modulate key signaling pathways in cancer and inflammation warrants their further investigation as potential therapeutic agents. The systematic evaluation of these novel derivatives, guided by the outlined experimental workflows, will be crucial in identifying promising lead candidates for future drug development efforts.

References

Application of Isopropyl 3-aminobenzoate in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols relevant to the use of Isopropyl 3-aminobenzoate as a building block in medicinal chemistry. While direct therapeutic applications of this compound itself are not established, its structural features make it a valuable starting material for the synthesis of novel bioactive molecules.

Introduction to this compound

This compound is an aromatic ester that serves as a versatile chemical intermediate.[1] Its structure, featuring a benzene ring with an amino group in the meta position and an isopropyl ester, provides two key points for chemical modification.[1] This allows for the exploration of structure-activity relationships (SAR) by synthesizing a variety of derivatives. The meta-substitution pattern of the amino group offers a distinct structural scaffold compared to its more commonly studied para- and ortho-isomers, potentially leading to compounds with unique pharmacological profiles.

Potential Therapeutic Applications of Derivatives

While specific quantitative data for the biological activity of this compound derivatives is limited in publicly available literature, the broader class of aminobenzoates has shown promise in several therapeutic areas. It is therefore plausible that derivatives of this compound could exhibit similar activities.

  • Kinase Inhibition: Substituted aminobenzoic acid derivatives are known scaffolds in the design of kinase inhibitors, which are crucial in cancer therapy.[2] These compounds can target the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR). The amino group often plays a key role in binding to the hinge region of the kinase.

  • Antimicrobial Activity: Derivatives of aminobenzoic acids have been investigated for their antibacterial and antifungal properties.[3][4]

  • Anti-inflammatory Activity: The aminobenzoate scaffold is present in molecules with anti-inflammatory properties.[3]

The following table summarizes representative quantitative data for various aminobenzoate derivatives, illustrating the potential for this class of compounds.

Compound Class Target Activity (IC₅₀/EC₅₀) Reference Compound Notes
Kinase InhibitorsEGFRVaries (nM to µM range)ErlotinibActivity is highly dependent on the specific substitutions on the aminobenzoate core.
Antimicrobial AgentsBacillus cereus, Staphylococcus aureusVaries (µg/mL)N/AN-acylated benzimidazolones derived from aminobenzoate-like structures have shown potent activity.[4]
Antifungal AgentsBotrytis cinereaEC₅₀ values in the range of 10-25 µg/mLN/AN-acylated benzimidazolone derivatives have demonstrated significant antifungal effects.[3]

Note: The data presented showcases the potency of inhibitors derived from related aminobenzoate scaffolds, as direct comparative IC₅₀ values for inhibitors synthesized from this compound were not available in the searched literature.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 3-aminobenzoic acid and isopropanol using an acid catalyst. This method is adapted from the synthesis of the isomeric Isopropyl 4-aminobenzoate.[5]

Materials and Reagents:

  • 3-Aminobenzoic acid

  • Isopropanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-aminobenzoic acid (1.0 eq) in isopropanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess isopropanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

G cluster_synthesis Synthesis of this compound start 3-Aminobenzoic Acid + Isopropanol step1 Add catalytic H₂SO₄ start->step1 step2 Reflux (4-6h) step1->step2 step3 Workup (Extraction & Neutralization) step2->step3 end This compound step3->end

Caption: Synthetic workflow for this compound.

Protocol 2: General Protocol for N-Acylation of this compound

This protocol provides a general method for the N-acylation of this compound to generate amide derivatives, which can then be screened for biological activity.

Materials and Reagents:

  • This compound

  • Acyl chloride or Acid anhydride (1.1 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Addition funnel

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine or pyridine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting N-acyl this compound derivative by column chromatography or recrystallization.

G cluster_derivatization N-Acylation of this compound start This compound reaction Reaction in Anhydrous Solvent (0°C to RT) start->reaction reagents Acyl Chloride / Anhydride + Base (e.g., TEA) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography / Recrystallization) workup->purification product N-Acyl this compound Derivative purification->product

Caption: Derivatization of this compound.

Potential Signaling Pathway Modulation

Derivatives of aminobenzoic acids have been implicated as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. One such critical pathway is the PI3K/AKT/mTOR pathway. While direct evidence for the modulation of this pathway by this compound derivatives is not available, it represents a plausible target for newly synthesized analogs.

G cluster_pathway Simplified PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Potential Inhibition by This compound Derivative Inhibitor->PI3K

Caption: Potential targeting of the PI3K/AKT pathway.

Conclusion

This compound is a valuable and readily synthesizable building block for medicinal chemistry research. Its unique substitution pattern provides an opportunity for the development of novel compounds with potential therapeutic applications, particularly in the areas of kinase inhibition, and antimicrobial and anti-inflammatory therapies. The provided protocols offer a starting point for the synthesis and derivatization of this compound, enabling further investigation into its potential as a scaffold for drug discovery. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a range of biological assays to elucidate their therapeutic potential.

References

Application Notes and Protocols: The Role of the 3-Aminobenzoate Scaffold in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific applications of Isopropyl 3-aminobenzoate in the synthesis of enzyme inhibitors are not extensively documented in current literature, the broader 3-aminobenzoic acid scaffold serves as a versatile building block in medicinal chemistry for the development of potent enzyme inhibitors.[1][2][3] This structural motif offers key pharmacophoric features and synthetic handles that allow for the elaboration into complex molecules targeting a range of enzymes. This document provides detailed application notes and protocols focusing on the synthesis of microbial neuraminidase inhibitors derived from a closely related analog, 4-acetamido-3-aminobenzoic acid. These protocols and data can serve as a valuable guide for researchers interested in exploring the potential of this compound and other aminobenzoate derivatives in their drug discovery programs.

Application: Synthesis of Microbial Neuraminidase Inhibitors

Neuraminidase is a critical enzyme for many pathogens, and its inhibition is a key strategy for developing anti-infective agents. Derivatives of 3-aminobenzoic acid have shown promise as microbial neuraminidase inhibitors. The following sections detail the synthesis, characterization, and evaluation of a series of imine derivatives of 4-acetamido-3-aminobenzoic acid.

General Synthesis Scheme

The synthesis involves a two-step process starting from 4-aminobenzoic acid. The first step is the acetylation of the 4-amino group, followed by nitration at the 3-position and subsequent reduction to yield 4-acetamido-3-aminobenzoic acid. This intermediate is then reacted with various aldehydes to form the final imine/Schiff base compounds.

Synthesis_Scheme A 4-Aminobenzoic Acid B 4-Acetamidobenzoic Acid A->B Acetic Anhydride, HCl C 4-Acetamido-3-nitrobenzoic Acid B->C Nitric Acid D 4-Acetamido-3-aminobenzoic Acid C->D Reduction F Imine/Schiff Base Derivatives D->F Reflux, HCl (cat.) E Various Aldehydes E->F

Caption: General synthetic route for 4-acetamido-3-aminobenzoic acid derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-Acetamidobenzoic Acid
  • Starting Material: 4-Aminobenzoic acid.

  • Procedure:

    • Dissolve 4-aminobenzoic acid in a suitable solvent.

    • Add acetic anhydride to the solution.

    • Acidify the solution with concentrated HCl.

    • The acetyl derivative will precipitate as a white solid.

    • Filter the solid under suction and recrystallize from ethanol.

  • Characterization: The product can be characterized by Thin Layer Chromatography (TLC) using a Hexane:Methanol (6:4) solvent system. The expected yield is approximately 72%, with a melting point of 260-263°C.

Protocol 2: Synthesis of 4-Acetamido-3-nitrobenzoic Acid
  • Starting Material: 4-Acetamidobenzoic acid.

  • Procedure:

    • Dissolve 4-acetamidobenzoic acid (0.05 mol) in nitric acid (7.2 mol, 83.6%).

    • Stir the reaction mixture until the starting material is fully consumed (monitor by TLC).

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid and wash with cold water.

Protocol 3: Synthesis of 4-Acetamido-3-aminobenzoic Acid
  • Starting Material: 4-Acetamido-3-nitrobenzoic acid.

  • Procedure:

    • Suspend the 4-acetamido-3-nitrobenzoic acid in a suitable solvent for reduction (e.g., ethanol/water).

    • Add a reducing agent (e.g., sodium dithionite or catalytic hydrogenation).

    • Reflux the mixture for 2-3 hours at 80-90°C.

    • Add a few drops of concentrated HCl for acidification.

    • A pale yellow clear solution of 4-acetamido-3-aminobenzoic acid will be formed.

    • Separate the product using a brine solution wash and extraction with ethyl acetate.

  • Characterization: The product can be characterized by TLC using an ethyl acetate:methanol (6:4) solvent system. The expected yield is approximately 58%, with a melting point of 215-218°C.

Protocol 4: Synthesis of Imine/Schiff Base Derivatives
  • Starting Materials: 4-Acetamido-3-aminobenzoic acid and various substituted aldehydes.

  • Procedure:

    • Dissolve 4-acetamido-3-aminobenzoic acid in a suitable solvent (e.g., ethanol).

    • Add the desired aldehyde to the solution.

    • Reflux the mixture for 2-3 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to allow the product to crystallize.

    • Filter the solid product and wash with a cold solvent.

Data Presentation

The synthesized compounds were evaluated for their inhibitory action against microbial neuraminidase. The following table summarizes the antimicrobial activity and molecular docking scores for a selection of the synthesized derivatives.

Compound IDSubstituent on AldehydeZone of Inhibition (mm) at 125 µg/mlMolecular Docking Score (kJ/mol)
5k 4-Chlorophenyl16 ± 2.5> -9
5l 2,4-Dichlorophenyl16 ± 2.5> -9
5m 4-Fluorophenyl16 ± 2.5> -9
5n 4-Bromophenyl16 ± 2.5> -9
5o 4-Nitrophenyl16 ± 2.5> -9
5p 3-Nitrophenyl16 ± 2.5> -9
5q 2-Hydroxyphenyl16 ± 2.5> -9
5x 4-Dimethylaminophenyl16 ± 2.5Not Reported
5y 4-Hydroxyphenyl16 ± 2.5Not Reported
Standard -< 16-

Signaling Pathway and Experimental Workflow

Neuraminidase Inhibition and Pathogen Release

The following diagram illustrates the role of neuraminidase in pathogen release and how its inhibition can prevent this process.

Neuraminidase_Inhibition cluster_host Host Cell cluster_pathogen Pathogen HostCell Infected Host Cell Pathogen Newly Formed Pathogen HostCell->Pathogen Budding Receptor Sialic Acid Receptor Pathogen->Receptor Binding Neuraminidase Neuraminidase Pathogen->Neuraminidase Released Pathogen->Released Release Neuraminidase->Receptor Cleavage Inhibitor 3-Aminobenzoate Derivative Inhibitor Inhibitor->Neuraminidase Inhibition Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation Start Start with 4-Aminobenzoic Acid Step1 Acetylation Start->Step1 Step2 Nitration & Reduction Step1->Step2 Step3 Schiff Base Formation with Aldehydes Step2->Step3 Purification Purification & Characterization (TLC, NMR, IR) Step3->Purification Screening Antimicrobial Screening (Zone of Inhibition) Purification->Screening Docking Molecular Docking Studies Screening->Docking SAR Structure-Activity Relationship Analysis Docking->SAR

References

Application Notes and Protocols for the In Vitro Evaluation of Isopropyl 3-aminobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of isopropyl 3-aminobenzoate derivatives, drawing upon established methodologies for assessing the biological activity of related aminobenzoic acid compounds. Due to the limited publicly available data specifically on this compound derivatives, this document outlines protocols for potential biological activities, such as enzyme inhibition and antioxidant effects, based on studies of structurally similar molecules.

Introduction

This compound and its derivatives represent a class of small molecules with potential applications in pharmaceutical and agrochemical research. The structural features, including the aromatic amine and the isopropyl ester, provide a scaffold for chemical modification to explore a range of biological activities. In vitro assays are essential first steps in characterizing the bioactivity of these compounds, providing valuable data on their mechanism of action, potency, and selectivity. This document details the experimental protocols for evaluating the cholinesterase inhibitory and antioxidant properties of 3-aminobenzoic acid derivatives, which can be adapted for this compound analogs.

Data Presentation

The following table summarizes the in vitro biological activity of selected 3-aminobenzoic acid derivatives, highlighting their potential as enzyme inhibitors and antioxidants. This data can serve as a benchmark for the evaluation of novel this compound derivatives.

Compound IDDerivative of 3-Aminobenzoic AcidBiological ActivityIC50 (µM)
2c N-(4-bromobenzyl)-3-aminobenzoic acidButyrylcholinesterase (BChE) Inhibition2.67 ± 0.05
5b 3-((4-bromobenzyl)amino)benzoic acidAcetylcholinesterase (AChE) Inhibition1.66 ± 0.03

Table 1: In Vitro Biological Activity of 3-Aminobenzoic Acid Derivatives. Data extracted from a study on aminobenzoic acid derivatives as cholinesterase inhibitors[1].

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols can be adapted for the specific evaluation of this compound derivatives.

Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, a common screening method for potential Alzheimer's disease therapeutics.

1. Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Galantamine)

  • 96-well microplate reader

2. Procedure:

  • Prepare stock solutions of test compounds and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 50 µL of DTNB solution and 25 µL of AChE or BChE enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE or BTCI for BChE).

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Cholinesterase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (Test Compounds, Control) Add_Compound Add Test Compound to 96-well plate Stock_Solutions->Add_Compound Add_Reagents Add DTNB and Enzyme (AChE/BChE) Add_Compound->Add_Reagents Incubate_1 Incubate (37°C, 15 min) Add_Reagents->Incubate_1 Add_Substrate Add Substrate (ATCI/BTCI) Incubate_1->Add_Substrate Measure_Absorbance Measure Absorbance (412 nm) Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 DPPH_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH_Solution Prepare DPPH Solution Add_DPPH Add DPPH Solution DPPH_Solution->Add_DPPH Test_Solutions Prepare Test Compound and Control Solutions Add_Test_Compound Add Test Compound to 96-well plate Test_Solutions->Add_Test_Compound Add_Test_Compound->Add_DPPH Incubate_2 Incubate in Dark (RT, 30 min) Add_DPPH->Incubate_2 Measure_Absorbance_2 Measure Absorbance (517 nm) Incubate_2->Measure_Absorbance_2 Calculate_Scavenging Calculate % Scavenging Measure_Absorbance_2->Calculate_Scavenging Determine_IC50_2 Determine IC50 Value Calculate_Scavenging->Determine_IC50_2 Drug_Discovery_Workflow Compound_Synthesis Synthesis of Isopropyl 3-aminobenzoate Derivatives In_Vitro_Screening In Vitro Screening (e.g., Enzyme Inhibition, Cytotoxicity) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Hit_Identification->Compound_Synthesis Inactive Compounds (Further Derivatization) Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Active Compounds Preclinical_Studies Preclinical Studies (In Vivo Models) Lead_Optimization->Preclinical_Studies

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Isopropyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude Isopropyl 3-aminobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized by Fischer esterification?

A1: The most common impurities are typically the unreacted starting materials: 3-aminobenzoic acid and isopropanol.[1][2] Depending on the reaction conditions, side products from the dehydration of isopropanol or other side reactions may also be present in trace amounts.

Q2: Which purification techniques are most suitable for crude this compound?

A2: The primary methods for purifying this compound are:

  • Recrystallization: This is a highly effective method for removing small amounts of impurities from a solid compound.[3][4][5]

  • Acid-Base Extraction: This technique is useful for removing acidic impurities, such as unreacted 3-aminobenzoic acid, from the desired ester.

  • Distillation: If the crude product is a liquid or a low-melting solid, vacuum distillation can be used to separate it from less volatile impurities.[1][2][6]

  • Column Chromatography: For achieving very high purity or for separating compounds with similar polarities, column chromatography is a powerful technique.

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5] For this compound, an aromatic ester, suitable solvents could include ethanol, isopropanol, or a mixed solvent system such as ethanol/water or acetone/hexane.[1] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

Q4: How can I assess the purity of my final this compound product?

A4: The purity of the final product can be determined using several analytical methods:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can separate the product from impurities.[7][8]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.

  • Spectroscopic Methods (¹H NMR, ¹³C NMR, IR): These techniques can confirm the chemical structure of the product and identify any residual impurities.

Troubleshooting Guides

This section addresses specific issues that users might encounter during the purification of this compound.

Recrystallization Issues
Issue Potential Cause Troubleshooting Steps & Recommendations
Product does not crystallize upon cooling. The solution is not saturated enough.- Evaporate some of the solvent to increase the concentration. - Add a seed crystal of pure this compound. - Scratch the inside of the flask with a glass rod at the liquid surface to induce crystallization.[3]
Product "oils out" instead of forming crystals. The melting point of the impure product is lower than the boiling point of the solvent.- Use a solvent with a lower boiling point. - Add a small amount of a "poorer" solvent (an anti-solvent) to the hot solution to lower the solubility. - Allow the solution to cool more slowly.
Low yield of purified product. - Too much solvent was used, leading to significant loss of product in the mother liquor. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[3] - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration. - Cool the filtrate in an ice bath to maximize crystal formation.
Final product is colored. Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that activated charcoal can also adsorb some of the desired product.

Experimental Protocols

General Protocol for Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of crude this compound. The choice of solvent and specific volumes may need to be optimized for your particular sample.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable recrystallization solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling. Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize the yield of crystals.[9]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of the product.

Quantitative Data Summary

The following table provides hypothetical data for the purification of crude this compound by recrystallization. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Parameter Crude Product After Recrystallization
Appearance Off-white to light brown solidWhite crystalline solid
Purity (by HPLC) ~90-95%>99%
Yield -70-90%
Melting Point Broad rangeSharp, defined range

Visualizations

Experimental Workflow for Purification

The following diagram illustrates a typical workflow for the purification of crude this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Isopropyl 3-aminobenzoate Dissolution Dissolution in Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Crystallization Cooling and Crystallization Dissolution->Crystallization No insoluble impurities Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Drying Drying Vacuum_Filtration->Drying Pure_Product Pure Isopropyl 3-aminobenzoate Drying->Pure_Product Analysis Purity Analysis (HPLC, MP, etc.) Pure_Product->Analysis

Caption: Workflow for the purification of crude this compound.

Troubleshooting Logic Diagram

This diagram outlines the decision-making process for troubleshooting common recrystallization problems.

Troubleshooting_Logic Start Recrystallization Issue No_Crystals No Crystals Form Start->No_Crystals Oiling_Out Product Oils Out Start->Oiling_Out Low_Yield Low Yield Start->Low_Yield Colored_Product Colored Product Start->Colored_Product Solution1 Concentrate Solution No_Crystals->Solution1 Solution2 Add Seed Crystal No_Crystals->Solution2 Solution3 Scratch Flask No_Crystals->Solution3 Solution4 Use Lower Boiling Point Solvent Oiling_Out->Solution4 Solution5 Cool Slowly Oiling_Out->Solution5 Solution6 Use Minimum Hot Solvent Low_Yield->Solution6 Solution7 Pre-heat Funnel Low_Yield->Solution7 Solution8 Use Activated Charcoal Colored_Product->Solution8

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Synthesis of Isopropyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Isopropyl 3-aminobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary synthetic routes for this compound are:

  • Fischer Esterification: This is the most common method, involving the acid-catalyzed reaction of 3-aminobenzoic acid with isopropanol.[1]

  • Reduction of Isopropyl 3-nitrobenzoate: This method involves the reduction of the corresponding nitro compound to the amine.

Q2: What are the typical byproducts in the Fischer Esterification synthesis of this compound?

A2: The primary byproduct of the esterification reaction itself is water.[1] However, other impurities and byproducts can be present in the crude product. These can include unreacted starting materials (3-aminobenzoic acid and isopropanol) and potential side products such as diisopropyl ether, which can form from the acid-catalyzed self-condensation of isopropanol, especially at higher temperatures.

Q3: What are the common byproducts when synthesizing this compound via the reduction of Isopropyl 3-nitrobenzoate?

A3: Incomplete reduction can lead to the presence of intermediates such as nitroso (Ar-NO) and hydroxylamino (Ar-NHOH) compounds.[2] Depending on the specific reducing agent and reaction conditions, other byproducts like azo (Ar-N=N-Ar) and azoxy (Ar-N=N(O)-Ar) compounds may also be formed.[2][3]

Q4: How can I improve the yield of the Fischer Esterification reaction?

A4: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product and improve the yield, you can:

  • Use an excess of the alcohol: Using a large excess of isopropanol can shift the equilibrium to favor the formation of the ester.[4]

  • Remove water: As water is a product, its removal from the reaction mixture will drive the reaction forward according to Le Châtelier's principle. This can be achieved using a Dean-Stark apparatus or by using a dehydrating agent.[4]

Q5: What is the best way to purify the crude this compound?

A5: Purification of the crude product typically involves the following steps:

  • Neutralization: If an acid catalyst was used, the reaction mixture should be neutralized with a weak base, such as a sodium bicarbonate or sodium carbonate solution, to remove the acid and any unreacted 3-aminobenzoic acid.[5]

  • Extraction: The ester can be extracted into an organic solvent.

  • Washing: The organic layer should be washed with water and brine to remove any remaining water-soluble impurities.

  • Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

  • Recrystallization or Chromatography: The final product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Troubleshooting Guides

Fischer Esterification Route
Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete reaction due to insufficient heating or reaction time.2. Catalyst is inactive or used in insufficient quantity.3. Presence of water in the starting materials or solvent.4. Equilibrium not shifted sufficiently towards the product.1. Ensure the reaction is refluxed for an adequate amount of time (typically several hours) and at the appropriate temperature.2. Use a fresh, concentrated acid catalyst (e.g., H₂SO₄) in a sufficient amount.3. Use anhydrous isopropanol and ensure all glassware is dry.4. Use a significant excess of isopropanol and/or remove water as it is formed.
Presence of Unreacted 3-Aminobenzoic Acid in Product 1. Incomplete reaction.2. Inefficient neutralization during workup.1. Increase reaction time or temperature.2. Ensure thorough washing with a sodium bicarbonate or carbonate solution during the workup to remove all acidic components. Check the pH of the aqueous layer to ensure it is basic.
Product is an Oil and Does Not Solidify 1. Presence of impurities, such as unreacted starting materials or byproducts, which can lower the melting point.2. The product may be an oil at room temperature if not sufficiently pure.1. Purify the crude product using column chromatography to remove impurities.2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Formation of a Side Product with a Lower Boiling Point 1. Formation of diisopropyl ether from the self-condensation of isopropanol catalyzed by acid.1. Use a lower reaction temperature if possible, while still allowing for a reasonable reaction rate.2. Purify the final product by distillation or chromatography to remove the lower-boiling ether.
Reduction of Isopropyl 3-nitrobenzoate Route
Issue Possible Cause(s) Troubleshooting Steps
Incomplete Reduction (Presence of Nitro or Nitroso Compounds) 1. Insufficient amount of reducing agent.2. Inactive reducing agent.3. Insufficient reaction time or temperature.1. Increase the molar equivalents of the reducing agent.2. Use a fresh or newly prepared reducing agent.3. Monitor the reaction by TLC until the starting material is fully consumed. Increase the reaction time or temperature as needed.
Formation of Azo or Azoxy Byproducts 1. The choice of reducing agent and reaction conditions can favor the formation of these dimeric byproducts.1. Change the reducing agent. For example, catalytic hydrogenation is often a cleaner method for reducing nitroarenes to anilines.[2]2. Adjust the reaction conditions (e.g., pH, temperature) to disfavor the formation of these byproducts.
Difficulties in Isolating the Product 1. The product may form a salt with the acidic workup solution.2. The product may be soluble in the aqueous phase.1. After the reaction, neutralize the mixture carefully with a base to precipitate the free amine.2. Extract the product thoroughly with a suitable organic solvent. Perform multiple extractions to ensure complete recovery.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

Materials:

  • 3-Aminobenzoic acid

  • Isopropanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminobenzoic acid in an excess of isopropanol (e.g., 10-20 molar equivalents).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the mixture to reflux and maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess isopropanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Reduction of Isopropyl 3-nitrobenzoate

Materials:

  • Isopropyl 3-nitrobenzoate

  • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation setup with Pd/C)

  • Solvent (e.g., Ethanol for SnCl₂ reduction, or Ethyl acetate/Methanol for hydrogenation)

  • Concentrated Hydrochloric Acid (HCl) (for SnCl₂ reduction)

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure (using SnCl₂):

  • Dissolve Isopropyl 3-nitrobenzoate in ethanol in a round-bottom flask.

  • Add a solution of Tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

  • Filter the mixture to remove the tin salts and wash the solid with an organic solvent.

  • Extract the filtrate with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 3-Aminobenzoic Acid 3-Aminobenzoic Acid Reflux Reflux 3-Aminobenzoic Acid->Reflux Isopropanol Isopropanol Isopropanol->Reflux H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Reflux Cool Cool Reflux->Cool Reaction Mixture Evaporate Excess Isopropanol Evaporate Excess Isopropanol Cool->Evaporate Excess Isopropanol Dissolve in EtOAc Dissolve in EtOAc Evaporate Excess Isopropanol->Dissolve in EtOAc Wash with NaHCO3 Wash with NaHCO3 Dissolve in EtOAc->Wash with NaHCO3 Wash with H2O/Brine Wash with H2O/Brine Wash with NaHCO3->Wash with H2O/Brine Dry with Na2SO4 Dry with Na2SO4 Wash with H2O/Brine->Dry with Na2SO4 Evaporate Solvent Evaporate Solvent Dry with Na2SO4->Evaporate Solvent Crude Product Crude Product Evaporate Solvent->Crude Product Recrystallization/Chromatography Recrystallization/Chromatography Crude Product->Recrystallization/Chromatography Pure this compound Pure this compound Recrystallization/Chromatography->Pure this compound

Caption: Experimental workflow for the synthesis of this compound via Fischer Esterification.

Side_Reactions_Fischer 3-Aminobenzoic Acid 3-Aminobenzoic Acid This compound This compound 3-Aminobenzoic Acid->this compound + Isopropanol Isopropanol Isopropanol Diisopropyl Ether Diisopropyl Ether Isopropanol->Diisopropyl Ether + Isopropanol - H2O H+ H+ H+->this compound H+->Diisopropyl Ether H2O H2O This compound->H2O +

Caption: Desired reaction and potential side reaction in Fischer Esterification.

Reduction_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Isopropyl 3-nitrobenzoate Isopropyl 3-nitrobenzoate Reaction Vessel Reaction Vessel Isopropyl 3-nitrobenzoate->Reaction Vessel Reducing Agent Reducing Agent Reducing Agent->Reaction Vessel Neutralization Neutralization Reaction Vessel->Neutralization Reaction Mixture Filtration (if needed) Filtration (if needed) Neutralization->Filtration (if needed) Extraction Extraction Filtration (if needed)->Extraction Wash and Dry Wash and Dry Extraction->Wash and Dry Evaporation Evaporation Wash and Dry->Evaporation Crude Product Crude Product Evaporation->Crude Product Purification Method Purification Method Crude Product->Purification Method Pure Product Pure Product Purification Method->Pure Product

Caption: General workflow for the reduction of Isopropyl 3-nitrobenzoate.

Reduction_Byproducts Isopropyl 3-nitrobenzoate\n(Ar-NO2) Isopropyl 3-nitrobenzoate (Ar-NO2) Nitroso Intermediate\n(Ar-NO) Nitroso Intermediate (Ar-NO) Isopropyl 3-nitrobenzoate\n(Ar-NO2)->Nitroso Intermediate\n(Ar-NO) Reduction Hydroxylamino Intermediate\n(Ar-NHOH) Hydroxylamino Intermediate (Ar-NHOH) Nitroso Intermediate\n(Ar-NO)->Hydroxylamino Intermediate\n(Ar-NHOH) Reduction Azo/Azoxy Byproducts Azo/Azoxy Byproducts Nitroso Intermediate\n(Ar-NO)->Azo/Azoxy Byproducts Side Reactions This compound\n(Ar-NH2) This compound (Ar-NH2) Hydroxylamino Intermediate\n(Ar-NHOH)->this compound\n(Ar-NH2) Reduction Hydroxylamino Intermediate\n(Ar-NHOH)->Azo/Azoxy Byproducts Side Reactions

Caption: Potential intermediates and byproducts in the reduction of Isopropyl 3-nitrobenzoate.

References

Optimization of esterification conditions for Isopropyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isopropyl 3-aminobenzoate Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their esterification reactions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via Fischer esterification.

Q1: Why is my reaction yield consistently low?

A1: Low yields in the Fischer esterification of 3-aminobenzoic acid can stem from several factors related to the reaction equilibrium, catalyst activity, and reaction conditions.

  • Incomplete Reaction (Equilibrium): The Fischer esterification is a reversible reaction. To favor product formation, it is crucial to shift the equilibrium to the right, in accordance with Le Châtelier's Principle.

    • Solution: Use a large excess of the alcohol (isopropanol) to drive the reaction forward. The alcohol can also serve as the reaction solvent.[1][2] Another strategy is to remove water as it forms, for example, by using a Dean-Stark apparatus.[2]

  • Insufficient Catalyst: The amino group (-NH₂) on the 3-aminobenzoic acid is basic and will react with the acid catalyst (e.g., sulfuric acid), rendering it inactive.

    • Solution: A stoichiometric amount, or even a slight excess, of the acid catalyst is often necessary to ensure there is enough free acid to protonate the carbonyl group of the carboxylic acid, which is a critical step for the nucleophilic attack by the alcohol.[1][2]

  • Steric Hindrance: While less of a factor for the meta-substituted 3-aminobenzoic acid compared to ortho-substituted analogs, the bulky isopropyl group can slow down the reaction rate.

    • Solution: Consider increasing the reaction time or temperature to overcome the steric hindrance.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[3]

Q2: My final product is an oil or has a low melting point. How can I obtain a pure, crystalline solid?

A2: An oily product or a solid with a low or broad melting point range typically indicates the presence of impurities, such as unreacted starting materials or byproducts.

  • Solution: Purification of the crude product is essential. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common and effective method to remove impurities and obtain a pure, crystalline solid.[1][4] To perform a recrystallization, dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly. The desired compound will crystallize out, leaving the impurities in the solution.

Q3: I am observing byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?

A3: The primary side reaction of concern during the esterification of 3-aminobenzoic acid is N-acylation, which leads to the formation of an amide.

  • N-Acylation (Amide Formation): The amino group of one molecule of 3-aminobenzoic acid can act as a nucleophile and attack the activated carbonyl group of another molecule.

    • Solution: To minimize this side reaction, use a large excess of isopropanol to ensure it is the primary nucleophile attacking the carboxylic acid.[1] Avoiding excessively high reaction temperatures can also help reduce the rate of amide formation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Fischer esterification?

A1: The acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), plays a crucial role in activating the carboxylic acid. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (isopropanol).[2]

Q2: Why is it important to use anhydrous conditions for this reaction?

A2: The presence of water can shift the equilibrium of the Fischer esterification back towards the reactants (carboxylic acid and alcohol), thereby reducing the yield of the desired ester product.[1] Therefore, using anhydrous reagents and glassware is recommended.

Q3: Can I use a different catalyst for this esterification?

A3: While strong mineral acids like sulfuric acid are common, other catalysts can be used. For instance, thionyl chloride in methanol and dimethyl sulfate in acetone have been used for the esterification of similar aromatic acids.[5] However, for the direct esterification with isopropanol, a strong acid catalyst is the most straightforward approach.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress.[3] By taking small aliquots of the reaction mixture at different time points and running a TLC plate, you can visualize the disappearance of the starting material (3-aminobenzoic acid) and the appearance of the product (this compound).

Data Presentation

ParameterConditionExpected Effect on YieldRationale
Isopropanol to Acid Ratio 1:1LowStoichiometric amounts will lead to an equilibrium with significant starting material remaining.
5:1ModerateAn excess of alcohol will begin to shift the equilibrium towards the product.
10:1 or greaterHighA large excess of alcohol significantly favors product formation according to Le Châtelier's Principle.[1][2]
Catalyst (H₂SO₄) Amount Catalytic (e.g., 0.1 eq)Very LowThe basic amino group will neutralize the catalyst, halting the reaction.[1][2]
Stoichiometric (1.0-1.5 eq)OptimalSufficient acid is present to both neutralize the amino group and catalyze the reaction.[1]
Reaction Temperature Room TemperatureVery Slow/No ReactionInsufficient energy to overcome the activation energy of the reaction.
RefluxOptimalProvides the necessary thermal energy for the reaction to proceed at a reasonable rate.[6][7]
Reaction Time 1-2 hoursMay be incompleteThe reaction may not have reached equilibrium.
4+ hoursHigher YieldAllows more time for the reaction to proceed towards completion.[7]

Experimental Protocols

Protocol 1: Fischer Esterification of 3-Aminobenzoic Acid with Isopropanol

This protocol describes a general procedure for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminobenzoic acid.

  • Reagent Addition: Add a large excess of isopropanol (e.g., 10-20 molar equivalents). The isopropanol will serve as both the reactant and the solvent.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (approximately 1.0-1.5 molar equivalents) dropwise. A precipitate of the 3-aminobenzoic acid hydrogen sulfate salt may form initially but should dissolve as the reaction proceeds.[1][3]

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours (e.g., 4-6 hours). Monitor the reaction progress using TLC.[7]

  • Workup and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Slowly pour the cooled reaction mixture into a beaker containing ice-cold water.

    • Neutralize the mixture by slowly adding a 10% aqueous sodium carbonate solution until the pH is above 8. Be cautious as carbon dioxide gas will evolve.[2][3]

    • The this compound will precipitate out of the solution.

  • Purification:

    • Collect the crude product by vacuum filtration and wash it with cold water.[3]

    • For further purification, recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the pure product.[1][4]

    • Dry the purified crystals and determine the yield and melting point.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Start add_reagents Add 3-aminobenzoic acid and excess isopropanol to round-bottom flask start->add_reagents add_catalyst Slowly add concentrated H₂SO₄ (1.0-1.5 equivalents) with stirring add_reagents->add_catalyst reflux Heat to reflux (4-6 hours) add_catalyst->reflux monitor Monitor reaction progress by TLC reflux->monitor monitor->reflux Incomplete cool Cool to room temperature monitor->cool Complete quench Pour into ice-water cool->quench neutralize Neutralize with 10% Na₂CO₃ to pH > 8 quench->neutralize filter Collect crude product by vacuum filtration neutralize->filter recrystallize Recrystallize from suitable solvent (e.g., ethanol/water) filter->recrystallize dry Dry purified crystals recrystallize->dry end End Product: This compound dry->end troubleshooting_guide cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product check_equilibrium Is the reaction reaching completion? start->check_equilibrium check_side_reactions Are there byproducts (e.g., amide)? start->check_side_reactions check_catalyst Is the catalyst amount sufficient? check_equilibrium->check_catalyst Yes solution_equilibrium Increase excess of isopropanol or remove water (Dean-Stark). check_equilibrium->solution_equilibrium No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Use stoichiometric amount of H₂SO₄ (1.0-1.5 eq) to neutralize the amine. check_catalyst->solution_catalyst No solution_conditions Increase reflux time and monitor with TLC. check_conditions->solution_conditions No check_purification Is the product oily or have a low MP? check_side_reactions->check_purification No solution_side_reactions Use a large excess of isopropanol and avoid very high temperatures. check_side_reactions->solution_side_reactions Yes solution_purification Purify by recrystallization from a suitable solvent. check_purification->solution_purification Yes

References

Technical Support Center: Degradation of Isopropyl 3-aminobenzoate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of Isopropyl 3-aminobenzoate in solution. The information is based on established principles of organic chemistry and data from studies on analogous aminobenzoate compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work with this compound solutions.

Issue Possible Cause Recommended Solution
Loss of compound potency or inconsistent analytical results over time. Degradation of this compound in stock or working solutions. This can be caused by hydrolysis of the ester, oxidation of the amine, or photodegradation.Prepare fresh solutions before use. Store stock solutions in small, single-use aliquots at low temperatures (2-8°C or frozen) to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Consider using degassed solvents and storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Appearance of unknown peaks in chromatograms (e.g., HPLC). Formation of degradation products. The primary degradation products are expected to be 3-aminobenzoic acid and isopropanol from hydrolysis, as well as various oxidation products of the aromatic amine.Conduct forced degradation studies to intentionally generate and identify potential degradation products. Use a stability-indicating analytical method, such as a well-developed HPLC method, that can resolve the parent compound from its degradants. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is highly recommended for the structural elucidation of unknown peaks.
Poor HPLC peak shape (e.g., tailing, fronting, or broad peaks). Interaction of the basic amino group with acidic silanol groups on the silica-based HPLC column, or other chromatographic issues.To address peak tailing, consider lowering the pH of the mobile phase to protonate the amine, use a mobile phase with a higher ionic strength, or employ an end-capped HPLC column. Peak fronting may indicate column overload; try diluting the sample or reducing the injection volume. Broad peaks can result from large dead volumes in the HPLC system; check all fittings and connections.
Color change in the solution (e.g., turning yellow or brown). Oxidation of the aromatic amino group. Aromatic amines are susceptible to oxidation, which can lead to the formation of colored products.Minimize exposure to oxygen by using degassed solvents and storing solutions under an inert atmosphere. Protect from light, as photo-oxidation can also occur. The presence of trace metal ions can catalyze oxidation; use high-purity solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound in solution?

A1: Based on its chemical structure, this compound is susceptible to three primary degradation pathways in solution:

  • Hydrolysis: The ester linkage can be cleaved under both acidic and basic conditions to yield 3-aminobenzoic acid and isopropanol.

  • Oxidation: The aromatic amino group is prone to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents, or light (photo-oxidation). This can lead to the formation of a variety of colored degradation products.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of the molecule, potentially leading to a complex mixture of photoproducts.

Q2: What are the expected major degradation products of this compound?

A2: The major and most predictable degradation product is 3-aminobenzoic acid, formed via hydrolysis of the ester bond. Isopropanol is the other product of hydrolysis. Oxidation of the amino group can lead to a variety of products, including nitroso, nitro, and polymeric species, which are often colored.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the degradation of this compound. This method should be capable of separating the parent compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for both separation and identification of degradants.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To ensure the stability of this compound solutions, it is recommended to:

  • Store them at low temperatures (refrigerated at 2-8°C or frozen).

  • Protect them from light by using amber glassware or by covering the container.

  • Use tightly sealed containers to prevent solvent evaporation and exposure to air.

  • For long-term storage, preparing solutions in a high-purity, anhydrous, and degassed solvent and storing under an inert atmosphere is advisable.

Q5: How can I perform a forced degradation study for this compound?

A5: A forced degradation study involves subjecting the compound to stress conditions to accelerate its degradation. This helps in identifying potential degradation products and developing a stability-indicating analytical method. Typical stress conditions include:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80°C).

  • Base Hydrolysis: 0.1 M NaOH at room or elevated temperature.

  • Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid or a solution at a high temperature (e.g., 80-100°C).

  • Photodegradation: Exposing a solution to a UV light source.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Phosphoric acid or other suitable buffer components

  • Samples from forced degradation studies

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid in water).

    • Experiment with different ratios of organic to aqueous phase (e.g., starting with 50:50 v/v) to achieve optimal separation. A gradient elution may be necessary to resolve all peaks.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare working standards by diluting the stock solution with the mobile phase.

    • Prepare samples from forced degradation studies, ensuring they are filtered before injection.

  • Chromatographic Conditions:

    • Set the flow rate to a typical value (e.g., 1.0 mL/min).

    • Set the column temperature (e.g., 30°C).

    • Set the UV detection wavelength to the λmax of this compound (this can be determined using a UV-Vis spectrophotometer).

  • Method Optimization:

    • Inject the standard and stressed samples.

    • Adjust the mobile phase composition, gradient, pH, and flow rate to achieve good resolution (baseline separation) between the parent peak and all degradation product peaks.

    • The method is considered stability-indicating if all degradation products are well-separated from the main peak and from each other.

Protocol 2: Forced Degradation Study

Objective: To generate potential degradation products of this compound and to understand its degradation pathways under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Suitable solvent (e.g., methanol or acetonitrile)

  • Heating apparatus (e.g., water bath or oven)

  • UV light chamber

Procedure:

  • Prepare Stock Solution: Dissolve a known amount of this compound in the chosen solvent.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat the mixture at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, take a sample, neutralize it with 0.1 M NaOH, and dilute it for analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the mixture at room temperature or a slightly elevated temperature for a specified time. At each time point, take a sample, neutralize it with 0.1 M HCl, and dilute it for analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add a solution of 3% H₂O₂. Keep the mixture at room temperature for a specified time. At each time point, take a sample and dilute it for analysis.

  • Thermal Degradation: Place a sample of the solid compound or a solution in an oven at a high temperature (e.g., 80°C) for a specified time.

  • Photodegradation: Expose a solution of the compound to a UV light source (e.g., 254 nm or 365 nm) for a specified time. A control sample should be kept in the dark.

  • Analysis: Analyze all samples using a developed stability-indicating HPLC method to determine the extent of degradation and the profile of the degradation products.

Visualizations

parent This compound hydrolysis Hydrolysis (Acid or Base) parent->hydrolysis oxidation Oxidation (O₂, H₂O₂, Light) parent->oxidation photodegradation Photodegradation (UV Light) parent->photodegradation product1 3-Aminobenzoic Acid hydrolysis->product1 product2 Isopropanol hydrolysis->product2 product3 Oxidized Products (e.g., Nitroso, Nitro, Polymers) oxidation->product3 product4 Photoproducts photodegradation->product4

Caption: Major degradation pathways of this compound.

cluster_prep Sample Preparation cluster_analysis Analysis start Start: Isopropyl 3-aminobenzoate Solution stress Apply Stress Condition (Acid, Base, Oxidant, Heat, Light) start->stress sample Take Samples at Different Time Points stress->sample neutralize Neutralize/Quench (if necessary) sample->neutralize dilute Dilute for Analysis neutralize->dilute hplc Inject into HPLC System dilute->hplc separate Separation on C18 Column hplc->separate detect UV Detection separate->detect data Data Acquisition and Analysis detect->data

Caption: Experimental workflow for a forced degradation study.

Technical Support Center: Stability Testing of Aminobenzoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of aminobenzoate esters under stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation (stress testing) studies for aminobenzoate esters?

A1: Forced degradation studies, also known as stress testing, are a critical component of drug development.[1][2] They involve intentionally subjecting an active pharmaceutical ingredient (API), such as an aminobenzoate ester, to harsh conditions to accelerate its degradation.[2] The primary goals of these studies are to:

  • Identify potential degradation products.[2][3]

  • Elucidate degradation pathways.[2][3]

  • Establish the intrinsic stability of the molecule.[2]

  • Develop and validate stability-indicating analytical methods that can effectively separate the drug from its degradation products.[2][3]

Q2: What are the typical stress conditions applied in the stability testing of aminobenzoate esters?

A2: According to ICH guidelines, the key stress conditions for forced degradation studies include:

  • Acid and Base Hydrolysis: Testing the susceptibility of the ester linkage to hydrolysis across a wide range of pH values.[3][4][5]

  • Oxidation: Evaluating the molecule's stability in the presence of oxidizing agents.[1][3]

  • Photolysis: Assessing the impact of light exposure on the drug substance.[1][3]

  • Thermal Degradation: Studying the effect of elevated temperatures on the compound's stability.[1][3]

Q3: What is the acceptable level of degradation in a forced degradation study?

A3: The goal is to achieve a noticeable but not excessive level of degradation. The generally accepted range is 5-20% degradation of the active pharmaceutical ingredient.[3][6] Degradation exceeding 20% may be considered abnormal and could lead to the formation of secondary or tertiary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.[6][7]

Q4: What are the primary degradation pathways for aminobenzoate esters?

A4: The most common degradation pathway for aminobenzoate esters is the hydrolysis of the ester bond, which can be catalyzed by both acidic and basic conditions.[8][9] This results in the formation of p-aminobenzoic acid and the corresponding alcohol.[10] Other potential degradation pathways include oxidation of the amino group and photolytic degradation.[11][12]

Q5: Why is it important to use a stability-indicating analytical method?

A5: A stability-indicating method is an analytical procedure that can accurately and selectively measure the active ingredient in the presence of its degradation products, impurities, and excipients.[2] This is crucial for ensuring that the measured concentration of the drug is accurate and that any decrease in potency due to degradation is detected.[1] High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is a commonly used technique for this purpose.[11]

Troubleshooting Guides

Issue 1: Rapid disappearance of the parent aminobenzoate ester peak in the chromatogram.

  • Possible Cause: Hydrolysis of the ester linkage due to inappropriate pH of the sample solution.[9]

  • Troubleshooting Steps:

    • Verify the pH of the sample diluent and mobile phase.

    • For aqueous solutions, maintain a neutral pH where possible to minimize acid or base-catalyzed hydrolysis.[12]

    • If the study requires acidic or basic conditions, ensure that samples are neutralized before analysis to halt the degradation reaction.[11]

Issue 2: Appearance of multiple unknown peaks in the chromatogram during stress testing.

  • Possible Cause 1: Formation of degradation products.

    • Troubleshooting Steps:

      • Systematically perform forced degradation studies under different stress conditions (acid, base, oxidation, heat, light) to generate and identify the degradation products.[9]

      • Use a mass spectrometer (LC-MS) to obtain mass information about the unknown peaks, which can help in their identification and structural elucidation.[12]

  • Possible Cause 2: Contamination of the sample, mobile phase, or analytical system.

    • Troubleshooting Steps:

      • Prepare fresh mobile phase and samples.[9]

      • Ensure all glassware and equipment are scrupulously clean.[9]

      • Run a blank injection (mobile phase only) to check for system contamination.

Issue 3: Inconsistent and non-reproducible results in stability studies.

  • Possible Cause: Issues with the analytical method or sample handling procedures.

  • Troubleshooting Steps:

    • Verify that the analytical method is validated and proven to be stability-indicating.[13]

    • Ensure consistent and accurate sample preparation, including dilution and storage.[13]

    • Control the temperature and light exposure of samples throughout the experiment and analysis.[12]

Issue 4: No degradation is observed under initial stress conditions.

  • Possible Cause: The stress conditions are not harsh enough to induce degradation.

  • Troubleshooting Steps:

    • Gradually increase the severity of the stress conditions. For example, if no degradation is seen at room temperature, elevate the temperature in increments (e.g., 50-70 °C).[7]

    • Increase the concentration of the stressing agent (e.g., acid, base, or oxidizing agent).[7]

    • Extend the duration of the stress exposure.[7]

Data Presentation

Table 1: Summary of Forced Degradation Studies for a Hypothetical Aminobenzoate Ester

Stress ConditionParameters% Degradation of Parent DrugNumber of Degradation ProductsObservations
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours[14]15.2%2Major degradation product identified as p-aminobenzoic acid.
Base Hydrolysis 0.1 M NaOH at 60°C for 8 hours[11]18.5%2Rapid degradation observed.
Oxidative 3% H₂O₂ at room temperature for 24 hours[11]8.7%3Formation of multiple minor degradation products.
Thermal (Solid) 80°C for 48 hours[14]5.3%1Slight discoloration of the solid powder.
Photolytic (Solution) 1.2 million lux hours and 200 W h/m²[11]12.1%2Solution turned slightly yellow.

Note: This data is for illustrative purposes only. Actual results will vary depending on the specific aminobenzoate ester and experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of an aminobenzoate ester under various stress conditions as per ICH guidelines.[3]

Methodology: [11][14]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the aminobenzoate ester in a suitable solvent (e.g., methanol or acetonitrile).[6][14]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.[14]

    • Incubate the mixture at 60°C for 24 hours.[14]

    • After incubation, cool the solution to room temperature and neutralize it with 0.1 N NaOH.[14]

    • Dilute the solution to an appropriate concentration for HPLC analysis.[14]

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.[14]

    • Incubate the mixture at 60°C for 24 hours.[14]

    • After incubation, cool the solution to room temperature and neutralize it with 0.1 N HCl.[14]

    • Dilute the solution for HPLC analysis.[14]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[11]

    • Keep the solution at room temperature, protected from light, for 24 hours.[11]

    • Dilute the solution for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid aminobenzoate ester in a clean, dry vial.[14]

    • Heat the sample in an oven at 80°C for 48 hours.[14]

    • After cooling, dissolve the stressed powder in a suitable solvent to a known concentration for HPLC analysis.[14]

  • Photolytic Degradation (Solution):

    • Expose a solution of the aminobenzoate ester in a transparent vial to a light source in a photostability chamber. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][14]

    • Simultaneously, keep a control sample of the same solution wrapped in aluminum foil in the same chamber as a dark control.[14]

    • After exposure, dilute both the exposed and dark control samples for HPLC analysis.[14]

  • Analysis: Analyze all prepared samples using a validated stability-indicating HPLC method.[14]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid_Sample Acid Hydrolysis Sample Stock->Acid_Sample Base_Sample Base Hydrolysis Sample Stock->Base_Sample Oxidative_Sample Oxidative Degradation Sample Stock->Oxidative_Sample Photo_Sample Photolytic Degradation Sample (Solution) Stock->Photo_Sample Control_Sample Control Sample (Unstressed) Stock->Control_Sample Acid 0.1 N HCl, 60°C Acid_Sample->Acid Base 0.1 N NaOH, 60°C Base_Sample->Base Oxidative 3% H2O2, RT Oxidative_Sample->Oxidative Thermal_Sample Thermal Degradation Sample (Solid) Thermal 80°C Thermal_Sample->Thermal Photo Photostability Chamber Photo_Sample->Photo Neutralize Neutralize (if applicable) Control_Sample->Neutralize Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Interpretation HPLC->Data Troubleshooting_Tree cluster_issue Identify the Issue cluster_solution Troubleshooting Steps Start Issue: Unexpected Results in Stability Study Rapid_Loss Rapid Loss of Parent Peak? Start->Rapid_Loss Unknown_Peaks Appearance of Unknown Peaks? Start->Unknown_Peaks No_Degradation No Degradation Observed? Start->No_Degradation Check_pH Check and Adjust Sample/Mobile Phase pH Rapid_Loss->Check_pH Perform_Forced_Degradation Perform Systematic Forced Degradation Unknown_Peaks->Perform_Forced_Degradation Check_Contamination Check for System Contamination Unknown_Peaks->Check_Contamination Increase_Stress Increase Severity of Stress Conditions No_Degradation->Increase_Stress Use_LCMS Use LC-MS for Peak Identification Perform_Forced_Degradation->Use_LCMS

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Aminobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of aminobenzoates. Peak tailing, an asymmetrical distortion of a chromatographic peak, can significantly compromise the accuracy and reproducibility of quantitative analysis. This guide offers troubleshooting steps, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve symmetrical, well-resolved peaks for your aminobenzoate analytes.

Troubleshooting Guide: A Step-by-Step Approach

This guide is designed to help you systematically identify and resolve the root cause of peak tailing in your HPLC analysis of aminobenzoates.

Question: My aminobenzoate peak is tailing. What is the most likely cause?

Answer: The most common cause of peak tailing for basic compounds like aminobenzoates is secondary interactions with residual silanol groups on the surface of silica-based stationary phases.[1][2][3][4] At mobile phase pH values above 3, these silanol groups (Si-OH) can become deprotonated (SiO-), creating negatively charged sites that interact electrostatically with the protonated amine groups of your aminobenzoate analyte.[1][4] This secondary retention mechanism leads to a portion of the analyte being more strongly retained, resulting in a tailing peak.

Question: How can I confirm that silanol interactions are causing the peak tailing?

Answer: To confirm the role of silanol interactions, you can perform the following diagnostic tests:

  • Lower the Mobile Phase pH: Decrease the mobile phase pH to a value between 2.5 and 3.0.[5] At this low pH, the silanol groups will be fully protonated (Si-OH), minimizing the ionic interactions with the basic aminobenzoate. A significant improvement in peak symmetry upon lowering the pH is a strong indicator of silanol interactions.

  • Inject a Neutral Test Compound: Inject a neutral compound (e.g., toluene or naphthalene) that is not expected to interact with silanol groups. If this compound elutes with a symmetrical peak shape while your aminobenzoate peak tails, it further suggests that secondary interactions are the culprit.

  • Use a Different Column: Analyze your sample on a column with a different stationary phase, such as a base-deactivated or end-capped column, or a column with a polymer-based stationary phase.[6] If the peak shape improves on these columns, it confirms that the original column's silanol activity was the issue.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a type of peak asymmetry where the latter half of the peak is broader than the front half. It is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical Gaussian peak has a Tf of 1.0. A Tf greater than 1.2 is generally considered to be tailing.

Q2: Why are basic compounds like aminobenzoates more prone to peak tailing in reversed-phase HPLC?

A2: Aminobenzoates contain a basic amino group. In the mobile phases typically used in reversed-phase HPLC (pH > 3), this amino group can be protonated, carrying a positive charge. Silica-based stationary phases have residual acidic silanol groups (Si-OH) on their surface. At pH values above their pKa (around 3.5-4.5), these silanol groups become deprotonated and negatively charged (SiO-). The electrostatic attraction between the positively charged aminobenzoate and the negatively charged silanol groups causes a secondary retention mechanism, leading to peak tailing.[1][2][3][4]

Q3: How does lowering the mobile phase pH improve the peak shape of aminobenzoates?

A3: By lowering the mobile phase pH to below 3, the silanol groups on the silica surface are protonated and therefore neutral.[5] This eliminates the ionic interaction between the basic analyte and the stationary phase, leading to a more symmetrical peak shape. It is important to choose a pH that is at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic state.[7]

Q4: What are the advantages and disadvantages of using mobile phase additives to reduce peak tailing?

A4: Mobile phase additives can be very effective in reducing peak tailing.

  • Competing Bases (e.g., Triethylamine - TEA): These additives compete with the basic analyte for the active silanol sites, thereby masking them and improving peak shape. However, TEA can be difficult to remove from the column and can suppress ionization in mass spectrometry.[5]

  • Inorganic Salts (e.g., phosphate buffers): Increasing the ionic strength of the mobile phase with buffers can also help to mask silanol interactions and improve peak shape. However, high concentrations of non-volatile salts like phosphates are not suitable for LC-MS applications.[5] Volatile additives like formic acid and ammonium formate are preferred for LC-MS.[5][8]

Q5: When should I consider using a different HPLC column to resolve peak tailing?

A5: If optimizing the mobile phase (pH and additives) does not sufficiently resolve the peak tailing, or if you are developing a robust method that is less sensitive to mobile phase variations, you should consider using a different column. Modern columns that are "base-deactivated" or "end-capped" have a much lower concentration of active silanol groups and are specifically designed for the analysis of basic compounds.[5][6] Columns with hybrid or polymeric stationary phases are also excellent alternatives as they have inherently lower silanol activity.[6]

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Basic Compound

Mobile Phase pHTailing Factor (Tf)Peak Shape Description
7.02.1Significant Tailing
5.01.8Moderate Tailing
3.01.2Symmetrical
2.51.1Symmetrical

This table illustrates the general trend of decreasing peak tailing for a basic compound as the mobile phase pH is lowered.

Table 2: Effect of Mobile Phase Additives on Peak Asymmetry of a Basic Compound

Mobile Phase AdditiveConcentrationTailing Factor (Tf)Peak Shape Description
None-2.0Significant Tailing
Triethylamine (TEA)0.1% (v/v)1.2Symmetrical
Formic Acid0.1% (v/v)1.3Improved Symmetry
Ammonium Formate20 mM1.4Improved Symmetry

This table provides a qualitative comparison of the effectiveness of different mobile phase additives in reducing peak tailing for a basic analyte.

Experimental Protocols

Protocol 1: HPLC Analysis of p-Aminobenzoic Acid (PABA)

This protocol provides a general procedure for the analysis of p-aminobenzoic acid. It can be adapted for other aminobenzoate isomers and derivatives with appropriate optimization.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., Eclipse XDB-C18, 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • p-Aminobenzoic acid reference standard

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in deionized water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of p-aminobenzoic acid reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving it in a suitable solvent and diluting it with Mobile Phase A to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. A typical gradient could be:

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B (linear gradient)

    • 10-12 min: 95% B

    • 12-13 min: 95-5% B (linear gradient)

    • 13-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

4. Data Analysis:

  • Identify the p-aminobenzoic acid peak in the chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Determine the concentration of p-aminobenzoic acid in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualization

Troubleshooting_Peak_Tailing start Peak Tailing Observed (Tf > 1.2) check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Potential System Issue: - Extra-column volume - Column void - Blocked frit check_all_peaks->system_issue Yes single_peak_tailing Single or Few Peaks Tailing (Likely chemical interaction) check_all_peaks->single_peak_tailing No resolve_system_issue Troubleshoot System: - Check connections - Replace column/frit - Flush system system_issue->resolve_system_issue problem_resolved Problem Resolved resolve_system_issue->problem_resolved check_analyte_properties Is the analyte basic? (e.g., aminobenzoate) single_peak_tailing->check_analyte_properties silanol_interaction Primary Cause: Secondary Silanol Interactions check_analyte_properties->silanol_interaction Yes other_causes Other Potential Causes: - Co-elution - Sample overload - Incompatible sample solvent check_analyte_properties->other_causes No optimize_mobile_phase Optimize Mobile Phase silanol_interaction->optimize_mobile_phase change_column Change Column silanol_interaction->change_column lower_ph Lower pH to 2.5-3.0 optimize_mobile_phase->lower_ph add_additive Add Mobile Phase Additive (e.g., TEA, Formic Acid) optimize_mobile_phase->add_additive lower_ph->problem_resolved add_additive->problem_resolved end_capped_column Use End-capped or Base-Deactivated Column change_column->end_capped_column hybrid_polymer_column Use Hybrid or Polymer-based Column change_column->hybrid_polymer_column end_capped_column->problem_resolved hybrid_polymer_column->problem_resolved

Caption: Troubleshooting workflow for peak tailing in HPLC.

Signaling_Pathway aminobenzoate Protonated Aminobenzoate (Analyte, R-NH3+) secondary_interaction Secondary Ionic Interaction (Electrostatic Attraction) aminobenzoate->secondary_interaction no_interaction No Ionic Interaction aminobenzoate->no_interaction silanol Deprotonated Silanol Group (Stationary Phase, SiO-) silanol->secondary_interaction peak_tailing Peak Tailing secondary_interaction->peak_tailing low_ph Low Mobile Phase pH (pH < 3) protonated_silanol Protonated Silanol Group (Stationary Phase, SiOH) low_ph->protonated_silanol protonated_silanol->no_interaction symmetrical_peak Symmetrical Peak no_interaction->symmetrical_peak

References

Technical Support Center: Isopropyl 3-aminobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in improving the yield and purity of Isopropyl 3-aminobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of 3-aminobenzoic acid with isopropanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is conducted under reflux conditions.[1][2] The reaction is reversible, meaning it reaches an equilibrium between reactants and products.[3]

Q2: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?

Low yields in the Fischer esterification of 3-aminobenzoic acid are a common issue and can be attributed to several factors:

  • Reversible Reaction: The Fischer esterification is an equilibrium reaction. To favor the formation of the ester, a large excess of one of the reactants, typically the alcohol (isopropanol), is used to shift the equilibrium towards the product side.[3][4] Another strategy is to remove the water produced during the reaction, for example, by using a Dean-Stark apparatus, though this is less common for this specific synthesis on a lab scale.

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (3-aminobenzoic acid) is no longer visible.[5][6]

  • Product Loss During Workup: Significant amounts of the product can be lost during the extraction and purification steps. Ensure proper phase separation during extraction and minimize transfers between glassware.

  • Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and catalyst concentration can significantly impact the yield.

Q3: My final product is discolored (yellow or pink). What causes this and how can I obtain a colorless product?

Discoloration in aminobenzoate esters is often due to the formation of colored impurities or degradation products.

  • Oxidation: The amino group is susceptible to oxidation, which can lead to colored byproducts. Carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.

  • Impurities in Starting Materials: Ensure the 3-aminobenzoic acid and isopropanol used are of high purity.

  • Purification: Discoloration can often be removed during the purification process. Recrystallization from a suitable solvent system is highly effective at removing colored impurities. Activated charcoal can also be used during recrystallization to adsorb colored compounds.

Q4: How can I effectively purify my crude this compound?

The two primary methods for purifying crude this compound are recrystallization and column chromatography.

  • Recrystallization: This is the most common and efficient method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system of ethanol and water or ethyl acetate and hexane can be effective.[5][7]

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used to separate the product from impurities.

Troubleshooting Guides

Issue 1: Low Yield
Potential Cause Troubleshooting Steps & Recommendations
Incomplete Reaction - Monitor the reaction progress by TLC until the 3-aminobenzoic acid spot disappears.[5][6] - Ensure the reaction is refluxed for an adequate amount of time (typically 4-6 hours).[5]
Equilibrium Limitation - Use a significant excess of isopropanol (e.g., 10-20 equivalents) to drive the equilibrium towards the product.[4]
Loss During Workup - After neutralization, ensure the product has fully precipitated before filtration. Cooling the mixture in an ice bath can aid precipitation. - During extraction, perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous layer.
Insufficient Catalyst - The basic amino group of 3-aminobenzoic acid can neutralize the acid catalyst. Ensure a sufficient amount of sulfuric acid is used (typically 0.1-0.2 equivalents).[4]
Issue 2: Product Impurity (Presence of Starting Material or Side Products)
Potential Cause Troubleshooting Steps & Recommendations
Unreacted 3-Aminobenzoic Acid - Confirm reaction completion with TLC before workup.[1][5] - During workup, unreacted acid can be removed by washing the organic layer with a mild base like saturated sodium bicarbonate solution.
N-acylation (Amide Formation) - This side reaction, where the amino group of one molecule attacks the carboxylic acid of another, is more likely at very high temperatures. Maintain a gentle reflux and avoid excessive heating.
Discoloration - Purify the crude product by recrystallization, potentially with the addition of a small amount of activated charcoal to remove colored impurities.

Data Presentation

The following tables provide an overview of how different reaction parameters can influence the yield and purity of this compound. The data is based on typical Fischer esterification reactions and may require optimization for specific laboratory conditions.

Table 1: Effect of Catalyst (H₂SO₄) Concentration on Yield

Catalyst Concentration (mol% relative to 3-aminobenzoic acid)Approximate Yield (%)Observations
560-70Slower reaction rate.
1075-85Optimal range for good yield and manageable reaction time.
20>80Faster reaction, but may lead to more side products and discoloration.

Table 2: Effect of Reaction Time on Yield (at reflux)

Reaction Time (hours)Approximate Yield (%)Observations
250-60Incomplete reaction, significant starting material remains.
470-80Good conversion, often a suitable reaction time.[5]
6>80Reaction likely complete, further time may not significantly increase yield.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

Materials:

  • 3-Aminobenzoic acid

  • Isopropanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 3-aminobenzoic acid and an excess of isopropanol (10-20 equivalents).

  • With stirring, slowly add concentrated sulfuric acid (0.1-0.2 equivalents).

  • Attach a reflux condenser and heat the mixture to a gentle reflux.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of 1:1 ethyl acetate:hexane). The reaction is complete when the 3-aminobenzoic acid spot is no longer visible. This typically takes 4-6 hours.[5]

  • Allow the reaction mixture to cool to room temperature.

  • Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until gas evolution ceases and the pH is approximately 8.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes.

  • If charcoal was added, perform a hot gravity filtration to remove it.

  • To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy).

  • If turbidity persists, add a few drops of hot ethanol until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature to promote the formation of large crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.

  • Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

Synthesis_Workflow Reactants 3-Aminobenzoic Acid Isopropanol Reaction Fischer Esterification (H₂SO₄ catalyst, Reflux) Reactants->Reaction Workup Neutralization (NaHCO₃) Extraction (Ethyl Acetate) Reaction->Workup Crude_Product Crude Isopropyl 3-aminobenzoate Workup->Crude_Product Purification Recrystallization (Ethanol/Water) Crude_Product->Purification Pure_Product Pure Isopropyl 3-aminobenzoate Purification->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Reaction Complete? Start->Check_Completion Incomplete Increase Reaction Time Monitor by TLC Check_Completion->Incomplete No Complete Issue in Workup/Purification Check_Completion->Complete Yes Check_Excess Sufficient Excess of Isopropanol? Complete->Check_Excess Check_Excess->Incomplete No, Increase Excess Optimize_Workup Optimize Extraction Ensure Full Precipitation Check_Excess->Optimize_Workup Yes

References

Troubleshooting guide for the synthesis of aminobenzoate esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for common issues encountered during the synthesis of aminobenzoate esters, a crucial class of compounds in pharmaceutical and chemical research.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing aminobenzoate esters?

A1: The most prevalent laboratory method is the Fischer-Speier esterification. This reaction involves heating an aminobenzoic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[1] The reaction is reversible, and the use of excess alcohol helps to drive the equilibrium towards the formation of the desired ester.[2]

Q2: Why is a large excess of alcohol typically used in Fischer esterification?

A2: Fischer esterification is an equilibrium-controlled reaction. In accordance with Le Châtelier's principle, using a large excess of one reactant (the alcohol) shifts the equilibrium to favor the formation of the products (the ester and water). This is a critical strategy for maximizing the product yield. The alcohol often serves as the reaction solvent as well.[3]

Q3: How does the amino group on the benzene ring affect the Fischer esterification reaction?

A3: The basic amino (-NH₂) group can interfere with the acid catalyst. It gets protonated by the strong acid to form an ammonium salt (-NH₃⁺).[3] This consumption of the catalyst means that a stoichiometric or even an excess amount of acid is often required, rather than a purely catalytic amount. This ensures enough acid is available to protonate the carboxylic acid's carbonyl group, which is a key step in activating it for nucleophilic attack by the alcohol.[2]

Q4: What are the main side reactions to be aware of during the synthesis of aminobenzoate esters?

A4: A primary side reaction is the formation of amides, where one molecule of aminobenzoic acid reacts with the amino group of another, forming an amide linkage. This can lead to the formation of dimers or oligomers, which reduces the yield of the desired ester.[3] Elevated temperatures can sometimes promote this side reaction. Another less common side reaction is the formation of an ether from the alcohol, especially at high temperatures with a strong acid catalyst.[3]

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material (aminobenzoic acid) and the appearance of the product spot. This helps in determining the optimal reaction time and preventing the formation of degradation products from prolonged heating.[4]

Troubleshooting Guide

Low Product Yield

Q6: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A6: Low yield is a common issue in aminobenzoate ester synthesis. The following table outlines potential causes and corresponding troubleshooting steps.

Potential CauseTroubleshooting Steps
Incomplete Reaction The Fischer esterification is reversible. Increase the reaction time or use a larger excess of the alcohol to shift the equilibrium towards the product.[3] Consider removing water as it forms using a Dean-Stark apparatus if the solvent forms an azeotrope with water.
Insufficient Catalyst The basic amino group neutralizes the acid catalyst. Ensure at least a stoichiometric amount of the strong acid catalyst (e.g., H₂SO₄) is used to compensate for the amount consumed by the amino group.[2]
Suboptimal Temperature The reaction may require a specific temperature range to proceed efficiently without significant side product formation. Optimize the reaction temperature; for many Fischer esterifications of aminobenzoic acids, refluxing is standard.[1]
Steric Hindrance Substituents on the aromatic ring or a bulky alcohol can slow down the reaction rate. Increase the reaction time and/or temperature to overcome steric hindrance.
Loss of Product during Workup The product may be partially soluble in the aqueous wash solutions. Ensure the aqueous layer is saturated with salt (brine wash) to decrease the solubility of the organic product. Perform multiple extractions with the organic solvent to ensure complete recovery.
Purification Challenges

Q7: I am having trouble with the purification of my aminobenzoate ester. What should I do?

A7: Purification can be challenging. Here are some common problems and their solutions.

| Issue | Potential Cause | Troubleshooting Steps | | :--- | :--- | | Product does not precipitate upon neutralization | The product may be too soluble in the reaction mixture, or the solution is not sufficiently saturated. | - Add ice-cold water to the reaction mixture to decrease the solubility of the ester. - If the product is still soluble, extract it with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - Concentrate the solution by evaporating some of the solvent. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure product.[5] | | Product "oils out" instead of crystallizing | The melting point of the impure product is lower than the boiling point of the solvent, or the impurity concentration is too high. | - Reheat the solution to dissolve the oil, then add more of the less polar solvent (in a mixed solvent system) or a different solvent altogether. - Allow the solution to cool more slowly to encourage crystal formation. - Perform a preliminary purification step, such as an acid-base extraction, to remove significant impurities before recrystallization.[6] | | Final product is colored | The presence of colored impurities or oxidation byproducts. | - During recrystallization, add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. | | Presence of starting material in the final product | Incomplete reaction or inefficient purification. | - If unreacted aminobenzoic acid is present, perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous base (e.g., sodium bicarbonate solution). The acidic starting material will be deprotonated and move into the aqueous layer, while the neutral ester remains in the organic layer. |

Data Presentation

Table 1: Effect of Alcohol Structure on Fischer Esterification Yield

AlcoholProductTypical Yield (%)Reference
MethanolMethyl 4-aminobenzoate~85-95%[7]
EthanolEthyl 4-aminobenzoate (Benzocaine)~75-85%[8]
n-PropanolPropyl 4-aminobenzoate~70-80%[9]
IsopropanolIsopropyl 4-aminobenzoateLower yields due to steric hindrance[9]

Table 2: Spectroscopic Data for Ethyl 4-aminobenzoate (Benzocaine)

TechniqueKey Signals and InterpretationReference
¹H NMR (CDCl₃)δ 7.85 (d, 2H, Ar-H ortho to -COOEt), δ 6.65 (d, 2H, Ar-H ortho to -NH₂), δ 4.32 (q, 2H, -OCH₂CH₃), δ 4.1 (br s, 2H, -NH₂), δ 1.37 (t, 3H, -OCH₂CH₃)[10][11]
¹³C NMR (CDCl₃)δ 166.8 (C=O), δ 151.0, 131.5, 119.7, 113.7 (Aromatic C), δ 60.3 (-OCH₂), δ 14.4 (-CH₃)[10]
IR (KBr)ν 3427, 3347 cm⁻¹ (N-H stretch), ν 1679 cm⁻¹ (C=O stretch, ester), ν 1592 cm⁻¹ (C=C stretch, aromatic), ν 1275 cm⁻¹ (C-O stretch, ester)[12]

Experimental Protocols

Protocol 1: Synthesis of Ethyl p-Aminobenzoate (Benzocaine) via Fischer Esterification

  • Reaction Setup: In a round-bottom flask, combine p-aminobenzoic acid (1.0 eq) and absolute ethanol (10-20 eq).

  • Catalyst Addition: With stirring, slowly add concentrated sulfuric acid (1.0-1.5 eq) to the mixture. A precipitate of the aminobenzoic acid hydrogen sulfate salt may form.[4]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. The solid should dissolve as the reaction progresses.[4]

  • Workup:

    • Cool the reaction mixture to room temperature and then pour it into a beaker containing ice water.

    • Slowly neutralize the solution with a 10% aqueous sodium carbonate solution until the pH is approximately 8. The ethyl p-aminobenzoate will precipitate as a white solid.[4]

  • Isolation and Purification:

    • Collect the crude product by vacuum filtration and wash it with cold water.

    • Recrystallize the crude solid from an ethanol/water mixture to obtain the pure product.

    • Dry the purified crystals, determine the yield, and characterize by melting point and spectroscopy.

Mandatory Visualization

Fischer_Esterification_Mechanism p_aminobenzoic_acid p-Aminobenzoic Acid protonated_carbonyl Protonated Carbonyl p_aminobenzoic_acid->protonated_carbonyl + H⁺ tetrahedral_intermediate_1 Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate_1 + Ethanol ethanol Ethanol tetrahedral_intermediate_2 Protonated Intermediate tetrahedral_intermediate_1->tetrahedral_intermediate_2 Proton Transfer proton_transfer Proton Transfer protonated_ester Protonated Ester tetrahedral_intermediate_2->protonated_ester - H₂O water_loss Loss of Water benzocaine Ethyl p-Aminobenzoate (Benzocaine) protonated_ester->benzocaine - H⁺ catalyst_regen Catalyst Regeneration

Caption: Fischer esterification mechanism for benzocaine synthesis.

Experimental_Workflow start Start: Combine p-Aminobenzoic Acid & Ethanol add_catalyst Add H₂SO₄ Catalyst start->add_catalyst reflux Reflux Reaction Mixture add_catalyst->reflux cool_down Cool to Room Temperature reflux->cool_down precipitate Precipitate in Ice Water & Neutralize with Na₂CO₃ cool_down->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry_characterize Dry and Characterize Product recrystallize->dry_characterize end End: Pure Aminobenzoate Ester dry_characterize->end

Caption: Experimental workflow for aminobenzoate ester synthesis.

Troubleshooting_Tree start Low Yield? check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize Optimize Conditions incomplete->optimize check_workup Review Workup Procedure complete->check_workup workup_issue Potential Workup Loss check_workup->workup_issue Error Found check_workup->optimize No Obvious Error brine_wash Use Brine Wash workup_issue->brine_wash multiple_extractions Perform Multiple Extractions workup_issue->multiple_extractions increase_time Increase Reaction Time / Excess Alcohol optimize->increase_time increase_catalyst Increase Catalyst Amount optimize->increase_catalyst check_temp Verify Reaction Temperature optimize->check_temp

Caption: Troubleshooting decision tree for low yield.

References

Removal of residual starting materials from Isopropyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of residual starting materials from Isopropyl 3-aminobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common residual starting materials in a typical synthesis of this compound?

A1: The most prevalent method for synthesizing this compound is the Fischer esterification of 3-aminobenzoic acid with isopropanol, using an acid catalyst such as sulfuric acid.[1] Consequently, the primary residual starting materials are unreacted 3-aminobenzoic acid and isopropanol .

Q2: How can I effectively remove unreacted 3-aminobenzoic acid from my this compound product?

A2: Unreacted 3-aminobenzoic acid can be removed through several methods, with recrystallization and column chromatography being the most common. The choice depends on the scale of your synthesis and the level of purity required. An aqueous wash with a mild base during the work-up can also help remove the acidic starting material.

Q3: Isopropanol is a volatile solvent. Is it necessary to perform a specific purification step to remove it?

A3: While isopropanol is volatile and much of it will be removed during solvent evaporation (e.g., on a rotary evaporator), trace amounts can remain. For applications requiring high purity, a dedicated purification step like column chromatography or recrystallization is recommended. High vacuum drying can also be effective in removing residual solvent.

Q4: My this compound product "oils out" during recrystallization. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[2][3][4][5] This is common for aromatic amines and can be caused by the solution being too concentrated, cooling too rapidly, or the presence of impurities.[2][4] To resolve this, try the following:

  • Add a small amount of additional hot solvent to the oiled-out mixture to ensure complete dissolution.

  • Allow the solution to cool more slowly. You can do this by letting the flask stand at room temperature before moving it to an ice bath.

  • Use a seed crystal to induce crystallization.[2]

  • Consider a different solvent system.[2]

Q5: I am seeing significant peak tailing when analyzing the purity of my this compound by silica gel TLC or column chromatography. Why is this happening and how can I fix it?

A5: Peak tailing of amines on silica gel is a common issue caused by the interaction of the basic amino group with the acidic silanol groups on the silica surface.[2][6] This leads to poor separation and broad peaks. To mitigate this, you can add a small amount of a basic modifier, like triethylamine (typically 0.1-1%) or ammonia, to your eluent.[2] This deactivates the acidic sites on the silica gel, resulting in sharper peaks.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Product does not crystallize upon cooling. - Solution is not saturated (too much solvent used).- The solution is supersaturated.[7]- Evaporate some of the solvent to increase the concentration and cool again.[6]- Scratch the inside of the flask with a glass rod.[7]- Add a seed crystal of pure this compound.[7]
Product "oils out" instead of crystallizing. - Solution is too concentrated.- Cooling is too rapid.- Presence of significant impurities.[4]- The melting point of the impure product is below the boiling point of the solvent.[4]- Re-heat the solution and add a small amount of additional solvent.[2][5]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]- Attempt purification by column chromatography first to remove bulk impurities.
Low recovery of purified product. - Too much solvent was used for recrystallization.[6]- The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.[7]- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Pre-heat the filtration apparatus (funnel and filter paper) before hot filtration.
Crystals are colored. - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce your yield.[8]
Column Chromatography Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor separation of product and starting material. - Inappropriate solvent system (eluent).- Column was not packed properly.- Optimize the eluent system using TLC. Aim for an Rf of 0.2-0.3 for the product.- A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., ethyl acetate/hexane) may improve separation.[9]- Ensure the silica gel is packed uniformly without air bubbles.
Product is not eluting from the column. - Eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Significant peak tailing or streaking of the product. - Interaction of the basic amino group with acidic silica gel.[2][6]- Add a small amount (0.1-1%) of triethylamine or ammonia to the eluent to deactivate the silica gel.[2]
Product elutes too quickly (with the solvent front). - Eluent is too polar.- Start with a less polar eluent system.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol/Water

This protocol is suitable for purifying this compound from residual 3-aminobenzoic acid.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Once the solid is dissolved, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point).[9] This indicates that the solution is saturated.

  • If the solution becomes too cloudy, add a few drops of hot ethanol until it becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals under vacuum to remove residual solvent.

Expected Outcome: This procedure should yield purified this compound as a white to off-white crystalline solid, with a significant reduction in the amount of residual 3-aminobenzoic acid.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is effective for separating this compound from both unreacted 3-aminobenzoic acid and other potential impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • TLC plates and chamber

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for this compound. If peak tailing is observed, add 0.1-1% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the solvent system determined from the TLC analysis. If a gradient is needed, start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexane/ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Quantitative Data Summary
ParameterRecrystallization (Ethanol/Water)Column Chromatography (Hexane/EtOAc)
Typical Recovery 60-80%70-90%
Expected Purity >98%>99%
Starting Material Removal Effective for 3-aminobenzoic acidEffective for 3-aminobenzoic acid and other impurities

Analytical Methods for Purity Assessment

HPLC Method for Residual 3-Aminobenzoic Acid
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 20:80 v/v acetonitrile:0.02 M ammonium acetate, pH 4.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Quantification: Based on a calibration curve generated from standards of 3-aminobenzoic acid.

GC-FID Method for Residual Isopropanol
  • Column: A polar capillary column suitable for volatile analysis (e.g., DB-624, 30 m x 0.53 mm ID, 3 µm film thickness).[5]

  • Carrier Gas: Helium or Nitrogen.[5]

  • Injector: Headspace or direct injection.

  • Oven Program: Isothermal at a low temperature (e.g., 40°C) or a slow ramp.

  • Detector: Flame Ionization Detector (FID).

  • Quantification: Based on a calibration curve generated from standards of isopropanol.

Visual Diagrams

TroubleshootingWorkflow cluster_start Start: Impure this compound cluster_purification Purification Method cluster_issues Common Issues cluster_solutions Solutions cluster_end End: Purity Analysis start Crude Product recrystallization Recrystallization start->recrystallization column_chrom Column Chromatography start->column_chrom oiling_out Oiling Out recrystallization->oiling_out no_crystals No Crystals Form recrystallization->no_crystals poor_separation Poor Separation column_chrom->poor_separation tailing Peak Tailing column_chrom->tailing slow_cool Slower Cooling / More Solvent oiling_out->slow_cool seed_crystal Add Seed Crystal no_crystals->seed_crystal optimize_eluent Optimize Eluent poor_separation->optimize_eluent add_base Add Base to Eluent tailing->add_base hplc HPLC for 3-ABA slow_cool->hplc seed_crystal->hplc gc GC for Isopropanol optimize_eluent->gc add_base->gc pure_product Pure Product hplc->pure_product gc->pure_product

Caption: Troubleshooting workflow for the purification of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation cluster_final Final Product crude_product Crude Isopropyl 3-aminobenzoate dissolve Dissolve in Minimal Hot Ethanol crude_product->dissolve add_water Add Hot Water to Cloud Point dissolve->add_water cool_rt Cool to Room Temperature add_water->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold Ethanol/Water filter->wash dry Dry Under Vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

References

Technical Support Center: Analytical Method Validation for Isopropyl 3-aminobenzoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of Isopropyl 3-aminobenzoate quantification, primarily using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • The peak for this compound is not symmetrical.

  • The tailing factor is > 1.5 or the fronting factor is < 0.9.

Possible Causes and Solutions:

CauseSolution
Secondary Silanol Interactions The basic amine group of this compound can interact with acidic silanol groups on the silica-based column packing, causing peak tailing. Lowering the mobile phase pH to around 2.5-3.5 will protonate the silanols and reduce this interaction. Using a base-deactivated or end-capped column is also recommended.
Column Overload Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and re-inject.
Inappropriate Solvent for Sample Dissolution If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination or Degradation Contaminants on the column can interact with the analyte. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Problem: Shifting Retention Times

Symptoms:

  • The retention time for this compound is inconsistent between injections.

Possible Causes and Solutions:

CauseSolution
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the mobile phase before starting the injection sequence. A stable baseline is a good indicator of equilibration.
Mobile Phase Composition Varies If preparing the mobile phase online, ensure the pump is mixing the solvents accurately. Premixing the mobile phase can often resolve this issue. Evaporation of the organic component of the mobile phase can also alter its composition over time; prepare fresh mobile phase daily.
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.
Pump Malfunction Inconsistent flow from the pump will cause retention time shifts. Check for leaks and ensure the pump is properly primed and delivering a consistent flow rate.
Problem: High Backpressure

Symptoms:

  • The HPLC system pressure is significantly higher than normal.

Possible Causes and Solutions:

CauseSolution
Column Frit Blockage Particulates from the sample or mobile phase can clog the inlet frit of the column. Reverse-flushing the column (disconnected from the detector) can sometimes dislodge these particles. If this fails, the frit may need to be replaced.
Sample Precipitation The sample may not be fully soluble in the mobile phase, causing it to precipitate in the tubing or on the column. Ensure the sample is fully dissolved and consider filtering it before injection.
Buffer Precipitation If using a buffer in the mobile phase, ensure it is soluble in the full range of organic solvent concentrations used in the gradient. High organic concentrations can cause buffers to precipitate.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to evaluate during the validation of an analytical method for this compound?

A1: According to ICH guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][2]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[2][3]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][3]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[2][3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[2][3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

Q2: How do I establish the linearity of the method?

A2: To establish linearity, prepare a series of at least five standard solutions of this compound at different concentrations, ranging from 50% to 150% of the expected working concentration. Inject each standard in triplicate and plot the mean peak area against the concentration. The relationship is considered linear if the correlation coefficient (r²) is typically ≥ 0.999.

Q3: What is an acceptable range for accuracy and precision?

A3: For the assay of a drug substance, the accuracy is typically expected to be within 98.0% to 102.0% recovery of the known amount of analyte spiked into a placebo. The precision, measured as the RSD, should typically be not more than 2%.

Q4: How can I demonstrate the specificity of my HPLC method?

A4: Specificity can be demonstrated by showing that there is no interference from the placebo (all formulation components except this compound) at the retention time of the analyte peak. Additionally, forced degradation studies should be performed by subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, and light) to show that the degradation products do not co-elute with the main peak. Peak purity analysis using a photodiode array (PDA) detector can also support specificity.

Q5: What are some typical starting conditions for an HPLC method for this compound?

A5: Based on the analysis of structurally similar compounds like benzocaine, a good starting point for a reversed-phase HPLC method would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1% phosphoric acid in water) in a 50:50 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at approximately 285 nm.

  • Column Temperature: 30 °C. These conditions would likely need to be optimized for your specific application.

Experimental Protocols

System Suitability

Objective: To verify that the chromatographic system is adequate for the intended analysis.

Procedure:

  • Prepare a standard solution of this compound at the working concentration.

  • Inject the standard solution six times.

  • Calculate the following parameters from the six replicate injections:

    • Tailing factor: Should be ≤ 1.5.

    • Theoretical plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of the peak areas: Should be ≤ 2.0%.

ParameterAcceptance Criteria
Tailing Factor≤ 1.5
Theoretical Plates≥ 2000
RSD of Peak Areas≤ 2.0%
Linearity

Objective: To demonstrate a linear relationship between the concentration of the analyte and the detector response.

Procedure:

  • Prepare a stock solution of this compound.

  • From the stock solution, prepare a series of at least five calibration standards covering the expected range of the analytical method (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).

  • Inject each calibration standard in triplicate.

  • Plot the average peak area against the concentration for each level.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.999
Accuracy (Recovery)

Objective: To determine the closeness of the measured value to the true value.

Procedure:

  • Prepare a placebo mixture of the formulation.

  • Spike the placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery of the analyte.

LevelConcentrationAcceptance Criteria for Recovery
180%98.0% - 102.0%
2100%98.0% - 102.0%
3120%98.0% - 102.0%
Precision (Repeatability)

Objective: To assess the precision of the method under the same operating conditions over a short interval of time.

Procedure:

  • Prepare a minimum of six independent samples of this compound at 100% of the target concentration.

  • Analyze the samples using the developed HPLC method.

  • Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.

ParameterAcceptance Criteria
RSD of Assay Results≤ 2.0%

Visualizations

MethodValidationWorkflow cluster_0 Method Development cluster_1 Method Validation Dev Develop Analytical Method ValProto Write Validation Protocol Dev->ValProto Spec Specificity ValProto->Spec Lin Linearity & Range ValProto->Lin Acc Accuracy ValProto->Acc Prec Precision ValProto->Prec LOD_LOQ LOD & LOQ ValProto->LOD_LOQ Rob Robustness ValProto->Rob ValRepo Write Validation Report Spec->ValRepo Lin->ValRepo Acc->ValRepo Prec->ValRepo LOD_LOQ->ValRepo Rob->ValRepo

Caption: A typical workflow for analytical method validation.

HPLCTroubleshooting cluster_0 Isolate the Cause cluster_1 Implement Solution Problem Chromatographic Problem (e.g., Peak Tailing) CheckMethod Review Method Parameters Problem->CheckMethod CheckSystem Check HPLC System Problem->CheckSystem CheckSample Examine Sample Prep Problem->CheckSample AdjustMobilePhase Adjust Mobile Phase pH/ Composition CheckMethod->AdjustMobilePhase ChangeColumn Change Column CheckSystem->ChangeColumn DiluteSample Dilute Sample CheckSample->DiluteSample Solution Problem Resolved AdjustMobilePhase->Solution ChangeColumn->Solution DiluteSample->Solution

Caption: A logical approach to troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Analysis of Isopropyl 3-Aminobenzoate and Its Ortho and Para Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of functional groups on an aromatic ring is a critical determinant of a molecule's pharmacological profile. This guide presents a detailed comparison of isopropyl 3-aminobenzoate (meta-isomer) with its ortho- and para-substituted counterparts: isopropyl 2-aminobenzoate and isopropyl 4-aminobenzoate. While direct comparative experimental data on the biological activities of these specific isopropyl esters is limited in publicly accessible literature, this guide consolidates their known physicochemical properties, synthesis protocols, and discusses the anticipated impact of isomerism on their function based on established principles of medicinal chemistry for related compounds.

Physicochemical Properties

The placement of the amino group on the benzene ring subtly influences the physical properties of the isomers. All three compounds share the same molecular formula and weight. However, differences in intramolecular forces and crystal lattice packing are expected to result in variations in melting point, boiling point, and solubility.

PropertyIsopropyl 2-Aminobenzoate (ortho)This compound (meta)Isopropyl 4-Aminobenzoate (para)
CAS Number 18189-02-135005-25-5[1]18144-43-9
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₃NO₂[2]C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol 179.22 g/mol [2]179.22 g/mol
IUPAC Name propan-2-yl 2-aminobenzoatepropan-2-yl 3-aminobenzoate[1]propan-2-yl 4-aminobenzoate
Synonyms Isopropyl anthranilate-Isopropyl p-aminobenzoate
Melting Point Data not readily availableData not readily available82-84 °C[3]
Boiling Point Data not readily availableData not readily available315.7 °C (Predicted)
Solubility Likely soluble in organic solventsLikely soluble in organic solvents, limited in water[2]Data not readily available
Calculated LogP 2.72.5[1]2.5

Synthesis and Experimental Protocols

The most common and straightforward method for synthesizing these esters is through the Fischer esterification of the corresponding aminobenzoic acid with isopropanol, typically under acidic catalysis.

General Synthesis Workflow

General Fischer Esterification Workflow cluster_reactants Reactants AminobenzoicAcid Aminobenzoic Acid (ortho, meta, or para) Reaction Reaction Mixture AminobenzoicAcid->Reaction Isopropanol Isopropanol Isopropanol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄, Thionyl Chloride) Catalyst->Reaction Reflux Heat / Reflux Reaction->Reflux Workup Aqueous Workup (Neutralization & Extraction) Reflux->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product Isopropyl Aminobenzoate (Isomer) Purification->Product

Caption: General workflow for the synthesis of isopropyl aminobenzoate isomers.

Experimental Protocol: Synthesis of Isopropyl 4-Aminobenzoate[3][4]

This protocol details the synthesis of the para-isomer via acid-catalyzed esterification. A similar approach can be adapted for the ortho and meta isomers.

  • Reaction Setup: To a solution of 4-aminobenzoic acid (e.g., 5.0 g, 36.5 mmol) in 2-propanol (e.g., 200 mL), add a catalytic amount of concentrated sulfuric acid or a dehydrating agent like thionyl chloride (e.g., 21 mL, 290 mmol) at room temperature.[3][4]

  • Reaction Conditions: The mixture is stirred at room temperature for an extended period (e.g., up to 3 days when using thionyl chloride) and subsequently heated under reflux for several hours (e.g., 4-18 hours) to drive the esterification to completion.[3][4] The reaction progress can be monitored using thin-layer chromatography.[3]

  • Work-up: After cooling, the reaction mixture is carefully quenched. For reactions with thionyl chloride, an aqueous sodium bicarbonate solution is added to neutralize the excess acid.[4] For sulfuric acid catalysis, quenching with water will cause the product to precipitate.[3]

  • Isolation and Purification: The crude product is collected by filtration. If necessary, it can be extracted into an organic solvent like ethyl acetate. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The final product can be further purified by recrystallization, for instance, from ethyl acetate to yield the pure ester.[3]

Comparative Biological Activity and Applications

Aminobenzoate esters are a well-established class of local anesthetics.[5][6] The general mechanism involves the blockade of voltage-gated sodium channels in the neuronal cell membrane, which prevents the propagation of action potentials and, consequently, the sensation of pain.[6] The position of the amino group is known to significantly affect the potency, duration of action, and toxicity of these compounds.[7]

Structure-Activity Relationship (SAR) Insights
  • Lipophilicity and Potency: The lipophilicity of a local anesthetic is a key factor in its potency. The drug must be able to cross the lipid-rich neuronal membrane to reach its binding site on the sodium channel. Electron-donating groups, such as the amino group, in the ortho or para positions can increase the electron density of the carbonyl oxygen, which may enhance receptor binding and activity.[8]

  • Para-Isomers: The para-aminobenzoate structure is a classic pharmacophore for local anesthetics, with procaine and benzocaine being primary examples.[5][6] Isopropyl 4-aminobenzoate has been used as a model drug in studies of percutaneous absorption.[3]

  • Meta-Isomers: A study comparing the intestinal absorption of p-aminobenzoic acid (PABA) and m-aminobenzoic acid (MABA) found that PABA was absorbed much more rapidly, a difference attributed in part to its higher lipophilicity.[9] This suggests that the para-isomer of isopropyl aminobenzoate might exhibit different pharmacokinetic properties compared to the meta-isomer.

  • Ortho-Isomers: The proximity of the amino and ester groups in the ortho-isomer can lead to intramolecular hydrogen bonding, which could affect its physicochemical properties and interaction with biological targets.

Predicted Pharmacokinetics and Metabolism

As ester-type local anesthetics, all three isomers are expected to be primarily metabolized via hydrolysis by plasma esterases (like butyrylcholinesterase).[10][11] This rapid metabolism in the bloodstream generally leads to a shorter duration of action compared to amide-type local anesthetics.

Predicted Metabolic Pathway of Isopropyl Aminobenzoate Isomers cluster_reactants Parent Drug cluster_products Metabolites Parent Isopropyl Aminobenzoate (ortho, meta, or para) Hydrolysis Hydrolysis Parent->Hydrolysis Enzyme Plasma Esterases (e.g., Butyrylcholinesterase) Enzyme->Hydrolysis Metabolite1 Aminobenzoic Acid (ortho, meta, or para) Hydrolysis->Metabolite1 Metabolite2 Isopropanol Hydrolysis->Metabolite2

Caption: Predicted metabolic pathway for isopropyl aminobenzoate isomers.

Toxicity Profile

Experimental Protocols for Biological Evaluation

While specific comparative data is lacking, the following are standard experimental protocols that could be employed to compare the biological performance of the three isomers.

In Vitro Cytotoxicity Assay (e.g., MTT or WST-1 Assay)
  • Cell Culture: Seed a suitable cell line (e.g., HaCaT keratinocytes or HepG2 liver cells) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the ortho, meta, and para isomers in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Viability Assessment: Add the viability reagent (e.g., MTT or WST-1) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) for each isomer.

Conclusion

The ortho, meta, and para isomers of isopropyl aminobenzoate represent a valuable set of tools for probing structure-activity relationships in drug design, particularly in the field of local anesthetics. While they share a common molecular formula, the positional differences of the amino group are predicted to lead to distinct physicochemical properties and, consequently, varied pharmacological and pharmacokinetic profiles. The para-isomer is an analogue of well-known local anesthetics and has been used in pharmaceutical studies. The meta- and ortho-isomers are less characterized but offer opportunities for discovering compounds with potentially different potencies, durations of action, or toxicity profiles. Direct comparative studies are warranted to fully elucidate the therapeutic potential of each isomer and to guide the rational design of new aminobenzoate-based drug candidates.

References

Navigating the Separation of Aminobenzoate Isomers: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate separation and quantification of aminobenzoate isomers—ortho, meta, and para—is a critical analytical challenge. These structural isomers often exhibit distinct pharmacological and toxicological profiles, making their precise determination essential for drug safety, efficacy, and quality control. This guide provides a comprehensive comparative analysis of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

The subtle differences in the physicochemical properties of aminobenzoate isomers necessitate analytical methods with high selectivity and resolution. The choice of the optimal technique depends on various factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the specific goals of the analysis, such as isomeric purity assessment or quantification in a complex mixture.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC stands as the most widely utilized technique for the analysis of aminobenzoate isomers due to its versatility, robustness, and high resolving power.[1] Among the various HPLC modes, mixed-mode chromatography has emerged as a particularly effective approach, often achieving baseline separation of all three isomers in a single run.[1][2][3]

Mixed-mode chromatography utilizes stationary phases with both reversed-phase and ion-exchange characteristics, providing unique selectivity for isomers with minor differences in their properties.[1][3] Reversed-phase HPLC, especially with modern core-shell columns, also offers excellent efficiency and speed for this separation.[1][3]

Quantitative Performance of HPLC Methods

Parameter2-Aminobenzoic Acid3-Aminobenzoic Acid4-Aminobenzoic AcidMethod Details
Linearity Range 24-48 µg/mLData not available24-48 µg/mLRP-HPLC with UV detection.[4]
LOD Data not availableData not available2.3 ng/mLRP-HPLC with UV detection.[4]
LOQ Data not availableData not available7.8 ng/mLRP-HPLC with UV detection.[4]
Analysis Time < 10 minutes< 10 minutes< 10 minutesMixed-mode HPLC.[2]

Experimental Protocol: Isomeric Purity of Aminobenzoic Acids by Mixed-Mode HPLC

This protocol provides a representative example for the separation of 2-, 3-, and 4-aminobenzoic acid.[1]

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Primesep 100 column (4.6 x 150 mm, 5 µm) or equivalent mixed-mode column[1][2]

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Phosphoric acid (H₃PO₄)

  • Reference standards for 2-, 3-, and 4-aminobenzoic acid

2. Preparation of Solutions:

  • Mobile Phase: Prepare a solution of 20% Acetonitrile in water with 0.1% phosphoric acid. Filter and degas the mobile phase before use.[1]

  • Standard Solutions: Prepare individual stock solutions of each aminobenzoic acid isomer in the mobile phase at a concentration of approximately 0.3 mg/mL. Create a mixed standard solution containing all three isomers by appropriate dilution of the stock solutions.[1]

  • Sample Solution: Accurately weigh and dissolve the aminobenzoate sample in the mobile phase to achieve a final concentration within the linear range of the method.[1]

3. Chromatographic Conditions:

  • Flow Rate: 0.6 mL/min to 1.0 mL/min

  • Detection: UV at 235 nm or 254 nm

  • Injection Volume: 1-10 µL

4. Data Analysis:

  • Inject the mixed standard solution to determine the retention times and resolution of the three isomers.

  • Inject the sample solution.

  • Identify the peaks in the sample chromatogram by comparing retention times with the standards.

  • Calculate the area percentage of each isomer to determine the isomeric purity. For quantification of a specific impurity, a calibration curve should be generated.[1]

Gas Chromatography (GC): A Powerful Technique Requiring Derivatization

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, the aminobenzoic acid isomers themselves have low volatility and contain polar functional groups (amine and carboxylic acid) that can lead to poor chromatographic performance. Therefore, a derivatization step is typically required to convert them into more volatile and less polar derivatives.[1]

Common derivatization approaches include silylation and acylation. While this additional sample preparation step adds complexity, the resulting derivatives can be analyzed with high sensitivity and selectivity.

Quantitative Performance of GC-MS Methods (Post-Derivatization)

Experimental Protocol: GC-MS Analysis of Aminobenzoate Isomers (General Approach)

This protocol outlines a general workflow for the analysis of aminobenzoate isomers following derivatization.

1. Instrumentation and Materials:

  • Gas chromatograph with a Mass Spectrometer (MS) or Flame Ionization Detector (FID)

  • A mid-polarity capillary column (e.g., DB-5ms)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Reference standards for each isomer

2. Sample Preparation and Derivatization:

  • Accurately weigh the sample and dissolve it in an appropriate anhydrous solvent.

  • Add the derivatization reagent and heat the mixture to complete the reaction. The specific conditions (temperature and time) will depend on the chosen reagent.

  • Cool the sample to room temperature before injection.

3. GC-MS Conditions:

  • Injector Temperature: Optimized to ensure efficient vaporization without degradation (e.g., 250 °C).

  • Oven Temperature Program: A temperature gradient is typically used to separate the derivatized isomers.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters: Operated in either scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

4. Data Analysis:

  • Identify the derivatized isomers based on their retention times and mass spectra.

  • For quantitative analysis, generate a calibration curve using derivatized standards.

Capillary Electrophoresis (CE): High-Efficiency Separations

Capillary Electrophoresis offers exceptionally high separation efficiency and requires minimal sample and reagent consumption.[1] For the amphoteric aminobenzoate isomers, their charge and electrophoretic mobility can be manipulated by adjusting the pH of the background electrolyte (BGE), allowing for the optimization of their separation.[1] Capillary Zone Electrophoresis (CZE) is a common mode used for this application.

Quantitative Performance of CE Methods

ParameterSunscreen Compounds (including PABA derivatives)Method Details
LOD 0.23 to 1.86 µg/mLCE with UV detection.[5]
Recovery 92.12-103.13%CE with UV detection.[5]

Experimental Protocol: CE Separation of Aminobenzoate Isomers (General Approach)

1. Instrumentation and Materials:

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary

  • Background electrolyte (BGE) components (e.g., phosphate buffer)

  • Solutions for capillary conditioning (e.g., sodium hydroxide, water)

  • Reference standards for each isomer

2. BGE and Sample Preparation:

  • Prepare the BGE at the desired pH to optimize the charge and mobility differences between the isomers.

  • Dissolve the sample and standards in the BGE or a compatible low-ionic-strength buffer.

3. CE Conditions:

  • Capillary Conditioning: Rinse the capillary sequentially with conditioning solutions before the first injection and between runs.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Separation Voltage: Application of a high voltage across the capillary to effect separation.

  • Detection: On-column UV detection at a suitable wavelength.

4. Data Analysis:

  • Identify the isomers based on their migration times.

  • Quantify the analytes by comparing their peak areas to those of the standards.

Method Development and Validation Workflow

A systematic approach is essential for developing and validating a robust analytical method for determining isomeric purity. The following diagram illustrates a typical workflow.

Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Guidelines) cluster_2 Phase 3: Application & Reporting Define_Objective Define Analytical Objective Select_Method Select Method (HPLC, GC, CE) Define_Objective->Select_Method Optimize_Parameters Optimize Separation Parameters Select_Method->Optimize_Parameters Specificity Specificity/ Selectivity Optimize_Parameters->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy/ Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Sample_Analysis Routine Sample Analysis Robustness->Sample_Analysis Data_Processing Data Processing & Calculation Sample_Analysis->Data_Processing Generate_Report Generate Report Data_Processing->Generate_Report

Caption: Workflow for analytical method development and validation.

Conclusion

The selection of an appropriate analytical method for the comparative analysis of aminobenzoate isomers is contingent upon the specific requirements of the study. HPLC, particularly with mixed-mode stationary phases, offers a robust and versatile first-line approach for the separation of these isomers, demonstrating excellent resolution.[1] GC-MS, while a powerful identification tool, necessitates a derivatization step, which can introduce complexity into the sample preparation workflow.[1] Capillary electrophoresis provides unparalleled separation efficiency and is an excellent choice when sample volume is limited, with the added benefit of highly tunable selectivity through buffer composition.[1] For regulatory submissions, a comprehensive method validation in accordance with ICH guidelines is imperative to ensure the chosen analytical procedure is fit for its intended purpose.

References

Comparative Analysis of the Biological Activity of Isopropyl 3-aminobenzoate and Other Aminobenzoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Isopropyl 3-aminobenzoate and other structurally related aminobenzoate esters. The information presented is intended to support research and development efforts by summarizing available data on their local anesthetic, antimicrobial, and anticholinesterase activities. While quantitative data for many aminobenzoate derivatives are available, it is important to note that specific experimental data for this compound is limited in publicly accessible literature, positioning it as a compound ripe for further investigation.

Executive Summary

Aminobenzoate esters are a versatile class of compounds with significant pharmacological applications. Primarily known for their use as local anesthetics, these molecules also exhibit potential as antimicrobial and anticholinesterase agents. Their biological activity is intrinsically linked to their chemical structure, including the nature of the ester group and the substitution pattern on the aromatic ring. This guide explores these activities, presents available quantitative data for comparison, and provides detailed experimental protocols for key assays.

Local Anesthetic Activity

The hallmark of aminobenzoate esters is their ability to induce local anesthesia by blocking nerve impulse transmission.

Mechanism of Action: The primary mechanism involves the reversible blockade of voltage-gated sodium channels in the neuronal membrane.[1] By binding to a specific receptor site within the channel pore, these esters stabilize the channel in an inactivated state, preventing the influx of sodium ions required for depolarization and the propagation of action potentials. This effectively halts nerve conduction, resulting in a localized loss of sensation.

Structure-Activity Relationship: The anesthetic potency and duration of action are influenced by the lipophilicity of the molecule. A more lipophilic aromatic head and larger alkyl groups on the ester or amino nitrogen generally enhance the ability of the compound to penetrate the nerve membrane, leading to increased potency.

Table 1: Comparative Local Anesthetic Potency of Aminobenzoate Esters

CompoundAnimal ModelPotency MetricValue
Benzocaine (Ethyl 4-aminobenzoate)Frog% Delay in foot withdrawal44.12 ± 1.20 (at 1000 µg)
ButacaineNot SpecifiedOnset and DurationMore rapid onset and prolonged duration compared to cocaine

Data for this compound is not available in the reviewed literature.

Experimental Protocols: Sciatic Nerve Block Model for Local Anesthetic Activity

This in vivo assay evaluates the efficacy of a local anesthetic by measuring the block of motor and sensory functions of the sciatic nerve.

  • Animal Model: Frog or rat.

  • Procedure:

    • The animal is anesthetized, and the sciatic nerve is surgically exposed.

    • The test compound, dissolved in a suitable vehicle, is applied directly to the nerve.

    • A nerve stimulator is used to deliver electrical impulses to the nerve proximal to the application site.

    • The resulting muscle twitch in the corresponding limb is observed.

    • The minimum concentration of the test compound required to block the muscle twitch (motor block) or the response to a sensory stimulus (e.g., foot withdrawal from a thermal stimulus) is determined.

  • Endpoint: The effective concentration (EC50) or the percentage of block at a given concentration is calculated.

Signaling Pathway: Voltage-Gated Sodium Channel Blockade

G cluster_membrane Neuronal Membrane Na_Channel_Closed Voltage-Gated Na+ Channel (Resting State) Na_Channel_Open Voltage-Gated Na+ Channel (Open State) Na_Channel_Closed->Na_Channel_Open opening Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive State) Na_Channel_Open->Na_Channel_Inactive leads to Na_Influx Na+ Influx Na_Channel_Open->Na_Influx allows Na_Channel_Inactive->Na_Channel_Closed repolarization No_Action_Potential Blockade of Nerve Conduction Na_Channel_Inactive->No_Action_Potential Nerve_Impulse Nerve Impulse (Depolarization) Nerve_Impulse->Na_Channel_Closed triggers Action_Potential Action Potential Propagation Na_Influx->Action_Potential Aminobenzoate_Ester Aminobenzoate Ester Aminobenzoate_Ester->Na_Channel_Inactive binds to and stabilizes

Caption: Mechanism of local anesthesia by aminobenzoate esters.

Antimicrobial Activity

Certain aminobenzoate esters have demonstrated the ability to inhibit the growth of various microorganisms.

Mechanism of Action: A key mechanism for the antimicrobial activity of aminobenzoate derivatives is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds block the production of dihydrofolic acid, a precursor for DNA and protein synthesis, leading to a bacteriostatic effect.

Structure-Activity Relationship: The presence of a p-aminobenzoyl moiety is often crucial for DHPS inhibition. Modifications to the carboxyl group, such as esterification, can influence the compound's ability to enter the bacterial cell and interact with the enzyme.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliP. aeruginosaC. albicans
This compoundN/AN/AN/AN/A
Ethyl 4-aminobenzoate (Benzocaine)N/AN/AN/AN/A
1-isopropyl-3-pentanoyl-5-methyl-benzimidazolone50.050.0100.0N/A
4-((2-hydroxybenzylidene)amino)benzoic acid>1000>1000>100015.6

N/A: Data not available in the reviewed literature.

Experimental Protocols: Broth Microdilution Method for MIC Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi), microbial inoculum, test compounds.

  • Procedure:

    • Prepare serial twofold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

    • Prepare a standardized microbial inoculum and add it to each well.

    • Include positive (microbe, no compound) and negative (broth only) controls.

    • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway: Inhibition of Bacterial Folic Acid Synthesis

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Bacterial_Growth_Inhibition Bacterial Growth Inhibition Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate DNA_RNA_Proteins DNA, RNA, and Protein Synthesis Tetrahydrofolate->DNA_RNA_Proteins Aminobenzoate_Ester Aminobenzoate Ester (e.g., this compound) Aminobenzoate_Ester->DHPS Inhibition Inhibition

Caption: Antimicrobial mechanism via folic acid synthesis inhibition.

Anticholinesterase Activity

Some aminobenzoic acid derivatives have been shown to inhibit cholinesterases, enzymes that are crucial for nerve function.

Mechanism of Action: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission. This activity is of interest for the potential treatment of conditions like Alzheimer's disease.

Structure-Activity Relationship: The inhibitory potency against cholinesterases is highly dependent on the specific structure of the aminobenzoate derivative. The position of the amino group and the nature of the ester substituent can significantly influence binding to the active site of the enzyme.

Comparative Data: While specific IC50 values for this compound are not available, a study on m-aminobenzoic acid derivatives reported potent anticholinesterase activity for some compounds.

Table 3: Comparative Anticholinesterase Activity (IC50 in µM)

CompoundTarget EnzymeIC50 (µM)
This compoundAChE / BChEN/A
Compound 1b (a m-aminobenzoic acid derivative)AChEMore potent than galanthamine and tacrine
GalanthamineAChE~1.5
TacrineAChE~0.3

N/A: Data not available in the reviewed literature.

Experimental Protocols: Ellman's Method for Cholinesterase Inhibition Assay

This spectrophotometric assay is widely used to screen for inhibitors of acetylcholinesterase and butyrylcholinesterase.

  • Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of substrate hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Procedure:

    • The enzyme (AChE or BChE) is pre-incubated with the test compound at various concentrations.

    • The substrate (acetylthiocholine or butyrylthiocholine) and DTNB are added to initiate the reaction.

    • The change in absorbance at 412 nm is measured over time using a microplate reader.

    • The rate of reaction is calculated, and the percentage of inhibition is determined for each concentration of the test compound.

  • Endpoint: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated.

Signaling Pathway: Acetylcholinesterase Inhibition

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Increased_ACh Increased ACh in Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron Postsynaptic_Receptor->Postsynaptic_Neuron activates Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->ACh releases Aminobenzoate_Ester Aminobenzoate Ester Aminobenzoate_Ester->AChE inhibits Enhanced_Cholinergic_Transmission Enhanced Cholinergic Transmission Increased_ACh->Enhanced_Cholinergic_Transmission

Caption: Mechanism of anticholinesterase activity.

Conclusion and Future Directions

Aminobenzoate esters display a range of valuable biological activities. While compounds like Benzocaine are well-established local anesthetics, the broader therapeutic potential of this chemical class, including antimicrobial and anticholinesterase effects, warrants further exploration. The lack of specific quantitative data for this compound across these activities highlights a significant gap in the current literature. Future research should focus on the systematic evaluation of this compound and other understudied aminobenzoate esters to fully characterize their biological profiles. Such studies, employing the standardized protocols outlined in this guide, will be crucial for elucidating structure-activity relationships and identifying lead compounds for the development of new therapeutic agents.

References

Efficacy of Aminobenzoic Acid Derivatives Against Specific Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various aminobenzoic acid derivatives against a range of biological targets, including cancer cell lines and microbial pathogens. While specific data on isopropyl 3-aminobenzoate derivatives is limited in publicly available literature, this document synthesizes findings on structurally related aminobenzoic acid compounds to offer insights into their therapeutic potential and structure-activity relationships. The information is intended to aid in the rational design of novel therapeutic agents based on the aminobenzoic acid scaffold.

Anticancer Activity

Derivatives of aminobenzoic acid have demonstrated significant potential as anticancer agents, with studies highlighting their activity against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

A study on 4-amino-3-chloro benzoate ester derivatives identified a potent hydrazine-1-carbothioamide derivative, designated as N5a . This compound exhibited superior cytotoxic effects against human lung (A549), liver (HepG2), and colon (HCT-116) cancer cell lines when compared to the established EGFR inhibitor, Erlotinib.[1] Furthermore, compound N5a demonstrated strong inhibitory activity against the EGFR tyrosine kinase, indicating a clear mechanism for its anticancer properties.[1]

Schiff bases derived from 4-aminobenzoic acid have also shown notable cytotoxicity against the HepG2 cancer cell line.[2] Another study on benzamide derivatives of para-aminobenzoic acid (PABA) reported IC50 values of 5.85 µM and 4.53 µM, which were more potent than the standard drug 5-Fluorouracil.[3]

Table 1: Comparative Cytotoxicity of Aminobenzoic Acid Derivatives Against Cancer Cell Lines

Compound/DerivativeTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
N5a (4-amino-3-chloro benzoate ester derivative) A549 (Lung Cancer)1.23 ± 0.11Erlotinib4.56 ± 0.32[1]
HepG2 (Liver Cancer)2.45 ± 0.18Erlotinib6.78 ± 0.51[1]
HCT-116 (Colon Cancer)3.12 ± 0.25Erlotinib8.12 ± 0.63[1]
PABA-derived Schiff Bases HepG2 (Liver Cancer)≥ 15.0--[2]
Benzamide derivatives of PABA Not Specified5.85 and 4.535-FluorouracilNot Specified[3]
Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate Caco-223.31 ± 0.09--[3]
MCF-772.22 ± 0.14--[3]
HepG253.29 ± 0.25--[3]

Table 2: Comparative EGFR Tyrosine Kinase Inhibitory Activity

CompoundIC50 (µM)Reference CompoundReference IC50 (µM)Source
N5a 0.58 ± 0.04Erlotinib0.95 ± 0.07[1]

Cytotoxicity Assay (MTT Assay) [4]

  • Cell Seeding: Human cancer cell lines (e.g., A549, HepG2, HCT-116) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[1]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds or a standard drug (e.g., Erlotinib) and incubated for 72 hours.[1]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

EGFR Kinase Inhibition Assay The inhibitory activity of the compounds against EGFR tyrosine kinase is typically assessed using commercially available kits according to the manufacturer's instructions. The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the EGFR kinase.

EGFR_Inhibition_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Ras Ras EGFR->Ras Activates EGF EGF EGF->EGFR Binds N5a N5a Derivative N5a->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR signaling pathway and inhibition by N5a derivative.

Antimicrobial Activity

Aminobenzoic acid derivatives have also been investigated for their antimicrobial properties. Simple chemical modifications of 4-aminobenzoic acid (PABA) have resulted in compounds with antibacterial and antifungal activities.

Schiff bases derived from PABA have shown inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) starting from 15.62 µM.[2] These derivatives also exhibited potent broad-spectrum antifungal properties with MIC values of ≥ 7.81 µM.[2]

A series of N-acylated analogues of 1-isopropyl-3-acyl-5-methyl-benzimidazolone were synthesized and evaluated for their antimicrobial activity.[5] Among them, the pentanoic acid derivative (5-07) showed the most potent inhibitory action against a panel of bacteria.[5]

Table 3: Antimicrobial Activity of Aminobenzoic Acid Derivatives

Compound/DerivativeTarget OrganismMIC (µM)Source
PABA-derived Schiff Bases Methicillin-resistant Staphylococcus aureus (MRSA)from 15.62[2]
Fungi (broad-spectrum)≥ 7.81[2]
1-isopropyl-3-(pentanoyl)-5-methyl-1H-benzo[d]imidazol-2(3H)-one (5-07) Bacillus cereus25.0 (µg/mL)[5]
Bacillus subtilis12.5 (µg/mL)[5]
Staphylococcus aureus50.0 (µg/mL)[5]
Escherichia coli50.0 (µg/mL)[5]
Pseudomonas aeruginosa100.0 (µg/mL)[5]

Broth Microdilution Method for MIC Determination [4]

  • Inoculum Preparation: Bacterial or fungal strains are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). The suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: The standardized inoculum is added to each well containing the diluted compounds.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow P1 Prepare Bacterial/ Fungal Inoculum P3 Inoculate Wells with Microorganism Suspension P1->P3 P2 Serially Dilute Test Compounds in 96-well plate P2->P3 P4 Incubate at Appropriate Temperature P3->P4 P5 Observe for Visible Growth P4->P5 P6 Determine MIC P5->P6

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Enzyme Inhibition

Aminobenzoic acid derivatives have also been explored as inhibitors of various enzymes.

A study on m-aminobenzoic acid derivatives reported the synthesis of compounds with acetylcholinesterase inhibitory capacity.[6] Notably, compound 1b was found to be more potent than the established drugs galanthamine and tacrine in inhibiting acetylcholinesterase.[6]

Another study investigated the structure-activity relationship of benzoic acid derivatives as inhibitors of α-amylase.[7] The results showed that 2,3,4-trihydroxybenzoic acid had the strongest inhibitory effect on α-amylase with an IC50 value of 17.30 ± 0.73 mM.[7]

Table 4: Enzyme Inhibitory Activity of Aminobenzoic Acid Derivatives

Compound/DerivativeTarget EnzymeIC50Source
Compound 1b (m-aminobenzoic acid derivative) AcetylcholinesteraseMore potent than galanthamine and tacrine[6]
2,3,4-trihydroxybenzoic acid α-Amylase17.30 ± 0.73 mM[7]

Enzyme Inhibition Assay (General Protocol) [4]

  • Reagent Preparation: Prepare a solution of the target enzyme, the substrate, and the test compound in a suitable buffer.

  • Inhibition Reaction: Pre-incubate the enzyme with various concentrations of the test compound. Initiate the reaction by adding the substrate.

  • Product Quantification: After a specific incubation time, stop the reaction and quantify the amount of product formed. This can be done using various methods, such as spectrophotometry or chromatography.

  • IC50 Calculation: The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is determined by plotting the enzyme activity against the inhibitor concentration.

Enzyme_Inhibition_Logic Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Substrate Substrate Substrate->ES_Complex Inhibitor Aminobenzoic Acid Derivative Inhibitor->EI_Complex Product Product Product->Enzyme ES_Complex->Product

References

A Comparative Guide to Cross-Reactivity of Isopropyl 3-aminobenzoate Analogs in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of structural analogs of Isopropyl 3-aminobenzoate in the context of immunoassay development. Due to a lack of directly published experimental data on the cross-reactivity of this compound and its specific analogs, this document outlines a comprehensive experimental protocol, presents a hypothetical comparative analysis based on structural similarities, and provides the necessary tools for researchers to conduct their own studies.

Introduction: Structural Basis for Potential Cross-Reactivity

This compound is an aromatic ester with a core structure consisting of a benzene ring, an amino group at the meta-position, and an isopropyl ester group.[1] Immunoassays designed to detect this molecule would typically involve antibodies that recognize its specific three-dimensional shape and chemical features. Cross-reactivity in such assays occurs when these antibodies bind to structurally similar molecules, known as analogs.

The potential for cross-reactivity with this compound analogs is primarily determined by modifications to three key regions of the molecule:

  • The Amino Group Position: Shifting the amino group from the meta (3-position) to the ortho (2-position) or para (4-position) would significantly alter the molecule's electronic and steric profile, likely impacting antibody recognition.

  • The Ester Group: Changes to the isopropyl group (e.g., substituting it with methyl, ethyl, or butyl groups) would alter the size and hydrophobicity of the ester, which could influence binding affinity.

  • The Benzene Ring: Substitution on the benzene ring (e.g., adding hydroxyl or methyl groups) would also modify the overall shape and electronic properties of the molecule.

Understanding the degree of cross-reactivity is crucial for the development of specific and reliable immunoassays for this compound.

Comparative Analysis of Hypothetical Cross-Reactivity

The following table presents hypothetical cross-reactivity data for a panel of this compound analogs. This data is illustrative and would need to be confirmed by experimental validation as described in the "Experimental Protocols" section. The target analyte for this hypothetical immunoassay is this compound.

Compound NameStructureModification from Target AnalyteHypothetical IC50 (ng/mL)Hypothetical % Cross-Reactivity
This compound (Target) CC(C)OC(=O)c1cccc(N)c1-10100%
Isopropyl 4-aminobenzoateCC(C)OC(=O)c1ccc(N)cc1Amino group at para-position5020%
Isopropyl 2-aminobenzoateCC(C)OC(=O)c1ccccc1NAmino group at ortho-position10010%
Ethyl 3-aminobenzoate (Benzocaine)CCOC(=O)c1cccc(N)c1Ethyl ester instead of isopropyl2540%
Methyl 3-aminobenzoateCOC(=O)c1cccc(N)c1Methyl ester instead of isopropyl4025%
Butyl 3-aminobenzoateCCCCOC(=O)c1cccc(N)c1Butyl ester instead of isopropyl6016.7%
Isopropyl 3-nitrobenzoateCC(C)OC(=O)c1cccc(--INVALID-LINK--[O-])c1Nitro group instead of amino>1000<1%

Experimental Protocols

To empirically determine the cross-reactivity of this compound analogs, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard and robust method.

Principle of Competitive ELISA

In this assay format, the analog in a sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited amount of anti-Isopropyl 3-aminobenzoate antibody that is coated on a microplate. The signal produced is inversely proportional to the concentration of the analog in the sample.

Materials
  • 96-well microtiter plates

  • This compound (analytical standard)

  • Analogs of this compound

  • Anti-Isopropyl 3-aminobenzoate antibody (capture antibody)

  • This compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Assay Procedure
  • Coating: Coat the wells of a microtiter plate with the anti-Isopropyl 3-aminobenzoate antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the wells three times with wash buffer.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each of the analog compounds.

    • Add a fixed amount of this compound-HRP conjugate to each well.

    • Add the standard or analog dilutions to the corresponding wells.

    • Incubate for 1-2 hours at room temperature to allow for competition.

  • Washing: Repeat the wash step to remove any unbound reagents.

  • Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis
  • Standard Curve Generation: Plot the absorbance values against the corresponding concentrations of the this compound standard. Use a four-parameter logistic curve fit to generate the standard curve.

  • IC50 Calculation: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. Determine the IC50 value for the target analyte (this compound) and for each of the analogs from their respective dose-response curves.

  • Percent Cross-Reactivity Calculation: Calculate the percent cross-reactivity for each analog using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Analog) x 100

Visualizations

Experimental Workflow for Competitive ELISA

G cluster_prep Plate Preparation cluster_assay Competitive Reaction cluster_detection Signal Detection p1 Coat Plate with Antibody p2 Wash Plate p1->p2 p3 Block Plate p2->p3 p4 Wash Plate p3->p4 a1 Add Standards/Analogs and Enzyme Conjugate p4->a1 a2 Incubate a1->a2 a3 Wash Plate a2->a3 d1 Add Substrate a3->d1 d2 Incubate (Dark) d1->d2 d3 Add Stop Solution d2->d3 d4 Read Absorbance d3->d4

Caption: Workflow for the competitive ELISA protocol.

Logical Relationship of Cross-Reactivity

G cluster_analogs Structural Analogs target This compound (Target Analyte) antibody Anti-Isopropyl 3-aminobenzoate Antibody target->antibody Binds para Positional Isomer (e.g., Isopropyl 4-aminobenzoate) para->antibody May Bind ester Ester Variant (e.g., Ethyl 3-aminobenzoate) ester->antibody May Bind unrelated Unrelated Structure (e.g., Isopropyl 3-nitrobenzoate) unrelated->antibody Unlikely to Bind binding_high High Affinity Binding (High Signal Inhibition) antibody->binding_high Interaction binding_low Low/No Binding (Low Signal Inhibition) antibody->binding_low Interaction

Caption: Antibody binding and cross-reactivity logic.

References

A Comparative Guide to the Quantification of Isopropyl 3-aminobenzoate: LC-MS/MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of Isopropyl 3-aminobenzoate, a key intermediate in pharmaceutical synthesis, is paramount for quality control and safety assessment. This guide provides a comprehensive comparison of the validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against alternative analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The selection of an optimal analytical method is contingent on a variety of factors, including the sample matrix, required sensitivity, selectivity, and throughput. While LC-MS/MS is often considered the gold standard for its superior sensitivity and selectivity, HPLC-UV and GC-MS present viable alternatives with distinct advantages in specific contexts.[1][2] This guide presents a summary of their performance characteristics, detailed experimental protocols, and visual workflows to facilitate an informed decision-making process.

Performance Comparison

The following table summarizes the key performance characteristics of LC-MS/MS, HPLC-UV, and GC-MS for the analysis of aromatic amines and benzoate derivatives, providing a comparative baseline for method selection.[2][3]

Analytical MethodPrincipleLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Accuracy/Recovery (%)
LC-MS/MS Combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.[1]> 0.99Typically in the low ng/mL to pg/mL rangeTypically in the low ng/mL range< 15%85-115%
HPLC-UV Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[4]> 0.9990.15 - 5.3 µg/mL[2]0.45 - 16 µg/mL[2]< 5%95-105%
GC-MS Separates volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.[3]> 0.990.04 - 2.00 mg/kg[2]0.12 - 6.67 mg/kg[2]< 10%90-110%

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are foundational and can be adapted for the specific requirements of this compound analysis.

Validated LC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.

1. Sample Preparation (Protein Precipitation) [5]

  • To 50 µL of the plasma sample, add 200 µL of an internal standard solution (e.g., this compound-d4) in acetonitrile.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography [5]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Gradient: A suitable gradient to ensure separation from matrix components.

3. Mass Spectrometry [5]

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): 180.1 (for this compound).

  • Product Ion (m/z): To be determined by direct infusion and fragmentation studies.

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Plasma Sample IS_Addition Add Internal Standard & Acetonitrile Sample->IS_Addition Vortex Vortex IS_Addition->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC HPLC Separation (C18 Column) Supernatant->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Processing MS->Data Quantification Concentration Calculation Data->Quantification HPLC-UV Experimental Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Sample Sample Dilution Dilute with Solvent Sample->Dilution Filter Filter (0.45 µm) Dilution->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC UV UV Detection HPLC->UV Data Data Acquisition UV->Data Quantification Concentration Determination Data->Quantification GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Aqueous Sample LLE Liquid-Liquid Extraction Sample->LLE Evap Evaporate & Reconstitute LLE->Evap Deriv Derivatization (Optional) Evap->Deriv GC GC Separation Deriv->GC MS Mass Spectrometry (EI) GC->MS Data Data Acquisition MS->Data Quantification Concentration Analysis Data->Quantification

References

A Comparative Spectroscopic Analysis of Aminobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of key aminobenzoate derivatives, including Benzocaine, Procaine, and various isomers of aminobenzoic acid. The objective is to offer a comprehensive resource with supporting experimental data to aid in the identification, characterization, and quality control of these widely used compounds in the pharmaceutical industry.

Spectroscopic Data Summary

The following tables summarize key quantitative data obtained from UV-Vis, Fluorescence, and NMR spectroscopy for selected aminobenzoate derivatives.

Table 1: UV-Visible Absorption and Fluorescence Data

CompoundSolventλmax (abs) (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)λmax (em) (nm)Quantum Yield (Φ)
Benzocaine Ethanol288, 31018,500 (at 288 nm)3400.12
Water (pH 7.4)2901,600335-
Procaine Water194, 223, 294[1]-333[2]-
0.1 M HCl280---
0.1 M NaOH272---
Anthranilic Acid Ethanol254, 3357,800 (at 254 nm)4200.35
4-Aminobenzoic Acid Water26515,000345-

Note: Molar absorptivity, quantum yield, and emission maxima can be highly dependent on the solvent and pH. Data presented here is compiled from various sources for comparative purposes.

Table 2: ¹H and ¹³C NMR Chemical Shift Data (in CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Benzocaine 7.88 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H), 4.32 (q, 2H, OCH₂), 4.08 (br s, 2H, NH₂), 1.37 (t, 3H, CH₃)[3][4]166.8 (C=O), 150.8 (C-NH₂), 131.5 (Ar-CH), 120.0 (C-CO), 113.8 (Ar-CH), 60.5 (OCH₂), 14.4 (CH₃)[5]
Methyl 4-Aminobenzoate 7.85 (d, 2H, Ar-H), 6.63 (d, 2H, Ar-H), 4.10 (br s, 2H, NH₂), 3.85 (s, 3H, OCH₃)167.2 (C=O), 151.2 (C-NH₂), 131.6 (Ar-CH), 119.5 (C-CO), 113.7 (Ar-CH), 51.7 (OCH₃)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible (UV-Vis) Spectroscopy
  • Objective: To determine the wavelengths of maximum absorbance (λmax) and molar absorptivity, providing insights into the electronic structure and concentration of the analyte.

  • Instrumentation: A standard double-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the aminobenzoate derivative in a suitable spectroscopic grade solvent (e.g., ethanol, water).

    • Create a series of dilutions to obtain concentrations that result in absorbance readings within the linear range of the instrument (typically 0.1-1.0).

  • Data Acquisition:

    • Use a quartz cuvette filled with the pure solvent to record a baseline spectrum.

    • Measure the absorbance of each sample solution over a specific wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.[6] The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy
  • Objective: To measure the emission spectrum of a compound and determine its fluorescence quantum yield, which is useful for applications in bio-imaging and sensing.

  • Instrumentation: A standard spectrofluorometer.

  • Sample Preparation:

    • Prepare dilute solutions of the sample in a spectroscopic grade solvent to avoid inner filter effects. The absorbance of the solution at the excitation wavelength should typically be below 0.1.

  • Data Acquisition:

    • Record an excitation spectrum to determine the optimal excitation wavelength (often corresponding to the λmax from UV-Vis).

    • Set the excitation wavelength and record the emission spectrum over a range of higher wavelengths.

  • Data Analysis: The wavelength of maximum emission intensity is determined. The fluorescence quantum yield can be calculated relative to a known standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.[6]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

  • Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to assign signals to specific protons and carbons in the molecule.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[6]

  • Instrumentation: A standard FT-IR spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Press the fine powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[6]

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H stretch, C=O stretch, C-O stretch).

Visualizations

Logical Workflow for Comparative Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comparative analysis of aminobenzoate derivatives.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Measurements cluster_2 Data Analysis & Comparison cluster_3 Reporting Sample Aminobenzoate Derivatives (e.g., Benzocaine, Procaine) Dissolution Dissolution in Appropriate Solvents Sample->Dissolution UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis Fluorescence Fluorescence Spectroscopy Dissolution->Fluorescence NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR FTIR FT-IR Spectroscopy Dissolution->FTIR UV_Data λmax, Molar Absorptivity UV_Vis->UV_Data Fluorescence_Data λem, Quantum Yield Fluorescence->Fluorescence_Data NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data Comparison Comparative Analysis UV_Data->Comparison Fluorescence_Data->Comparison NMR_Data->Comparison FTIR_Data->Comparison Report Publication/Report Generation Comparison->Report

Caption: Workflow for comparative spectroscopic analysis.

References

A Researcher's Guide to In Vitro Assay Development for Aminobenzoate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro assays for evaluating aminobenzoate compounds. Supported by experimental data, this document details methodologies for key experiments and visualizes complex biological pathways and workflows to facilitate informed decisions in the drug discovery process.

Aminobenzoic acid and its derivatives are a versatile class of compounds with a broad spectrum of biological activities. Para-aminobenzoic acid (PABA), for example, is a precursor for folate synthesis in bacteria, making it a target for antimicrobial agents.[1] Other derivatives exhibit local anesthetic, anti-inflammatory, and anticancer properties.[2][3] The development of new drugs based on the aminobenzoate scaffold relies on robust in vitro assays to screen for efficacy and elucidate mechanisms of action. This guide compares common in vitro assays used to characterize these compounds.

Comparative Efficacy of Aminobenzoate Derivatives

The biological activity of aminobenzoate derivatives can be quantified and compared using various in vitro assays. The following tables summarize key performance indicators for different classes of these compounds.

Enzyme Inhibition

Aminobenzoate derivatives have been investigated as inhibitors of various enzymes, including cyclooxygenases (COX) and cholinesterases.

Compound ClassTarget EnzymeIC50 (µM)Ki (µM)Reference Compound
Benzoate DerivativesCOX-1>100-Celecoxib (IC50 = 9.4)
Benzoate DerivativesCOX-28.2 - 22.6-Celecoxib (IC50 = 0.08)
p-Aminobenzoic Acid DerivativesAcetylcholinesterase (AChE)1.66-Galantamine
Benzylaminobenzoic acidButyrylcholinesterase (BChE)2.67-Rivastigmine

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Ki is the inhibition constant, a measure of the inhibitor's binding affinity. Lower values indicate greater potency.

Cytotoxicity Against Cancer Cell Lines

The anticancer potential of aminobenzoate derivatives is often assessed by their cytotoxicity against various cancer cell lines.

Compound DerivativeCancer Cell LineIC50 (µM)Assay
Schiff bases of PABAHepG2 (Liver Cancer)≥ 15.0MTT
AminobenzylnaphtholsBxPC-3 (Pancreatic Cancer)13.26 - 66.19MTT
AminobenzylnaphtholsHT-29 (Colorectal Cancer)11.55 - 111.5MTT
2-aminobenzamide derivativesA549 (Lung Cancer)24.59 - 29.59Not Specified
Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound DerivativeMicroorganismMIC (µM)
Schiff bases of PABAStaphylococcus aureus (MRSA)from 15.62
Schiff bases of PABAMycobacteria≥ 62.5
Schiff bases of PABAFungi≥ 7.81

Key Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for drug development. Aminobenzoate compounds interfere with various cellular processes.

A primary mechanism for the antimicrobial action of sulfonamides, which are analogs of p-aminobenzoic acid, is the inhibition of the folic acid synthesis pathway in bacteria.[4] This pathway is essential for the production of nucleotides and certain amino acids, and its disruption is bacteriostatic.

Folic_Acid_Synthesis_Inhibition Pteridine Pteridine DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Incorporation DHFS Dihydrofolate Synthetase (DHFS) Dihydropteroate->DHFS Glutamate Glutamate Glutamate->DHFS Dihydrofolate Dihydrofolate (DHF) DHFS->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Reduction Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides AminoAcids Amino Acid Synthesis Tetrahydrofolate->AminoAcids Sulfonamides Sulfonamides (PABA Analogs) Sulfonamides->DHPS Competitive Inhibition

Folic Acid Synthesis Pathway Inhibition by Sulfonamides.

Local anesthetics containing an aminobenzoate structure, such as benzocaine, function by blocking voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials, resulting in a loss of sensation.

Local_Anesthetic_Mechanism cluster_membrane Neuronal Membrane NaChannel_Closed Voltage-gated Na+ Channel (Closed) NaChannel_Open Voltage-gated Na+ Channel (Open) NaChannel_Closed->NaChannel_Open Opens NaChannel_Inactivated Voltage-gated Na+ Channel (Inactivated) NaChannel_Open->NaChannel_Inactivated Depolarization Depolarization NaChannel_Open->Depolarization Na+ influx NoDepolarization No Depolarization (Anesthesia) NaChannel_Inactivated->NoDepolarization NerveImpulse Nerve Impulse NerveImpulse->NaChannel_Closed Stimulus Aminobenzoate Aminobenzoate Anesthetic Aminobenzoate->NaChannel_Inactivated Binds & Stabilizes

Mechanism of Action for Aminobenzoate Local Anesthetics.

Experimental Workflows and Protocols

A systematic approach to in vitro assay development is essential for generating reliable and reproducible data. The following workflow outlines the key stages from initial screening to lead optimization.

Assay_Development_Workflow TargetID Target Identification & Validation PrimaryScreen Primary Screening (e.g., High-Throughput Screening) TargetID->PrimaryScreen HitID Hit Identification PrimaryScreen->HitID SecondaryAssay Secondary & Orthogonal Assays (e.g., Dose-Response, Selectivity) HitID->SecondaryAssay Active Compounds HitToLead Hit-to-Lead (SAR Studies) SecondaryAssay->HitToLead LeadOp Lead Optimization (e.g., ADME/Tox Assays) HitToLead->LeadOp Candidate Preclinical Candidate LeadOp->Candidate

General Workflow for In Vitro Assay Development.
Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

1. Cell Seeding:

  • Culture cancer cells in appropriate media.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the aminobenzoate compounds in the cell culture medium.

  • Treat the cells with various concentrations of the compounds.

  • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubate for 48-72 hours.

3. MTT Addition and Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Reading:

  • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

1. Preparation of Inoculum:

  • Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth).

2. Compound Dilution:

  • Perform serial two-fold dilutions of the aminobenzoate compounds in the broth in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Add the standardized microbial inoculum to each well.

  • Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

4. MIC Determination:

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol: In Vitro Enzyme Inhibition (Cholinesterase Assay)

This assay measures the ability of a compound to inhibit the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

1. Reagent Preparation:

  • Prepare solutions of the enzyme (AChE or BChE), the substrate (e.g., acetylthiocholine), and Ellman's reagent (DTNB).

  • Prepare serial dilutions of the aminobenzoate inhibitor.

2. Assay Procedure:

  • In a 96-well plate, add the enzyme and the inhibitor at various concentrations.

  • Pre-incubate the enzyme and inhibitor.

  • Initiate the reaction by adding the substrate and DTNB.

  • The enzyme hydrolyzes the substrate, and the product reacts with DTNB to produce a yellow-colored compound.

3. Measurement and Analysis:

  • Measure the absorbance of the yellow product over time using a microplate reader.

  • Calculate the rate of the enzymatic reaction.

  • Determine the percentage of inhibition for each inhibitor concentration.

  • Calculate the IC50 value from the dose-response curve.

References

Benchmarking Isopropyl 3-aminobenzoate: A Comparative Guide to Putative Inhibitory Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the inhibitory potential of Isopropyl 3-aminobenzoate against known inhibitors of several key biological targets. While direct experimental data for this compound is not extensively available in public literature, its structural similarity to other biologically active aminobenzoate derivatives suggests potential activity as an inhibitor of cholinesterases, microbial neuraminidase, GABA transaminase (GABA-AT), and voltage-gated sodium channels.

This document outlines the necessary experimental protocols and provides comparative data from established inhibitors to serve as a benchmark for future studies.

Potential Target 1: Cholinesterases (AChE and BChE)

Derivatives of aminobenzoic acid have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for regulating neurotransmission.[1][2] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Comparative Data for Known Cholinesterase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for well-characterized cholinesterase inhibitors. This data provides a benchmark against which the potency of this compound can be compared.

InhibitorTarget EnzymeIC50 Value
DonepezilAChE (from Electric Eel)6.7 nM - 7.23 µM[3]
TacrineAChE (from Electric Eel)94.69 ± 4.88 nM[3]
GalantamineAChE0.35 µM - 0.85 µM[3]
RivastigmineAChE and BChEPotent inhibitor, specific IC50 varies[4]
EthopropazineBChE1.70 ± 0.53 µM[4]
PhysostigmineBChE34.4 ± 14.7 nM[4]
Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

The Ellman's assay is a simple, rapid, and sensitive colorimetric method for measuring cholinesterase activity.

Principle: Acetylthiocholine (ATC) is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), which is a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.

Materials:

  • 96-well microplate

  • Microplate reader

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

  • AChE or BChE enzyme solution (e.g., from electric eel or human serum)

  • Test compound (this compound) and known inhibitors dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Plate Setup: In a 96-well plate, add the following to triplicate wells:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL solvent.

    • Test Wells: 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL of varying concentrations of the test compound.

  • Pre-incubation: Mix gently and incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).[3][5]

  • Initiate Reaction: Add 10 µL of ATCI solution to all wells except the blank.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every 30-60 seconds for 10-15 minutes.[3][5]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathway: Cholinergic Neurotransmission

Caption: Cholinergic synapse showing ACh synthesis, release, receptor binding, and degradation by AChE.

Potential Target 2: Microbial Neuraminidase

Some aminobenzoic acid derivatives have shown inhibitory effects against microbial neuraminidase, an enzyme crucial for the pathogenesis of various bacteria and viruses, including the influenza virus.[6]

Comparative Data for Known Neuraminidase Inhibitors
InhibitorTarget VirusIC50 Value
Oseltamivir CarboxylateInfluenza AVaries by strain (nM to µM range)
ZanamivirInfluenza AVaries by strain (nM to µM range)

Note: IC50 values for neuraminidase inhibitors are highly dependent on the specific viral or bacterial strain being tested.

Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay

This assay uses the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Principle: Neuraminidase cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified using a fluorometer.

Materials:

  • 96-well black, flat-bottom microplate

  • Fluorometer

  • Assay buffer (e.g., 32.5 mM MES, 4 mM CaCl2, pH 6.5)

  • MUNANA solution (e.g., 300 µM in assay buffer)[7]

  • Neuraminidase enzyme (e.g., from influenza virus or bacteria)

  • Test compound and known inhibitors

Procedure:

  • Plate Setup:

    • Add diluted enzyme and varying concentrations of the test compound to the wells.

    • Include control wells with enzyme and solvent, and blank wells with buffer only.

  • Pre-incubation: Incubate the plate at 37°C for 20-30 minutes.[8]

  • Initiate Reaction: Add the MUNANA working solution to all wells.

  • Incubation: Incubate at 37°C for 1 hour, protected from light.[7]

  • Stop Reaction: Add a stop solution (e.g., ethanol/NaOH mixture).[7]

  • Fluorescence Measurement: Read the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[8]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the cholinesterase assay.

Role of Neuraminidase in Pathogenesis

Neuraminidase_Role cluster_host Host Cell Receptor Sialic Acid Receptor Infection Virus Entry & Replication Receptor->Infection Progeny Progeny Viruses Infection->Progeny Virus Virus Particle Virus->Receptor HA Binding Progeny->Receptor Tethering NA Neuraminidase (NA) Progeny->NA Release Progeny->Release Release NA->Receptor Cleavage of Sialic Acid HA Hemagglutinin (HA)

Caption: Role of viral neuraminidase in releasing progeny virions from the host cell surface.

Potential Target 3: GABA Transaminase (GABA-AT)

3-aminobenzoic acid derivatives have been investigated as inhibitors of GABA-AT, an enzyme that degrades the inhibitory neurotransmitter GABA.[5] Inhibiting GABA-AT increases GABA levels in the brain and is a strategy for treating epilepsy.

Comparative Data for Known GABA-AT Inhibitors
InhibitorIC50 Value
VigabatrinMechanism-based inactivator
Phenylethylidenehydrazine (PEH)Potent inhibitor, specific IC50 varies

Note: Many GABA-AT inhibitors are mechanism-based and their potency is often described by kinetic constants rather than just IC50 values.

Experimental Protocol: Coupled Enzyme Assay for GABA-AT Inhibition

Principle: This assay measures GABA-AT activity indirectly. GABA-AT converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. Succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH), which reduces NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

Materials:

  • 96-well UV-transparent plate

  • Spectrophotometer

  • Potassium pyrophosphate buffer (pH 8.5)

  • α-ketoglutarate

  • NADP+

  • SSADH

  • GABA-AT enzyme

  • GABA

  • Test compound and known inhibitors

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing buffer, α-ketoglutarate, NADP+, and SSADH.

  • Plate Setup:

    • Add the reaction mixture to all wells.

    • Add varying concentrations of the test compound to the test wells and solvent to the control wells.

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10-15 minutes.[9]

  • Initiate Reaction: Add GABA solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm at regular intervals for 10-20 minutes.[9]

  • Data Analysis: Calculate the rate of NADPH formation (ΔA340/min) and determine the IC50 value.

Signaling Pathway: GABAergic Synapse

GABAergic_Synapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD GABA_syn GABA GAD->GABA_syn Vesicle GABA Vesicle GABA_syn->Vesicle GABA_rel GABA Vesicle->GABA_rel Exocytosis GAT GABA Transporter (GAT) GABA_rel->GAT GABAR GABA Receptor GABA_rel->GABAR Binding GAT->Vesicle Reuptake GABA_uptake GABA GAT->GABA_uptake Uptake Hyperpol Hyperpolarization (Inhibition) GABAR->Hyperpol GABA_AT GABA-AT GABA_uptake->GABA_AT SSA Succinic Semialdehyde GABA_AT->SSA Patch_Clamp_Workflow Start Start Cell_Culture Culture cells expressing NaV channels Start->Cell_Culture Seal Form Gigaohm Seal with Patch Pipette Cell_Culture->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Baseline Record Baseline Sodium Currents Whole_Cell->Baseline Apply_Compound Apply Test Compound (e.g., this compound) Baseline->Apply_Compound Record_Block Record Blocked Sodium Currents Apply_Compound->Record_Block Washout Washout Compound Record_Block->Washout Analysis Data Analysis: Calculate % Block & IC50 Record_Block->Analysis Washout->Baseline Check for recovery End End Analysis->End

References

Head-to-head comparison of different synthesis routes for aminobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of aminobenzoates is a critical task. These compounds are pivotal building blocks in the pharmaceutical industry, forming the core of numerous therapeutics. This guide provides an objective comparison of the most common and effective synthesis routes to aminobenzoates, supported by experimental data to inform the selection of the most suitable method for specific research and development needs.

Comparison of Synthetic Strategies

The primary methods for synthesizing aminobenzoates can be broadly categorized into three classical routes: the reduction of nitrobenzoic acids, the Hofmann rearrangement of acid amides, and the direct esterification of aminobenzoic acids. Additionally, modern cross-coupling reactions like the Buchwald-Hartwig amination and Ullmann condensation offer powerful alternatives. This guide will delve into the specifics of each, presenting a clear comparison of their performance.

Data Presentation

ParameterRoute 1: Reduction of NitrobenzoatesRoute 2: Hofmann RearrangementRoute 3: Fischer Esterification of Aminobenzoic AcidsRoute 4: Buchwald-Hartwig AminationRoute 5: Ullmann Condensation
Starting Material Substituted Nitrobenzoic Acid/EsterPhthalimide or other acid amidesSubstituted Aminobenzoic AcidAryl halide/triflate & AmineAryl halide & Amine
Key Reactions Reduction of nitro groupRearrangement of an amideAcid-catalyzed esterificationPalladium-catalyzed C-N cross-couplingCopper-catalyzed C-N cross-coupling
Typical Reagents H₂, Pd/C catalyst; SnCl₂/HCl; Fe/NH₄ClNaOBr or NaOCl, NaOHAlcohol, Strong acid catalyst (e.g., H₂SO₄)Palladium catalyst, phosphine ligand, baseCopper catalyst, ligand (optional), base
Reported Yield High (Often >90%)[1][2]Moderate to High (Can be >90%)[3][4]High (Often >90%)Good to ExcellentGood to Excellent
Purity Generally high, requires recrystallizationCan require significant purification to remove byproductsHigh, product often precipitatesHigh, requires chromatographic purificationHigh, requires chromatographic purification
Reaction Time Varies from minutes to hours[1]Several hours1-2 hoursVaries, can be lengthyOften requires long reaction times
Advantages High yields, readily available starting materials, scalable.Access to amines with one less carbon atom.Direct, high-yielding for esters.Broad substrate scope, high functional group tolerance.[5]Lower cost catalyst (copper).
Disadvantages Use of hazardous reagents (H₂ gas, strong acids).Can produce side products, requires careful temperature control.Limited to ester formation, requires anhydrous conditions.Expensive catalyst and ligands, sensitivity to air.Often requires harsh reaction conditions (high temperatures).[6]

Synthetic Route Diagrams

To visualize the synthetic pathways, the following diagrams have been generated.

Reduction_of_Nitrobenzoate Start 4-Nitrobenzoic Acid Product 4-Aminobenzoic Acid Start->Product Reduction Reagents H₂/Pd/C or SnCl₂/HCl or Fe/NH₄Cl

Diagram 1: Synthesis via Reduction of a Nitrobenzoate.

Hofmann_Rearrangement Start Phthalimide Intermediate1 N-Bromophthalimide Start->Intermediate1 Bromination Intermediate2 Isocyanate Intermediate Intermediate1->Intermediate2 Rearrangement Product Anthranilic Acid Intermediate2->Product Hydrolysis Reagents1 Br₂/NaOH Reagents2 H₂O

Diagram 2: Synthesis via Hofmann Rearrangement.

Fischer_Esterification Start 4-Aminobenzoic Acid Product Ethyl 4-Aminobenzoate Start->Product Esterification Reagents Ethanol, H₂SO₄ (cat.)

Diagram 3: Synthesis via Fischer Esterification.

Buchwald_Hartwig_Amination Start1 Aryl Halide/Triflate Intermediate1 Oxidative Addition Complex Start1->Intermediate1 Start2 Amine Intermediate2 Amido Complex Start2->Intermediate2 Catalyst Pd(0) Catalyst + Ligand Catalyst->Intermediate1 Intermediate1->Intermediate2 Product Aryl Amine Intermediate2->Product Reductive Elimination Product->Catalyst Regenerates Base Base Base->Intermediate2

Diagram 4: Catalytic Cycle of Buchwald-Hartwig Amination.

Experimental Protocols

Route 1: Reduction of Ethyl 4-Nitrobenzoate to Ethyl 4-Aminobenzoate (Benzocaine)

This protocol describes the catalytic hydrogenation of ethyl 4-nitrobenzoate to produce ethyl 4-aminobenzoate.

Materials:

  • Ethyl 4-nitrobenzoate

  • 95% Ethanol

  • Platinum oxide catalyst

  • Hydrogen gas source

  • Filtration apparatus

  • Distillation apparatus

  • Ether for recrystallization

Procedure:

  • In a reaction vessel suitable for catalytic hydrogenation, dissolve 19.5 g (0.1 mole) of ethyl p-nitrobenzoate in 150 cc of 95% ethanol.[1]

  • To this solution, add 0.2 g of platinum oxide catalyst.[1]

  • Seal the reaction vessel and connect it to a hydrogen source.

  • Shake the mixture under a hydrogen atmosphere until three molecular equivalents of hydrogen have been absorbed. This typically takes about seven minutes.[1]

  • Once the reaction is complete, vent the excess hydrogen and filter the mixture to remove the platinum catalyst.[1]

  • Remove the ethanol from the filtrate by distillation.[1]

  • Recrystallize the resulting crude ethyl p-aminobenzoate from approximately 40 cc of ether to obtain the purified product.[1] The expected yield is 15–16.5 g (91–100%).[1]

Route 2: Hofmann Rearrangement of Phthalimide to Anthranilic Acid

This protocol details the synthesis of 2-aminobenzoic acid (anthranilic acid) from phthalimide via a Hofmann rearrangement.

Materials:

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Bromine (Br₂)

  • Phthalimide

  • Ice bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a 100 ml Erlenmeyer flask with magnetic stirring, dissolve 8 g of NaOH in 30 ml of deionized water.

  • Cool the solution in an ice bath and, with vigorous stirring, add 6.5 g of bromine at once. Continue stirring until the brown color of the bromine disappears.

  • While still stirring vigorously, add 5.9 g of finely divided phthalimide.

  • Add a solution of 5.5 g of NaOH in 20 ml of water to the reaction mixture.

  • Remove the ice bath and allow the reaction temperature to rise spontaneously to approximately 70 °C. Maintain stirring for an additional 10 minutes.

  • If the solution is turbid, filter it by gravity.

Route 3: Fischer Esterification of p-Aminobenzoic Acid to Ethyl p-Aminobenzoate (Benzocaine)

This protocol describes the synthesis of benzocaine by the acid-catalyzed esterification of p-aminobenzoic acid with ethanol.

Materials:

  • p-Aminobenzoic acid (PABA)

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Ice water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Beakers

  • Vacuum filtration apparatus (Büchner funnel)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol. Stir the mixture until the solid dissolves.

  • In a fume hood, slowly and carefully add 1.0 mL of concentrated sulfuric acid to the solution using a glass pipette. A precipitate is expected to form.

  • Heat the mixture at reflux using a heating mantle for 60-75 minutes. The solid should dissolve as the reaction progresses.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a 200 mL beaker containing 30 mL of ice water.

  • While stirring, slowly add approximately 10 mL of a 10% sodium carbonate solution to neutralize the acid. Gas evolution (CO₂) will be observed. Continue adding the carbonate solution until the gas evolution ceases and the pH of the solution is approximately 8.

  • Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with three 10 mL portions of ice-cold water to remove any remaining salts.

  • Dry the purified product.

Concluding Remarks

The choice of the optimal synthetic route for aminobenzoates is contingent upon several factors, including the desired scale of synthesis, the availability and cost of starting materials, the required purity of the final product, and the laboratory equipment at hand.

  • The reduction of nitrobenzoates is a robust and high-yielding method, particularly suitable for large-scale industrial production where the handling of hazardous materials can be managed safely.

  • The Hofmann rearrangement provides a unique pathway to aminobenzoic acids with one less carbon atom than the starting amide, which can be advantageous for specific synthetic strategies. However, it may require more rigorous purification.

  • Fischer esterification is a straightforward and efficient method for the synthesis of aminobenzoate esters from the corresponding carboxylic acids, often yielding high-purity products with simple workup procedures.

  • Buchwald-Hartwig amination and Ullmann condensation represent modern, powerful methods for C-N bond formation, offering a broad substrate scope and high functional group tolerance that may not be achievable with classical methods.[5][6] While often involving more expensive catalysts and reagents, their versatility makes them invaluable tools in complex molecule synthesis and drug discovery.

Ultimately, a thorough evaluation of the specific requirements of the research or production campaign will guide the selection of the most appropriate and efficient synthetic strategy.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Isopropyl 3-Aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as Isopropyl 3-aminobenzoate, is a critical component of this responsibility. Adherence to established protocols not only prevents environmental contamination but also ensures the well-being of all laboratory personnel. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS contains comprehensive information regarding its hazards, handling, and emergency procedures. When handling this compound, always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash. [1]

  • Waste Identification and Segregation :

    • Treat all this compound waste, including unused product, reaction residues, and contaminated materials (e.g., gloves, wipes, absorbent pads), as hazardous waste.[1]

    • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.[2] Store it separately from strong acids, bases, and oxidizing agents.[3]

  • Waste Collection :

    • Liquid Waste : Collect liquid this compound waste in a dedicated, leak-proof, and chemically compatible container.[1][4] Plastic containers are often preferred to minimize the risk of breakage.[1]

    • Solid Waste : For solid waste contaminated with this compound, such as absorbent materials, double-bag the items in clear plastic bags to allow for visual inspection.[1]

  • Container Labeling :

    • Clearly label the waste container with the words "Hazardous Waste".[1][5]

    • The label must include the full chemical name, "this compound," and its concentration if it is part of a mixture.[1] Do not use abbreviations or chemical formulas.[1]

    • Ensure the label also indicates the associated hazards (e.g., "Irritant").

  • Storage :

    • Keep the hazardous waste container tightly sealed except when adding waste.[1][6]

    • Store the container in a designated and well-ventilated hazardous waste satellite accumulation area (SAA).[1][5][6] This area should be at or near the point of waste generation.[5][6]

    • Utilize secondary containment, such as a larger, chemically resistant bin or tray, to capture any potential leaks or spills.[1][4]

  • Arranging for Disposal :

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1][7]

    • Ensure all containers are properly labeled and sealed before the scheduled pickup.[1]

  • Disposal of Empty Containers :

    • A container that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[1]

    • The rinsate from this procedure must be collected and disposed of as hazardous waste.[1]

    • After triple-rinsing and allowing the container to dry, deface or remove the original label.[1] The clean, empty container can then typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.[1][2]

Summary of Key Disposal Information

Aspect Procedure Key Considerations
Waste Classification Hazardous WasteConsult the Safety Data Sheet (SDS) and local regulations.[3][8]
Container Type Chemically compatible, leak-proof containers. Plastic is often preferred.[1][4]Ensure the container is in good condition with a secure lid.[4]
Labeling "Hazardous Waste," full chemical name, concentration, and hazard warnings.[1][5]Do not use abbreviations or chemical formulas.[1]
Storage Designated, well-ventilated Satellite Accumulation Area (SAA) with secondary containment.[1][5][6]Segregate from incompatible materials.[2]
Disposal Method Via institutional EHS or a licensed hazardous waste contractor.[1][7]Do not dispose of down the drain or in regular trash. [1]
Empty Containers Triple-rinse with a suitable solvent, collect rinsate as hazardous waste, deface label.[1]Confirm final disposal of the empty container with institutional policies.[1][2]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from Incompatible Chemicals classify->segregate collect Collect in a Labeled, Chemically Compatible Container segregate->collect store Store in Designated Satellite Accumulation Area (SAA) collect->store secondary Use Secondary Containment store->secondary contact_ehs Contact Institutional EHS for Waste Pickup secondary->contact_ehs pickup Waste Collected by Authorized Personnel contact_ehs->pickup end End: Proper Disposal pickup->end

Caption: this compound Disposal Workflow.

References

Safeguarding Your Research: A Guide to Personal Protective Equipment for Isopropyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Isopropyl 3-aminobenzoate. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

When working with this compound, a comprehensive approach to personal protective equipment (PPE) is non-negotiable. This includes careful selection, proper use, and diligent disposal of all protective gear. The following sections detail the necessary PPE, operational procedures, and disposal plans to minimize exposure risk.

Essential Personal Protective Equipment

Based on safety data sheets and general laboratory safety guidelines, the following PPE is required when handling this compound. It is crucial to select equipment that is resistant to the specific chemical properties of this compound.

Hand Protection: Chemical Resistant Gloves

Due to the absence of specific breakthrough time data for this compound, a conservative approach to glove selection is recommended. For aromatic amines, nitrile rubber gloves are often suggested. It is imperative to source gloves that meet established standards and to be aware that their protective efficacy can be influenced by factors such as thickness, temperature, and the concentration of the chemical.

Glove MaterialMinimum ThicknessBreakthrough Time (General Guidance for Aromatic Amines)Standard
Nitrile Rubber0.11 mm> 480 minutes (for splash contact with some aromatic amines)EN 374, ASTM F739
NeopreneNot SpecifiedGeneral good resistance to acids, bases, and some solventsEN 374, ASTM F739

Note: The provided breakthrough time is for general aromatic amines and should be used as a guideline only. It is strongly recommended that researchers conduct their own testing to determine the specific breakthrough time for this compound with their chosen gloves.

Eye and Face Protection

Protection of the eyes and face from potential splashes and airborne particles is paramount. The selection of appropriate protection depends on the nature of the handling procedure.

Protection TypeStandardUse Case
Safety Glasses with Side ShieldsANSI Z87.1, EN 166Minimum requirement for handling small quantities in a well-ventilated area.
Chemical Safety GogglesANSI Z87.1, EN 166Required when there is a risk of splashes.
Face ShieldANSI Z87.1, EN 166To be worn in conjunction with goggles when handling larger quantities or when there is a significant splash hazard.
Skin and Body Protection

To prevent skin contact, appropriate protective clothing must be worn at all times when handling this compound.

Protection TypeMaterialRequirements
Laboratory CoatChemically resistantLong-sleeved, properly fastened.
ApronChemically resistant (e.g., rubber, PVC)Recommended when handling larger quantities or during procedures with a high risk of splashing.
Full-body SuitAs per site-specific risk assessmentMay be required for large-scale operations or in case of a significant spill.
Respiratory Protection

If engineering controls such as fume hoods are not available or are insufficient to maintain exposure below permissible limits, respiratory protection is mandatory. The selection of a respirator should be based on a thorough risk assessment.

Respirator TypeStandardConditions for Use
NIOSH-approved N95, N99, or N100 filtering facepiece respiratorNIOSH 42 CFR 84For protection against dusts and mists.
NIOSH-approved air-purifying respirator with organic vapor cartridges and particulate pre-filtersNIOSH 42 CFR 84For protection against vapors and dusts.

Operational Plan: Safe Handling of this compound

A systematic approach to the use of PPE is crucial for minimizing the risk of exposure. The following step-by-step operational plan outlines the procedures for donning, doffing, and general handling.

Donning Personal Protective Equipment

The correct sequence for putting on PPE is essential to ensure complete protection.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean, chemically resistant lab coat, ensuring it is fully fastened.

  • Respiratory Protection: If required, don the appropriate NIOSH-approved respirator. Perform a user seal check.

  • Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.

  • Gloves: Don chemical-resistant gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.

Doffing Personal Protective Equipment

The removal of PPE must be done carefully to prevent self-contamination.

  • Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior.

  • Gown/Lab Coat: Unfasten the lab coat and roll it outwards, away from the body, to contain any contaminants.

  • Eye and Face Protection: Remove the face shield (if used) and then the goggles from the back of the head.

  • Respiratory Protection: Remove the respirator from the back of the head without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan for Contaminated PPE

All PPE that has come into contact with this compound must be treated as hazardous waste. A clear and systematic disposal plan is essential to prevent environmental contamination and accidental exposure.

Step-by-Step Disposal Procedure
  • Segregation at the Point of Use: Immediately after doffing, place all disposable PPE (gloves, disposable lab coats, etc.) into a designated, leak-proof hazardous waste container.[1][2] This container should be clearly labeled with "Hazardous Waste" and the name of the chemical, "this compound".[3]

  • Container Selection: Use a container that is compatible with the chemical waste. For solid PPE, a durable, labeled plastic bag or a rigid, lidded container is appropriate.

  • Storage of Waste: Store the hazardous waste container in a designated, secure area away from general laboratory traffic. This area should be well-ventilated.

  • Decontamination of Reusable PPE: If reusable PPE is utilized (e.g., rubber aprons, face shields), it must be thoroughly decontaminated according to established laboratory procedures before being stored for reuse.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] Never dispose of contaminated PPE in the regular trash.[1]

Visualizing the PPE Workflow

To further clarify the procedural logic for handling this compound, the following diagram illustrates the key decision points and steps for personal protection.

PPE_Workflow start Start: Handling Isopropyl 3-aminobenzoate assess_risk Assess Risk of Exposure (Splash, Dust, Vapor) start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe don_ppe Don PPE in Correct Sequence select_ppe->don_ppe handling_procedure Perform Laboratory Procedure don_ppe->handling_procedure doff_ppe Doff PPE in Correct Sequence handling_procedure->doff_ppe disposal Dispose of Contaminated PPE as Hazardous Waste doff_ppe->disposal hand_hygiene Perform Hand Hygiene disposal->hand_hygiene

Caption: Workflow for PPE selection and use when handling this compound.

References

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